Trypanothione
Description
cofactor for glutathione reductase in trypanosomatids; structure given in first source; RN given refers to (all L)-isome
Properties
Molecular Formula |
C27H49N9O10S2 |
|---|---|
Molecular Weight |
723.9 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[2-[4-[3-[[2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]propylamino]butylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H49N9O10S2/c28-16(26(43)44)4-6-20(37)35-18(14-47)24(41)33-12-22(39)31-10-2-1-8-30-9-3-11-32-23(40)13-34-25(42)19(15-48)36-21(38)7-5-17(29)27(45)46/h16-19,30,47-48H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
PHDOXVGRXXAYEB-VJANTYMQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Trypanothione Metabolism in the Trypanosoma brucei Life Cycle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aspects of trypanothione (B104310) metabolism throughout the life cycle of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This unique metabolic pathway is essential for the parasite's survival and presents a promising target for novel chemotherapeutic interventions.
Introduction to the this compound System
Trypanosoma brucei exists in two primary replicative stages: the bloodstream form (BSF) in the mammalian host and the procyclic form (PCF) in the tsetse fly vector. Each stage has distinct metabolic adaptations to thrive in its respective environment. A key difference from their mammalian hosts is their reliance on the this compound system for defense against oxidative stress, rather than the glutathione (B108866) system.[1][2] this compound [T(SH)₂] is a unique dithiol synthesized from two molecules of glutathione joined by a spermidine (B129725) linker.[1] This molecule is maintained in its reduced state by the NADPH-dependent flavoenzyme this compound reductase (TryR), an enzyme absent in humans, making it a prime drug target.[1][2] The this compound system is central to the parasite's ability to neutralize reactive oxygen species, detoxify xenobiotics, and synthesize DNA precursors.[1]
The Core Metabolic Pathway
The biosynthesis of this compound involves a series of enzymatic steps, beginning with the synthesis of its precursors, glutathione and spermidine.
Polyamine Biosynthesis
The synthesis of spermidine is initiated from the amino acid L-ornithine.
-
Ornithine Decarboxylase (ODC): This is the first and rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine. T. brucei ODC has a significantly longer half-life compared to its mammalian counterpart, making it an effective target for inhibitors like eflornithine (B1671129) (DFMO), a cornerstone drug for late-stage sleeping sickness.[3]
-
S-adenosylmethionine Decarboxylase (AdoMetDC): This enzyme catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated SAM (dcSAM), the aminopropyl group donor. In trypanosomes, AdoMetDC is uniquely regulated through heterodimerization with a catalytically dead paralog called prozyme.[1][3]
-
Spermidine Synthase (SpdS): This enzyme transfers the aminopropyl group from dcSAM to putrescine to form spermidine.
Glutathione and this compound Synthesis
Glutathione is synthesized from its constituent amino acids, and then conjugated to spermidine.
-
γ-Glutamylcysteine Synthetase (γ-GCS) and Glutathione Synthetase (GS): These enzymes catalyze the two-step synthesis of glutathione from glutamate, cysteine, and glycine.
-
This compound Synthetase (TryS): In T. brucei, a single bifunctional enzyme, this compound synthetase, catalyzes the two-step ATP-dependent conjugation of glutathione to spermidine, first forming glutathionylspermidine (B10777622) (Gsp) and then this compound.[4][5]
The Redox Cycle
The antioxidant function of the this compound system relies on a redox cycle.
-
This compound Reductase (TryR): This enzyme uses NADPH to reduce oxidized this compound (this compound disulfide, TS₂) back to its active dithiol form, T(SH)₂.
-
Tryparedoxin (TXN) and Tryparedoxin Peroxidase (TXNPx): Reduced this compound donates electrons to tryparedoxin, which in turn reduces tryparedoxin peroxidase. This peroxidase is then able to detoxify harmful hydroperoxides.
Visualization of Metabolic Pathways and Workflows
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway in Trypanosoma brucei.
This compound Redox Cycle
Caption: The this compound-dependent antioxidant pathway.
Quantitative Data on this compound Metabolism
Enzyme Kinetic Parameters
The following table summarizes key kinetic parameters for the enzymes of the this compound pathway in T. brucei.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Ki (µM) | Notes |
| This compound Synthetase (TryS) | Glutathione (GSH) | 56 | 2.9 | 37 (substrate inhibition) | High substrate inhibition by GSH is a key regulatory feature.[4] |
| Spermidine | 38 | - | - | ||
| Glutathionylspermidine | 2.4 | - | - | ||
| MgATP | 7.1 | - | - | ||
| Ornithine Decarboxylase (ODC) | L-Ornithine | - | - | - | Half-life in procyclic forms is >6 hours, and in bloodstream forms is 5 hours.[3] |
| This compound Reductase (TryR) | This compound Disulfide (TS₂) | ~4.4 (lower than T. cruzi) | - | - | |
| NADPH | 0.77 | - | - |
Metabolite Concentrations
Precise intracellular concentrations of this compound and its precursors vary between studies and depend on culture conditions. However, studies have shown that depletion of this compound is lethal to the parasite. Treatment of bloodstream forms with DFMO, an inhibitor of ODC, leads to a significant decrease in putrescine and spermidine levels, which in turn causes a reduction in glutathionylspermidine and dihydrothis compound.[6]
Experimental Protocols
Assay for this compound Reductase (TryR) Activity
This spectrophotometric assay measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by reduced this compound, which is regenerated by TryR.
Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA
-
NADPH solution (10 mM)
-
This compound disulfide (TS₂) solution (1 mM)
-
DTNB solution (10 mM in assay buffer)
-
Purified recombinant T. brucei TryR
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH to a final concentration of 150 µM, and TS₂ to a final concentration of 6 µM.
-
Add the test inhibitor compound at various concentrations.
-
Initiate the reaction by adding TryR to a final concentration that gives a linear rate of absorbance change for at least 5 minutes.
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB²⁻ anion.
-
Calculate the initial reaction rates and determine the IC₅₀ of the inhibitor.
Assay for Ornithine Decarboxylase (ODC) Activity
This radiometric assay measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA, 0.05 mM pyridoxal (B1214274) 5'-phosphate
-
L-[1-¹⁴C]ornithine
-
Hyamine hydroxide (B78521) solution
-
Scintillation fluid
-
Cell lysate from T. brucei
Procedure:
-
Prepare cell lysates by sonication or freeze-thawing.
-
In a sealed reaction vial, combine the cell lysate with the assay buffer.
-
Add L-[1-¹⁴C]ornithine to initiate the reaction. A filter paper soaked in hyamine hydroxide is placed in a center well to trap the released ¹⁴CO₂.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by injecting a strong acid (e.g., 2 M HCl) into the reaction mixture.
-
Continue incubation to ensure all ¹⁴CO₂ is trapped by the hyamine hydroxide.
-
Transfer the filter paper to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Quantification of Intracellular Thiols by HPLC
This method allows for the separation and quantification of glutathione, glutathionylspermidine, and this compound.
Materials:
-
Perchloric acid (PCA)
-
Monobromobimane (mBBr) fluorescent labeling reagent
-
Reversed-phase C18 HPLC column
-
Fluorescence detector
Procedure:
-
Harvest T. brucei cells by centrifugation and immediately quench metabolism by resuspending in ice-cold PCA.
-
Lyse the cells by freeze-thawing or sonication.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
Neutralize the acid extract with a base (e.g., KOH).
-
Derivatize the thiols in the extract with mBBr.
-
Separate the derivatized thiols by HPLC on a C18 column using an appropriate gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the fluorescently labeled thiols using a fluorescence detector and quantify by comparing with known standards.
Regulation and Life Cycle-Specific Differences
The this compound metabolism is differentially regulated between the bloodstream and procyclic forms of T. brucei, reflecting their distinct environments and metabolic needs.
Bloodstream Forms (BSF):
-
In the glucose-rich environment of the mammalian bloodstream, BSFs rely heavily on glycolysis for energy.
-
The this compound system is crucial for defending against oxidative stress from the host's immune system.
-
The expression of enzymes involved in polyamine and this compound synthesis is tightly regulated.
Procyclic Forms (PCF):
-
In the tsetse fly midgut, PCFs utilize amino acids, particularly proline, as their main energy source.
-
Metabolic pathways, including the Krebs cycle and oxidative phosphorylation, are more active.
-
While still important, the oxidative stress challenge may differ from that in the mammalian host.
Comparative transcriptomic and proteomic studies have revealed significant differences in the expression levels of metabolic enzymes between the two life cycle stages, highlighting the parasite's remarkable metabolic plasticity.[5][7][8]
Experimental Workflow for Comparative Proteomics
Caption: A simplified workflow for comparative proteomic analysis of T. brucei life cycle stages.
Drug Development Implications
The essentiality of the this compound system for the parasite's survival, coupled with the absence of a homologous pathway in humans, makes it an attractive area for drug discovery.[2][3] Key enzymes in this pathway, including ODC, TryS, and TryR, are validated drug targets. The development of inhibitors that specifically target these enzymes holds great promise for the creation of new, safer, and more effective treatments for Human African Trypanosomiasis.
Conclusion
A thorough understanding of the intricacies of this compound metabolism in Trypanosoma brucei is paramount for the development of novel therapeutic strategies. This guide has provided a detailed overview of the core metabolic pathway, quantitative data on its components, established experimental protocols, and insights into its regulation throughout the parasite's life cycle. Continued research in this area will undoubtedly pave the way for the next generation of trypanocidal drugs.
References
- 1. Regulation and function of polyamines in African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Adaptations in the glucose metabolism of procyclic Trypanosoma brucei isolates from tsetse flies and during differentiation of bloodstream forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative proteomics of glycosomes from bloodstream form and procyclic culture form Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. Comparative SILAC Proteomic Analysis of Trypanosoma brucei Bloodstream and Procyclic Lifecycle Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative SILAC proteomic analysis of Trypanosoma brucei bloodstream and procyclic lifecycle stages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Function of Trypanothione in Kinetoplastids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinetoplastids, a group of flagellated protozoa including the human pathogens Trypanosoma and Leishmania, possess a unique thiol metabolism centered around the molecule trypanothione (B104310). This dithiol, absent in their mammalian hosts, replaces the glutathione (B108866)/glutathione reductase system in maintaining intracellular redox balance, defending against oxidative stress, and participating in vital cellular processes such as DNA synthesis and detoxification. The discovery of the this compound system has unveiled a crucial vulnerability in these parasites, making its constituent enzymes attractive targets for the development of novel chemotherapeutics. This technical guide provides an in-depth overview of the discovery of this compound, its biosynthesis and multifaceted functions, and detailed methodologies for its study. Quantitative data on key enzymatic components are presented, and critical pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this parasite-specific metabolic system.
Discovery and Structure of this compound
This compound (N¹,N⁸-bis(glutathionyl)spermidine) was first identified in the early 1980s as a novel low-molecular-weight thiol in Crithidia fasciculata, an insect trypanosomatid.[1] Its structure, elucidated by Alan Fairlamb, consists of two molecules of glutathione linked by a spermidine (B129725) molecule.[2] This unique structure is central to its function and distinguishes it from the ubiquitous glutathione found in most other organisms. The absence of this compound and its associated enzymes in humans makes this pathway a prime target for selective drug design against diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis.[2][3][4]
The this compound Biosynthetic Pathway
This compound is synthesized from its precursors, glutathione (GSH) and spermidine, in a two-step enzymatic process.[5] This pathway is essential for the survival of kinetoplastid parasites.[6][7]
The key enzymes involved in this pathway are:
-
Glutathionylspermidine (B10777622) Synthetase (GspS): In some kinetoplastids, like Crithidia fasciculata, GspS catalyzes the first step, the ATP-dependent conjugation of one molecule of glutathione to spermidine, forming glutathionylspermidine.[8]
-
This compound Synthetase (TryS): This enzyme catalyzes the second step, the addition of a second glutathione molecule to glutathionylspermidine to form this compound. In pathogenic trypanosomes and Leishmania, TryS is a bifunctional enzyme that can catalyze both steps of the synthesis.[8][9][10]
The overall biosynthetic pathway can be visualized as follows:
Core Functions of the this compound System
The this compound system is central to the survival of kinetoplastids, performing several critical functions that are handled by the glutathione system in their mammalian hosts.
Antioxidant Defense
Kinetoplastids are exposed to significant oxidative stress from reactive oxygen species (ROS) generated by the host's immune system. The this compound system is their primary defense against this onslaught.[2] Reduced this compound (T(SH)₂) acts as a key electron donor for the detoxification of hydroperoxides. This process is mediated by a cascade of enzymes:
-
This compound Reductase (TryR): This NADPH-dependent flavoenzyme is unique to kinetoplastids and is responsible for maintaining a high intracellular ratio of reduced to oxidized this compound (T(SH)₂/TS₂).[11][12] TryR is a validated and essential drug target.[11]
-
Tryparedoxin (TryX): A small dithiol protein that is reduced by T(SH)₂.
-
Tryparedoxin Peroxidase (TryP): This enzyme utilizes reduced TryX to detoxify a broad range of hydroperoxides.[2]
The antioxidant defense pathway can be summarized as follows:
Other Essential Functions
Beyond its role in antioxidant defense, the this compound system is involved in:
-
DNA Synthesis: this compound, via tryparedoxin, provides the reducing equivalents for ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA.[13]
-
Detoxification of Xenobiotics and Heavy Metals: The this compound system participates in the conjugation and detoxification of various harmful compounds.[13]
-
Ascorbate (B8700270) Homeostasis: It is involved in the regeneration of ascorbate (Vitamin C), another important antioxidant.[13]
Quantitative Data
The following tables summarize key quantitative data for the enzymes of the this compound pathway and intracellular thiol concentrations in various kinetoplastid species.
Table 1: Kinetic Parameters of this compound Synthetase (TryS)
| Species | Substrate | Km (µM) | kcat (s⁻¹) | Ki (µM) | Reference(s) |
| Trypanosoma brucei | GSH | 34 | - | 1000 | [8][14] |
| ATP | 18 | - | - | [8][14] | |
| Spermidine | 687 | - | - | [8][14] | |
| Glutathionylspermidine | 32 | - | - | [8][14] | |
| This compound (T(SH)₂) | - | - | 360 | [8][14] | |
| Trypanosoma brucei | GSH | 56 | 2.9 | 37 | [9] |
| Spermidine | 38 | - | - | [9] | |
| Glutathionylspermidine | 2.4 | - | - | [9] | |
| MgATP | 7.1 | - | - | [9] | |
| Leishmania donovani | GSH | 33.24 | 1.3 | 866 | [4][15] |
| MgATP | 14.2 | - | - | [4][15] | |
| Spermidine | 139.6 | - | - | [4][15] | |
| Leishmania major | GSH | 89 | 2 | 1000 | [10] |
| Spermidine | 940 | - | - | [10] | |
| Glutathionylspermidine | 40 | - | - | [10] | |
| MgATP | 63 | - | - | [10] |
Table 2: Kinetic Parameters of this compound Reductase (TryR)
| Species | Substrate | Km (µM) | kcat (min⁻¹) | Reference(s) |
| Trypanosoma cruzi | This compound disulfide | 45 | 14,200 | [11] |
| NADPH | 5 | - | [11] | |
| Trypanosoma brucei | This compound disulfide | - | - | [16] |
| NADPH | 0.77 | - | [16] | |
| Leishmania donovani | This compound disulfide | 36 | - | [12] |
| NADPH | 9 | - | [12] | |
| Leishmania donovani | This compound disulfide | 50 | 18,181 | [17] |
Table 3: Intracellular Thiol Concentrations
| Species | Thiol | Concentration (mM) | Reference(s) |
| Trypanosoma brucei | This compound | 0.3 | [3] |
| Leishmania spp. | This compound | ~3.0 | [3] |
Experimental Protocols
This compound Reductase (TryR) Activity Assay (DTNB-Coupled Assay)
This is a continuous spectrophotometric assay that measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) by reduced this compound, which is regenerated by TryR.[18]
Principle: TryR reduces this compound disulfide (TS₂) to its dithiol form (T(SH)₂) using NADPH as a cofactor. T(SH)₂ then reduces DTNB to 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound with a maximum absorbance at 412 nm. The rate of TNB formation is proportional to the TryR activity.
Reagents:
-
Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA.
-
NADPH solution: 10 mM in water.
-
This compound disulfide (TS₂) solution: 10 mM in water.
-
DTNB solution: 25 mM in ethanol.
-
Purified recombinant TryR.
Procedure:
-
Prepare a reaction mixture in a 96-well microplate containing:
-
Assay Buffer
-
NADPH (final concentration 150-300 µM)
-
DTNB (final concentration 50 µM)
-
TryR (e.g., 20 mU/mL)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding TS₂ (final concentration ~100-150 µM).
-
Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
This compound Synthetase (TryS) Activity Assay
This assay measures the production of ADP, a product of the ATP-dependent synthesis of this compound, using a coupled enzyme system.
Principle: The ADP produced by TryS is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: e.g., 100 mM HEPES, pH 8.0, containing 20 mM MgCl₂, 100 mM KCl.
-
ATP solution: 50 mM in water.
-
Glutathione (GSH) solution: 50 mM in water.
-
Spermidine solution: 50 mM in water.
-
Phosphoenolpyruvate (PEP) solution: 20 mM in water.
-
NADH solution: 10 mM in water.
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix.
-
Purified recombinant TryS.
Procedure:
-
In a cuvette or microplate well, combine the Assay Buffer, ATP, GSH, spermidine, PEP, NADH, and the PK/LDH enzyme mix.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding TryS.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the TryS activity.
Measurement of Intracellular this compound Levels
This protocol involves the extraction of thiols from parasite cells followed by derivatization and quantification by HPLC.
Principle: Intracellular thiols are first stabilized and extracted. They are then derivatized with a fluorescent labeling agent, such as monobromobimane (B13751) (mBBr), to allow for sensitive detection by fluorescence HPLC.
Reagents:
-
Parasite culture.
-
Ice-cold phosphate-buffered saline (PBS).
-
Extraction buffer: e.g., 0.1 M HCl containing 1 mM EDTA.
-
Derivatizing solution: Monobromobimane (mBBr) in acetonitrile.
-
Standard solutions of this compound, glutathionylspermidine, and glutathione.
Procedure:
-
Harvest a known number of parasite cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by resuspending in ice-cold extraction buffer.
-
Centrifuge to remove cell debris.
-
Neutralize the supernatant with a suitable buffer.
-
Add the mBBr derivatizing solution and incubate in the dark.
-
Stop the reaction by acidification.
-
Analyze the derivatized thiols by reverse-phase HPLC with fluorescence detection.
-
Quantify the thiol concentrations by comparing the peak areas to those of the standards.
Experimental Workflow for TryR Inhibitor Screening
The unique and essential nature of TryR makes it an excellent target for high-throughput screening (HTS) of potential inhibitors. A typical workflow for identifying and characterizing TryR inhibitors is as follows:
Conclusion and Future Directions
The discovery of this compound and its associated metabolic pathway has been a landmark in the field of parasitology, providing a deep understanding of the unique redox biology of kinetoplastids. The essentiality of this system for parasite survival, coupled with its absence in the mammalian host, has established it as a critical target for the development of new and selective anti-parasitic drugs. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this area. Future efforts should focus on the discovery and development of potent and specific inhibitors of this compound synthetase and this compound reductase, with the ultimate goal of translating these findings into effective therapies for the devastating diseases caused by these parasites. Furthermore, a deeper understanding of the regulatory mechanisms governing the this compound pathway may reveal additional vulnerabilities that can be exploited for therapeutic intervention.
References
- 1. Structural and kinetic profiling of Leishmania braziliensis this compound reductase: A molecular model for the development of targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel Leishmania major this compound synthetase inhibitors by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning, expression, characterization and inhibition studies on this compound synthetase, a drug target enzyme, from Leishmania donovani: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. digital.csic.es [digital.csic.es]
- 8. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound biosynthesis in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reductase from Trypanosoma cruzi. Purification and characterization of the crystalline enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymes of the this compound metabolism as targets for antitrypanosomal drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissecting the catalytic mechanism of Trypanosoma brucei this compound synthetase by kinetic analysis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cloning, expression, characterization and inhibition studies on this compound synthetase, a drug target enzyme, from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Trypanothione: The Unique Antioxidant Defense of Parasitic Protozoa - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parasitic protozoa of the order Kinetoplastida, including species of Trypanosoma and Leishmania, are the causative agents of severe diseases in humans and animals. A key to their survival and pathogenesis is a unique and robust antioxidant system centered around the dithiol trypanothione (B104310). This molecule, absent in their mammalian hosts, represents a critical vulnerability and a prime target for novel chemotherapeutic interventions. This technical guide provides an in-depth exploration of the this compound system, detailing its biosynthesis, its central role in redox homeostasis, and the key enzymes that regulate its function. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways to serve as a comprehensive resource for researchers in the field of parasitology and drug development.
Introduction
Kinetoplastid parasites, the causative agents of devastating diseases like Chagas disease, African sleeping sickness, and leishmaniasis, have evolved a unique thiol metabolism to counteract oxidative stress.[1][2] Unlike their mammalian hosts, which rely on the glutathione (B108866)/glutathione reductase system, these parasites utilize a distinct pathway centered on this compound [N1,N8-bis(glutathionyl)spermidine].[3][4] This specialized system is indispensable for the parasite's defense against reactive oxygen species (ROS) generated by the host's immune response and its own metabolic processes.[5] The absence of the this compound system in humans makes it an ideal target for the development of selective and effective antiparasitic drugs.[6][7]
This guide offers a detailed examination of the this compound pathway, from the biosynthesis of its precursors to its role in detoxifying harmful oxidants. We provide a consolidation of key quantitative data, including enzyme kinetics and inhibitor potencies, alongside detailed protocols for essential experimental assays. Furthermore, we present graphical representations of the underlying biochemical pathways to facilitate a deeper understanding of this unique parasitic antioxidant system.
The this compound Molecule
This compound is a unique dithiol composed of two glutathione molecules linked by a spermidine (B129725) bridge.[3][5] This structure is central to its function in redox cycling. The reduced form, this compound [T(SH)₂], is the active antioxidant, while its oxidized form is this compound disulfide (TS₂).[5]
The this compound Biosynthetic Pathway
The synthesis of this compound is a multi-step process that begins with the production of its precursors: glutathione (GSH) and spermidine.
Glutathione Synthesis
Glutathione is synthesized from its constituent amino acids—cysteine, glutamate (B1630785), and glycine (B1666218)—through the sequential action of two ATP-dependent enzymes:
-
γ-glutamylcysteine synthetase (γ-GCS): Catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.
-
Glutathione synthetase (GS): Catalyzes the addition of glycine to γ-glutamylcysteine to form glutathione.[8]
Spermidine Synthesis
Spermidine is a polyamine synthesized from ornithine, which in Leishmania is derived from L-arginine by the action of arginase.[9] The pathway involves:
-
Ornithine decarboxylase (ODC): Converts ornithine to putrescine.
-
Spermidine synthase: Transfers an aminopropyl group from decarboxylated S-adenosylmethionine to putrescine to form spermidine.[3]
Notably, Trypanosoma cruzi lacks the gene for ornithine decarboxylase and must acquire putrescine from the host.[3]
This compound Synthesis
The final steps in this compound biosynthesis involve the conjugation of glutathione and spermidine. In Trypanosoma and Leishmania, this is primarily catalyzed by a single bifunctional enzyme, This compound synthetase (TryS) .[10] In contrast, the insect parasite Crithidia fasciculata utilizes two separate enzymes: glutathionylspermidine (B10777622) synthetase and this compound synthetase.[10] The reaction proceeds in two ATP-dependent steps:
-
Formation of glutathionylspermidine from one molecule of glutathione and one molecule of spermidine.
-
Addition of a second glutathione molecule to glutathionylspermidine to yield this compound.[8]
The this compound Antioxidant System
The this compound system is the primary defense against oxidative stress in these parasites. It functions through a cyclical pathway involving this compound reductase and a series of peroxidases.
This compound Reductase (TryR)
This compound reductase is a flavoenzyme that catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) back to its active dithiol form, T(SH)₂.[11] This enzyme is essential for maintaining the intracellular pool of reduced this compound and is a major drug target due to its absence in the mammalian host.[12]
Peroxide Detoxification
Reduced this compound donates electrons for the detoxification of peroxides, a process mediated by tryparedoxin (TryX) and tryparedoxin peroxidase (TryP).[5][11]
-
Tryparedoxin Peroxidase (TryP): A peroxidase that directly reduces peroxides.
-
Tryparedoxin (TryX): A small dithiol protein that is reduced by this compound and, in turn, reduces TryP.[6]
The overall reaction involves the transfer of electrons from NADPH to peroxides via TryR, this compound, and the tryparedoxin/tryparedoxin peroxidase system.[13]
Redox-Sensitive Signaling
The this compound system plays a crucial role in maintaining the cellular redox balance, which in turn influences various signaling pathways essential for parasite survival and differentiation. For instance, in Leishmania, changes in intracellular iron concentration can trigger a ROS-dependent signaling cascade that induces the transformation of promastigotes into the infective amastigote stage.[14] The parasite's response to oxidative stress also involves the activation of transcription factors like NRF2, which regulates the expression of antioxidant genes.[2][15]
Quantitative Data
Table 1: Intracellular Thiol Concentrations in Trypanosoma cruzi
| Strain/Clone | Glutathione (nmol/g fresh weight) | This compound (nmol/g fresh weight) | Glutathionylspermidine (nmol/g fresh weight) |
| Tulahuén | 60.1 | 397.8 | 103.9 |
| DM 28c | 113.9 | 677.9 | 164.1 |
| LQ | 199.1 | 1100.5 | 55.3 |
| Data from Repetto et al.[1][3] |
Table 2: Kinetic Parameters of this compound Synthetase from Trypanosoma brucei
| Substrate | Km (µM) | Ki (µM) |
| GSH | 34 | 1000 |
| ATP | 18 | - |
| Spermidine | 687 | - |
| Glutathionylspermidine | 32 | - |
| This compound | - | 360 |
| Data from Spies et al.[4] |
Table 3: Kinetic Parameters of this compound Reductase from Leishmania mexicana
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| This compound Disulfide | 173 | 200 |
| Data from Torrico et al.[13] |
Table 4: IC₅₀ Values of Selected Inhibitors against this compound Reductase and Synthetase
| Compound | Target Enzyme | Parasite | IC₅₀ | Reference |
| Aurin tricarboxylic acid | TryR | T. brucei | 176 nM | [2] |
| Compound D | TryR | T. brucei | 3.69 ± 0.06 µM | [11] |
| MOL2008 | TryS | L. infantum | 150 nM | [14][16] |
| Paullone Derivative 2 | TryS | L. infantum | 350 nM | [14] |
| ZINC12151998 | TryR | L. mexicana | 58 µM | [13] |
| Auranofin | TryR | L. infantum | 9.68 ± 1.02 µM | [17] |
Experimental Protocols
This compound Reductase Activity Assay (Spectrophotometric)
This assay measures the activity of TryR by monitoring the reduction of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) at 412 nm.
Materials:
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5
-
NADPH solution: 10 mM in assay buffer
-
This compound disulfide (TS₂) solution: 1 mM in assay buffer
-
DTNB solution: 10 mM in assay buffer
-
Purified this compound Reductase
-
96-well microplate
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Assay Buffer
-
150 µM NADPH
-
100 µM DTNB
-
6 µM TS₂
-
-
Add the purified enzyme or parasite lysate to initiate the reaction.
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes).
-
The rate of reaction is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of TNB (the product of DTNB reduction), which is 13,600 M⁻¹cm⁻¹.[18]
This compound Synthetase Activity Assay
This endpoint assay quantifies the amount of inorganic phosphate (B84403) released from the ATP-dependent synthesis of this compound.
Materials:
-
Reaction Buffer: 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM dithiothreitol
-
ATP solution: 10 mM in reaction buffer
-
Spermidine solution: 20 mM in reaction buffer
-
Glutathione (GSH) solution: 10 mM in reaction buffer
-
Purified this compound Synthetase
-
BIOMOL GREEN™ reagent
-
96-well microplate
-
Spectrophotometer capable of reading at 620 nm
Procedure:
-
Set up the reaction in a 96-well plate with a final volume of 16 µL containing:
-
150 µM ATP
-
2 mM spermidine
-
150 µM GSH
-
Purified TryS enzyme
-
-
Incubate the reaction at 28°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 60 µL of BIOMOL GREEN™ reagent.
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance at 620 nm.
-
The amount of phosphate released is proportional to the enzyme activity and can be quantified using a phosphate standard curve.[9]
Measurement of Intracellular Thiol Levels by LC-MS
This method allows for the accurate quantification of reduced and oxidized this compound in parasite extracts.
Materials:
-
Parasite culture
-
Ice-cold PBS
-
Extraction Solution: Acetonitrile/Methanol/Water (4:4:2, v/v/v)
-
N-Ethylmaleimide (NEM) for derivatization of reduced thiols
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
Procedure:
-
Harvest parasites by centrifugation and wash with ice-cold PBS.
-
Immediately resuspend the cell pellet in the cold extraction solution containing NEM to derivatize and protect the reduced thiols from oxidation.
-
Lyse the cells (e.g., by sonication).
-
Centrifuge to remove cell debris.
-
Analyze the supernatant by LC-MS to separate and quantify the derivatized reduced this compound and the oxidized this compound.[7][17][19]
Conclusion and Future Perspectives
The this compound-based antioxidant system is a fascinating and essential component of the cellular machinery of kinetoplastid parasites. Its absence in humans makes it an exceptionally attractive target for the development of new, selective antiparasitic drugs. This guide has provided a comprehensive overview of the this compound pathway, from the synthesis of its components to its central role in redox homeostasis. The compiled quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to further unravel the complexities of this system and to identify and characterize novel inhibitors. Future research should continue to focus on the structural and mechanistic details of the enzymes involved, the intricate regulation of the pathway, and the identification of potent and specific inhibitors with therapeutic potential. A deeper understanding of the interplay between the this compound system and other cellular processes will undoubtedly open new avenues for combating the devastating diseases caused by these resilient parasites.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. The Dangerous Liaisons in the Oxidative Stress Response to Leishmania Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione and this compound in several strains of Trypanosoma cruzi: effect of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Down-regulation of Leishmania donovani this compound reductase by heterologous expression of a trans-dominant mutant homologue: Effect on parasite intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting this compound Metabolism in Trypanosomatids | MDPI [mdpi.com]
- 6. The parasite-specific this compound metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. IRONy OF FATE: Role of iron-mediated ROS in Leishmania differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Redox control in trypanosomatids, parasitic protozoa with this compound-based thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC–MS-based absolute metabolite quantification: application to metabolic flux measurement in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Trypanothione from Glutathione and Spermidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) (N¹,N⁸-bis(glutathionyl)spermidine) is a unique and essential low-molecular-weight thiol found in parasitic protozoa of the order Kinetoplastida, including species of Trypanosoma and Leishmania, the causative agents of devastating diseases such as African sleeping sickness, Chagas disease, and leishmaniasis[1]. This molecule plays a central role in the parasites' defense against oxidative stress, detoxification of xenobiotics, and the synthesis of DNA precursors[2]. The this compound-based redox system functionally replaces the glutathione (B108866)/glutathione reductase system found in their mammalian hosts[2]. Due to its vital role in parasite survival and its absence in humans, the enzymes involved in the biosynthesis of this compound are considered promising targets for the development of novel anti-parasitic drugs[3][4][5]. This guide provides a detailed technical overview of the this compound biosynthesis pathway from its precursors, glutathione and spermidine (B129725), summarizing key quantitative data, experimental protocols, and visualizing the pathway and associated workflows.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a two-step, ATP-dependent process that involves the sequential conjugation of two molecules of glutathione (GSH) to one molecule of spermidine[6][7]. This pathway is catalyzed by one or two key enzymes, depending on the trypanosomatid species.
In some species, such as the model organism Crithidia fasciculata, two separate enzymes are involved: glutathionylspermidine (B10777622) synthetase (GspS) and this compound synthetase (TryS)[7][8]. In contrast, in pathogenic species like Trypanosoma brucei, Trypanosoma cruzi, and Leishmania major, a single bifunctional enzyme, this compound synthetase (TryS), catalyzes both steps of the synthesis[6][7][9]. This bifunctional enzyme possesses both synthetase and amidase activities[10].
The two steps of the biosynthesis are as follows:
-
Formation of Glutathionylspermidine (Gsp): In the first step, a molecule of glutathione is conjugated to a primary amine group of spermidine to form the intermediate, glutathionylspermidine. This reaction is catalyzed by either GspS or the synthetase domain of TryS and requires the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi)[7][11].
-
Formation of this compound: The second step involves the addition of a second molecule of glutathione to the remaining primary amine group of glutathionylspermidine, yielding this compound. This reaction is catalyzed by TryS, again coupled with the hydrolysis of ATP[7][11].
The overall reaction can be summarized as:
2 Glutathione + Spermidine + 2 ATP → this compound + 2 ADP + 2 Pi
It is noteworthy that the amidase activity of the bifunctional TryS can hydrolyze this compound and glutathionylspermidine, though at a much lower rate than the synthetic reactions[10]. This reverse reaction may play a role in regulating the intracellular levels of these critical thiols.
Quantitative Data
The following tables summarize the key quantitative data for the enzymes involved in the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of this compound Synthetase (TryS) from Trypanosoma brucei
| Substrate | Km (μM) | Reference |
| Glutathione (GSH) | 34 | [6][7] |
| ATP | 18 | [6][7] |
| Spermidine | 687 | [6][7] |
| Glutathionylspermidine (Gsp) | 32 | [6][7] |
| Gsp (for hydrolysis) | 5600 | [7] |
Table 2: Inhibition Constants (Ki and IC50) for Selected Inhibitors of this compound Synthetase (TryS)
| Inhibitor | Target Species | Inhibition Constant | Reference |
| Glutathione (GSH) | T. brucei | Ki = 1 mM | [6][7] |
| This compound (T(SH)₂) | T. brucei | Ki = 360 μM | [6][7] |
| Indazole derivative 4 | T. brucei | IC₅₀ = 140.0 nM | [3] |
| Indazole derivative 5 | T. brucei | EC₅₀ = 7.1 μM | [3] |
| Diamine derivative 7 | L. infantum, T. cruzi, T. brucei | >50% inhibition at 30.0 μM | [3] |
| Ebselen (selenorganic compound 8) | T. brucei | IC₅₀ = 5.3 μM | [3] |
| Ebselen (selenorganic compound 8) | T. cruzi | IC₅₀ = 13.8 μM | [3] |
| Ebselen (selenorganic compound 8) | L. infantum | IC₅₀ = 2.6 μM | [3] |
| DDD66604 | T. brucei | IC₅₀ = 19.02 ± 1.26 μM | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
This compound Synthetase (TryS) Activity Assay (High-Throughput Screening)
This protocol is adapted from a miniaturized 384-well plate assay for high-throughput screening of TryS inhibitors[10]. The assay measures the production of inorganic phosphate (Pi) from ATP hydrolysis using the BIOMOL Green reagent.
Materials:
-
Recombinant this compound Synthetase (TryS)
-
ATP
-
Spermidine
-
Glutathione (GSH)
-
BIOMOL Green™ Reagent
-
Assay Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35, 10 mM magnesium acetate
-
384-well plates
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Serially dilute the compounds to the desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of TryS in the assay buffer. Prepare a substrate mix containing ATP, spermidine, and GSH in the assay buffer at concentrations near their respective Km values (e.g., 150 µM ATP, 2 mM spermidine, 150 µM GSH)[10].
-
Assay Setup:
-
Add the test compounds and DMSO (for controls) to the wells of a 384-well plate.
-
Add the TryS solution to all wells except the "inhibition control" wells.
-
Pre-incubate the plate for 1 hour at room temperature to allow for potential slow-binding inhibitors to interact with the enzyme[10].
-
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate mix to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the generated phosphate by adding the BIOMOL Green™ reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 620 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition using the following formula[10]: % Inhibition = {[(A₆₂₀ C- – A₆₂₀ C+) – (A₆₂₀ Cx – A₆₂₀ C+)] / (A₆₂₀ C- – A₆₂₀ C+)} × 100 Where:
-
A₆₂₀ Cx is the absorbance of the test compound well.
-
A₆₂₀ C+ is the absorbance of the "inhibition control" (no enzyme).
-
A₆₂₀ C- is the absorbance of the "activity control" (with enzyme and DMSO).
-
HPLC Analysis of this compound and Intermediates
This protocol describes the separation and quantification of this compound and its biosynthetic intermediates by High-Performance Liquid Chromatography (HPLC) after derivatization with a fluorescent tag[6][7].
Materials:
-
Cell extracts or in vitro reaction mixtures
-
Trichloroacetic acid (TCA)
-
Monobromobimane (B13751) (fluorescent derivatizing agent)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
Standards for glutathione, spermidine, glutathionylspermidine, and this compound
Procedure:
-
Sample Preparation:
-
For cell extracts, quench the metabolism and precipitate proteins by adding ice-cold TCA. Centrifuge to pellet the precipitate and collect the supernatant.
-
For in vitro reactions, stop the reaction by adding ice-cold TCA.
-
-
Derivatization:
-
Neutralize the acidic extract with a suitable buffer.
-
Add monobromobimane to the sample to derivatize the thiol groups of glutathione, glutathionylspermidine, and this compound.
-
Incubate in the dark at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the compounds using a gradient of Mobile Phase B into Mobile Phase A.
-
Detect the fluorescently labeled thiols using a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Identify the peaks corresponding to the different thiols by comparing their retention times with those of the standards.
-
Quantify the amount of each thiol by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Mandatory Visualizations
Biosynthesis Pathway of this compound
Caption: The two-step enzymatic synthesis of this compound.
Experimental Workflow for TryS Inhibitor Screening
References
- 1. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Metabolism as Drug Target for Trypanosomatids [ouci.dntb.gov.ua]
- 3. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection by HPLC of a this compound synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic analysis of this compound synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of this compound in Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Enzymatic Regulation of the Trypanothione System: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trypanothione (B104310) system is a unique and essential metabolic pathway in trypanosomatids, a group of protozoan parasites responsible for devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis. This system, absent in their mammalian hosts, represents a critical vulnerability and a prime target for the development of novel chemotherapeutics. At its core, the this compound system is a sophisticated antioxidant defense mechanism that protects the parasite from oxidative stress generated by its own metabolism and the host's immune response. This guide provides an in-depth technical overview of the enzymatic regulation of this vital pathway, presenting key quantitative data, detailed experimental protocols, and visualizations of the core processes to aid in the rational design of next-generation anti-parasitic drugs.
The central molecule of this system is this compound, a conjugate of two glutathione (B108866) molecules linked by a spermidine (B129725) bridge. The enzymatic machinery responsible for its synthesis, reduction, and utilization is tightly regulated to maintain redox homeostasis within the parasite. Understanding the kinetic properties, regulatory mechanisms, and interactions of these enzymes is paramount for the development of specific and effective inhibitors.
Core Enzymes of the this compound System
The this compound system is orchestrated by a cohort of key enzymes, each playing a distinct and vital role in the parasite's survival. The primary enzymes that will be discussed in this guide are:
-
This compound Synthetase (TryS): Catalyzes the biosynthesis of this compound from glutathione and spermidine.
-
This compound Reductase (TryR): A flavoenzyme that maintains this compound in its reduced, active state.
-
Tryparedoxin (TXN) and Tryparedoxin Peroxidase (TXNPx): A peroxidase system that utilizes reduced this compound to detoxify harmful reactive oxygen species.
The unique nature of these enzymes, particularly their absence in humans, makes them highly attractive targets for selective drug design.[1][2][3][4][5]
Data Presentation: Kinetic Parameters of Key Enzymes
The following tables summarize the key kinetic parameters for the core enzymes of the this compound system from various trypanosomatid species. This quantitative data is crucial for comparative analysis and for the design and evaluation of potential inhibitors.
Table 1: Kinetic Parameters of this compound Reductase (TryR)
| Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Leishmania donovani | This compound disulfide | 50 | 303 | 6.06 x 106 | [6] |
| Trypanosoma cruzi | This compound disulfide | - | - | 4.63 x 106 | [7] |
| Trypanosoma cruzi | Glutathionylspermidine disulfide | - | - | 2.65 x 106 | [7] |
Table 2: Kinetic Parameters of this compound Synthetase (TryS)
| Species | Substrate | Km (µM) | kcat (s-1) | Ki (µM) | Reference |
| Trypanosoma brucei | GSH | 34 | - | 1000 (substrate inhibition) | [5][8] |
| Trypanosoma brucei | ATP | 18 | - | - | [5][8] |
| Trypanosoma brucei | Spermidine | 687 | - | - | [5][8] |
| Trypanosoma brucei | Glutathionylspermidine | 32 | - | - | [5][8] |
| Trypanosoma brucei | This compound | - | - | 360 (product inhibition) | [5][8] |
| Leishmania donovani | GSH | 33.24 | 1.3 | 866 (substrate inhibition) | [9] |
| Leishmania donovani | MgATP | 14.2 | - | - | [9] |
| Leishmania donovani | Spermidine | 139.6 | - | - | [9] |
| Crithidia fasciculata | GSH | 914 | - | - | [10] |
| Crithidia fasciculata | ATP/Mg2+ | 400 | - | - | [10] |
| Crithidia fasciculata | Spermidine | 1070 | - | - | [10] |
| Crithidia fasciculata | N1-Glutathionylspermidine | 20 | - | - | [10] |
| Crithidia fasciculata | N8-Glutathionylspermidine | 7 | - | - | [10] |
Table 3: Kinetic Parameters of Tryparedoxin Peroxidase (TXNPx)
| Species | Substrate | Apparent Second-Order Rate Constant (M-1s-1) | Reference |
| Trypanosoma brucei | Various hydroperoxides | 1.2 x 104 to 1.7 x 107 | [11] |
Table 4: Inhibition Constants (Ki and IC50) for Selected Inhibitors
| Enzyme Target | Inhibitor | Organism | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| This compound Reductase | Mepacrine (Quinacrine) | Trypanosoma cruzi | Competitive | - | - | [1][12] |
| This compound Reductase | 9-Aminoacridines | Trypanosoma cruzi | Competitive | 5 - 43 | - | [1] |
| This compound Reductase | 9-Thioacridines | Trypanosoma cruzi | Mixed-type | - | - | [1] |
| This compound Reductase | This compound analogues | Trypanosoma cruzi | Competitive | 30 - 91 | - | [13] |
| This compound Reductase | Nitrofuran derivative | Trypanosoma cruzi | - | 0.5 | - | [7] |
| This compound Synthetase | Calmidazolium chloride | T. brucei, T. cruzi, L. infantum | - | - | 2.6 - 13.8 | [3][14] |
| This compound Synthetase | Ebselen | T. brucei, T. cruzi, L. infantum | Slow-binding, irreversible | - | - | [3][14] |
| This compound Synthetase | Tomatine | Leishmania donovani | - | - | - | [9] |
| This compound Synthetase | Conessine | Leishmania donovani | - | - | - | [9] |
| This compound Synthetase | Uvaol | Leishmania donovani | - | - | - | [9] |
| This compound Synthetase | Betulin | Leishmania donovani | - | - | - | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the study of the this compound system and the screening of potential inhibitors. The following sections provide methodologies for the key enzymatic assays.
Protocol 1: this compound Reductase (TryR) Activity Assay
This assay measures the activity of TryR by monitoring the NADPH-dependent reduction of this compound disulfide (TS2). The decrease in absorbance at 340 nm due to NADPH oxidation is measured spectrophotometrically.
Materials:
-
Purified recombinant TryR
-
This compound disulfide (TS2)
-
NADPH
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the desired concentration of the inhibitor to be tested.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of TryR enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).
-
To determine the kinetic parameters for TS2, vary its concentration while keeping the NADPH concentration constant.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.
For Inhibitor Studies:
-
To determine the IC50 value, perform the assay with varying concentrations of the inhibitor and a fixed concentration of TS2.
-
To determine the inhibition type and Ki value, perform the assay with varying concentrations of both the substrate (TS2) and the inhibitor. Data can be analyzed using Lineweaver-Burk or Dixon plots.[7][12]
Protocol 2: this compound Synthetase (TryS) Activity Assay
The activity of TryS is typically measured by quantifying the production of ADP, a product of the ATP-dependent ligation reaction. This can be achieved using a coupled enzyme assay.
Materials:
-
Purified recombinant TryS
-
Glutathione (GSH)
-
Spermidine
-
ATP
-
Assay Buffer: e.g., Phosphate buffer, pH 7.0
-
Coupled enzyme system: Pyruvate kinase (PK) and L-lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, GSH, spermidine, ATP, PEP, NADH, PK, and LDH.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of TryS enzyme.
-
The ADP produced by TryS is used by PK to convert PEP to pyruvate, which is then reduced to lactate (B86563) by LDH, oxidizing NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ADP production.
-
Calculate the initial reaction rates from the linear portion of the curve.
-
To determine the kinetic parameters for each substrate (GSH, spermidine, ATP), vary the concentration of one substrate while keeping the others at saturating concentrations.[5][8]
Protocol 3: Tryparedoxin Peroxidase (TXNPx) Activity Assay
The activity of TXNPx is measured in a coupled assay that reconstitutes the this compound-dependent peroxidase system. The consumption of NADPH is monitored spectrophotometrically.
Materials:
-
Purified recombinant TXNPx
-
Purified recombinant Tryparedoxin (TXN)
-
Purified recombinant this compound Reductase (TryR)
-
This compound disulfide (TS2)
-
NADPH
-
A hydroperoxide substrate (e.g., hydrogen peroxide or an organic hydroperoxide)
-
Assay Buffer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TryR, TS2, NADPH, and TXN.
-
Allow the system to equilibrate to generate reduced this compound and reduced TXN.
-
Initiate the peroxidase reaction by adding the hydroperoxide substrate and TXNPx.
-
The oxidation of NADPH, which is coupled to the reduction of the hydroperoxide via TXN and this compound, is monitored by the decrease in absorbance at 340 nm.
-
The kinetic parameters can be determined by varying the concentrations of the hydroperoxide and TXN.[11]
Visualization of Pathways and Workflows
Visualizing the complex interactions within the this compound system is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core metabolic pathway, the catalytic cycle of a key enzyme, and a typical experimental workflow.
Diagram 1: The this compound Metabolic Pathway
Caption: Overview of the this compound metabolic pathway.
Diagram 2: Catalytic Cycle of this compound Reductase (TryR)
Caption: Catalytic cycle of this compound Reductase.
Diagram 3: Experimental Workflow for a TryR Inhibition Assay
Caption: Workflow for a TryR inhibition assay.
Regulation of the this compound System
The enzymatic regulation of the this compound system extends beyond simple enzyme kinetics. The expression of the core enzymes is also subject to regulation, particularly in response to environmental stresses encountered by the parasite.
Post-Transcriptional Gene Regulation
In trypanosomatids, gene expression is primarily regulated at the post-transcriptional level. Genes are transcribed as long polycistronic units, and individual mRNAs are generated by trans-splicing and polyadenylation. Consequently, the regulation of protein levels is largely controlled by factors that influence mRNA stability and translation efficiency.[10][15][16][17][18][19] RNA-binding proteins (RBPs) play a crucial role in this process by binding to the untranslated regions (UTRs) of mRNAs, thereby modulating their fate.[7][10][13][15][16]
Upregulation in Response to Stress
There is evidence that the expression of enzymes within the this compound system is upregulated in response to oxidative stress and drug pressure. For instance, Leishmania donovani overexpresses this compound synthetase in response to treatment with amphotericin B and hydrogen peroxide.[8] This suggests that the parasite can adapt to hostile environments by increasing its capacity to produce and maintain a reduced this compound pool. Similarly, overexpression of this compound reductase in Trypanosoma rangeli has been shown to increase parasite survival under oxidative stress.[20]
Signaling Pathways
While the specific signaling pathways that directly regulate the this compound system are still being fully elucidated, it is clear that this system is intricately linked to the parasite's overall stress response. The detoxification of reactive oxygen species by the this compound system is a key component of the parasite's ability to survive within the host macrophage.[21][22][23][24] Further research is needed to map the upstream signaling cascades that sense oxidative stress and trigger the adaptive responses in the this compound pathway. Recent studies have shown that secreted tryparedoxin peroxidase from Trypanosoma cruzi can act as a paracrine signaling molecule, inducing changes in host cells, which highlights the complex interplay between the this compound system and the host-parasite interaction.[25][26]
Conclusion
The enzymatic regulation of the this compound system is a multifaceted process that is critical for the survival and virulence of trypanosomatid parasites. The unique nature of this pathway, with its distinct enzymatic components, offers a wealth of opportunities for the development of novel and selective anti-parasitic drugs. This technical guide has provided a comprehensive overview of the key enzymes, their kinetic properties, and the methods used to study them. By leveraging this knowledge, researchers and drug development professionals can advance the rational design of inhibitors that specifically target this essential parasite machinery, paving the way for new and improved treatments for some of the world's most neglected diseases. The continued exploration of the regulatory networks that govern the this compound system will undoubtedly uncover further vulnerabilities that can be exploited for therapeutic intervention.
References
- 1. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure, organization, and expression of the Leishmania donovani gene encoding this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stage-Dependent Expression and Up-Regulation of this compound Synthetase in Amphotericin B Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning, expression, characterization and inhibition studies on this compound synthetase, a drug target enzyme, from Leishmania donovani: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. The Regulation of Trypanosome Gene Expression by RNA-Binding Proteins | PLOS Pathogens [journals.plos.org]
- 11. The parasite-specific this compound metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNA-binding proteins and their role in the regulation of gene expression in Trypanosoma cruzi and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting this compound Metabolism in Trypanosomatids [mdpi.com]
- 15. Regulation of RNA binding proteins in trypanosomatid protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | RNA Binding Proteins and Gene Expression Regulation in Trypanosoma cruzi [frontiersin.org]
- 17. A post-transcriptional respiratome regulon in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A post-transcriptional respiratome regulon in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of gene expression in trypanosomatids: living with polycistronic transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overexpression of Trypanosoma rangeli this compound reductase increases parasite survival under oxidative stress | Parasitology Open | Cambridge Core [cambridge.org]
- 21. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
- 22. link.springer.com [link.springer.com]
- 23. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Genetic Validation of Trypanothione Synthetase as a Drug Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypanosomatid parasites, the causative agents of devastating diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis, possess a unique thiol-based redox system centered around the molecule trypanothione (B104310). This pathway is absent in their mammalian hosts, making its components prime targets for selective drug development. This technical guide provides an in-depth overview of the genetic validation of a key enzyme in this pathway, this compound synthetase (TryS). We consolidate findings from pivotal studies, present quantitative data on the effects of TryS disruption, detail the experimental protocols for genetic manipulation of trypanosomatids, and provide visual representations of the underlying biological and experimental frameworks. The presented evidence robustly supports the essential role of TryS for parasite viability and establishes it as a promising target for novel chemotherapeutic interventions.
Introduction: The this compound-Based Redox System
Trypanosomatids lack the canonical glutathione (B108866) reductase and thioredoxin reductase systems found in most other organisms.[1][2] Instead, they rely on a unique redox system based on this compound [N¹,N⁸-bis(glutathionyl)spermidine], a conjugate of two glutathione molecules and one spermidine (B129725) molecule.[1][2][3] This system is central to maintaining the intracellular reducing environment, detoxifying reactive oxygen species, and providing the reducing equivalents for essential metabolic processes like DNA synthesis.[1][3][4] The biosynthesis of this compound is catalyzed by this compound synthetase (TryS), an enzyme that carries out the two-step ATP-dependent conjugation of glutathione to spermidine.[3][5] The essentiality of the this compound system, coupled with its absence in humans, makes its constituent enzymes, particularly TryS, attractive targets for drug development.[5][6]
Genetic Validation of this compound Synthetase
The validation of a drug target hinges on demonstrating that its inhibition or depletion leads to a loss of pathogen viability. Genetic techniques have been instrumental in validating TryS as an essential enzyme in several trypanosomatid species. The primary methods employed include RNA interference (RNAi) for gene knockdown and targeted gene disruption (knockout) to create null mutants. More recently, CRISPR-Cas9 technology has been adapted for efficient genome editing in these parasites.[7][8][9][10][11]
Phenotypic Consequences of TryS Depletion
Genetic suppression of TryS expression has consistently resulted in severe and detrimental phenotypes in trypanosomatids, confirming its essential role.
-
Growth Arrest and Loss of Viability: Downregulation of TryS via RNAi in Trypanosoma brucei leads to a complete cessation of proliferation and subsequent cell death.[4][12] Similarly, attempts to create null mutants of TryS in Leishmania infantum have been unsuccessful unless a rescue copy of the gene is provided, indicating that the gene is essential for survival.[13][14]
-
Disruption of Thiol Metabolism: Knockdown of TryS in T. brucei results in a significant depletion of both this compound and its precursor, glutathionylspermidine (B10777622), accompanied by a substantial accumulation of glutathione.[4][12][15] This demonstrates the central role of TryS in maintaining the parasite's specific thiol pool.
-
Increased Sensitivity to Oxidative Stress: TryS-depleted parasites exhibit a markedly increased sensitivity to oxidative stress. For instance, T. brucei with reduced TryS levels are more susceptible to killing by hydrogen peroxide and tert-butyl hydroperoxide.[4] This is a direct consequence of the depletion of this compound, which is the primary molecule for detoxifying hydroperoxides in these organisms.[1][4]
Quantitative Data on TryS Inhibition and Depletion
The following tables summarize the quantitative data from key studies on the genetic and chemical validation of TryS.
Table 1: Phenotypic Effects of TryS Knockdown in Trypanosoma brucei
| Parameter | Effect of TryS Knockdown | Reference |
| Cell Growth | Arrest of proliferation | [4] |
| Viability | Impaired | [4] |
| This compound (T(SH)₂) Level | Depleted | [4] |
| Glutathionylspermidine (Gsp) Level | Depleted | [4] |
| Glutathione (GSH) Level | Accumulated | [4] |
| Sensitivity to H₂O₂ | Significantly increased | [4] |
| Sensitivity to tert-butyl hydroperoxide | Significantly increased | [4] |
Table 2: Chemical Validation of TryS as a Drug Target
| Compound | Target Enzyme | IC₅₀ (µM) | Organism | Reference |
| DDD86243 | TryS | - | T. brucei | [16] |
| Calmidazolium chloride | TryS | 2.6 - 13.8 | T. brucei, T. cruzi, L. infantum | [17][18] |
| Ebselen | TryS | 2.6 - 13.8 | T. brucei, T. cruzi, L. infantum | [17][18] |
Table 3: EC₅₀ Values of Selected TryS Inhibitors Against Trypanosomatid Parasites
| Compound | EC₅₀ (µM) | Organism | Reference |
| Selected Hits | 1-digit µM range | T. cruzi, L. donovani | [17][18] |
| Seven Selected Hits | - | T. b. brucei | [17][18] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Redox Metabolism
The following diagram illustrates the central role of this compound Synthetase (TryS) in the this compound-based redox metabolism of trypanosomatids. TryS catalyzes the two-step synthesis of this compound from glutathione and spermidine. This compound is then maintained in its reduced form by this compound reductase (TryR) and is crucial for various downstream antioxidant and metabolic functions.
Caption: The this compound Biosynthesis and Redox Cycle.
Logical Workflow for Genetic Validation of TryS
The process of genetically validating a drug target like TryS follows a logical progression from gene identification to phenotypic characterization. This workflow confirms the gene's essentiality and its suitability for therapeutic intervention.
Caption: Logical workflow for the genetic validation of TryS.
Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout
CRISPR-Cas9 has emerged as a powerful tool for precise and efficient genome editing in trypanosomatids. The general workflow for generating a gene knockout is depicted below.
Caption: Workflow for CRISPR-Cas9 gene knockout of TryS.
Experimental Protocols
RNA Interference (RNAi) in Trypanosoma brucei
This protocol is based on tetracycline-inducible RNAi systems commonly used in T. brucei.
-
Vector Construction:
-
Select a 400-600 bp fragment of the TryS open reading frame.
-
Amplify the fragment by PCR.
-
Clone the fragment into a tetracycline-inducible hairpin RNAi vector (e.g., pZJM). This vector contains opposing T7 promoters flanking the cloning site.
-
-
Parasite Culture and Transfection:
-
Culture bloodstream form T. brucei expressing the T7 RNA polymerase and tetracycline (B611298) repressor (e.g., strain 2T1) in HMI-9 medium at 37°C with 5% CO₂.
-
Linearize the RNAi vector with a suitable restriction enzyme (e.g., NotI) to target it for integration into a ribosomal DNA spacer region.
-
Electroporate approximately 10⁷ parasites with 10 µg of linearized plasmid DNA using a Bio-Rad Gene Pulser II (settings: 1.5 kV, 25 µF, in a 0.2 cm cuvette).
-
-
Selection and Induction:
-
Select for transformed parasites by adding the appropriate antibiotic (e.g., phleomycin) to the culture medium 24 hours post-transfection.
-
Once a stable cell line is established, induce RNAi by adding tetracycline (1 µg/mL) to the culture.
-
-
Analysis:
-
Monitor cell growth daily by counting with a hemocytometer.
-
Assess TryS mRNA levels by Northern blot or qRT-PCR at various time points post-induction.
-
Analyze protein levels by Western blot using a specific antibody against TryS.
-
Measure intracellular thiol levels (this compound, glutathionylspermidine, glutathione) using HPLC.
-
Gene Knockout via Homologous Recombination in Leishmania
This protocol describes the generation of a null mutant by sequential replacement of both alleles of the target gene.
-
Vector Construction:
-
Construct two gene replacement cassettes, each containing a different selectable marker gene (e.g., neomycin phosphotransferase, NEO, and hygromycin phosphotransferase, HYG).
-
Flank the marker genes with 5' and 3' untranslated regions (UTRs) of the TryS gene to direct homologous recombination. These flanking regions should be approximately 1 kb in length.
-
-
Parasite Culture and Transfection:
-
Culture Leishmania promastigotes in M199 medium at 26°C.
-
Excise the replacement cassettes from the cloning vectors.
-
Transfect logarithmic phase promastigotes with the first replacement cassette (NEO) by electroporation.
-
-
Selection of Heterozygous and Null Mutants:
-
Select for parasites that have integrated the first cassette by plating on semi-solid medium containing the appropriate drug (e.g., G418).
-
Confirm the generation of heterozygous (TRYS/Δtrys::NEO) mutants by PCR and Southern blot.
-
Transfect the heterozygous mutants with the second replacement cassette (HYG).
-
Select for null mutants (Δtrys::NEO/Δtrys::HYG) on semi-solid medium containing both G418 and hygromycin B.
-
-
Analysis:
-
Confirm the absence of the TryS gene and protein in the null mutants by PCR, Southern blot, and Western blot.
-
Characterize the phenotype of the null mutants, paying close attention to viability and growth. If the gene is essential, it will not be possible to generate viable null mutants without providing an episomal copy of the gene.
-
CRISPR-Cas9 Mediated Gene Knockout in Trypanosoma cruzi
This protocol is adapted for T. cruzi, which has historically been more challenging to manipulate genetically.[7][8][9][19][20][21]
-
Vector and Template Preparation:
-
Design two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the TryS coding sequence to excise the entire gene.
-
Clone the sgRNAs into a vector that also expresses Cas9 (e.g., pTREX-Cas9).
-
Prepare a donor DNA template for homology-directed repair. This template should consist of a selectable marker gene flanked by sequences homologous to the regions upstream and downstream of the TryS gene.
-
-
Parasite Culture and Transfection:
-
Culture T. cruzi epimastigotes in LIT medium at 28°C.
-
Co-transfect the parasites with the Cas9/sgRNA expression vector and the donor DNA template by electroporation.
-
-
Selection and Cloning:
-
Select for transfected parasites using the appropriate drug.
-
Isolate clonal populations by limiting dilution or plating on semi-solid medium.
-
-
Verification:
-
Screen clones by PCR to identify those in which the TryS gene has been replaced by the resistance marker.
-
Confirm the knockout by Southern blot and Western blot analysis.
-
Sequence the targeted locus to ensure precise integration of the donor DNA.
-
Conclusion
The collective evidence from genetic and chemical studies provides a robust validation of this compound synthetase as a critical enzyme for the survival of trypanosomatid parasites. The profound and lethal consequences of TryS depletion, including growth arrest, metabolic disruption, and increased susceptibility to oxidative stress, underscore its essentiality. The experimental workflows and protocols detailed in this guide offer a framework for the continued investigation of TryS and other components of the this compound pathway. The unique presence and essential nature of TryS in these pathogens, combined with its absence in their mammalian hosts, solidify its standing as a high-priority target for the development of novel, safe, and effective anti-trypanosomatid drugs.
References
- 1. Redox control in trypanosomatids, parasitic protozoa with this compound-based thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypic analysis of this compound synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Trypanosoma brucei this compound synthetase as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A CRISPR/Cas9-riboswitch-Based Method for Downregulation of Gene Expression in Trypanosoma cruzi [frontiersin.org]
- 8. Genome Editing by CRISPR/Cas9 in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The long and winding road of reverse genetics in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State-of-the-art CRISPR/Cas9 Technology for Genome Editing in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9-mediated single-gene a ... | Article | H1 Connect [archive.connect.h1.co]
- 12. researchgate.net [researchgate.net]
- 13. Genetic and chemical analyses reveal that this compound synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. The long and winding road of reverse genetics in Trypanosoma cruzi [microbialcell.com]
- 20. Efficient CRISPR-Cas9-mediated genome editing for characterization of essential genes in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficient CRISPR-Cas9-mediated genome editing for characterization of essential genes in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Trypanothione Reductase in Parasite Viability: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Core Message: This document provides a comprehensive technical overview of trypanothione (B104310) reductase (TR) as a critical enzyme for the survival of trypanosomatid parasites. It details the biochemical pathways, presents quantitative data on its inhibition, outlines key experimental protocols, and validates its position as a premier target for antiparasitic drug discovery.
Introduction: The Unique Redox Metabolism of Trypanosomatids
Protozoan parasites of the order Kinetoplastida, including species of Trypanosoma and Leishmania, are the causative agents of severe diseases such as Chagas disease, Human African Trypanosomiasis (sleeping sickness), and leishmaniasis.[1][2] A distinctive feature of these parasites is their unique thiol-based redox system, which is fundamentally different from that of their mammalian hosts.[1][3] While mammals rely on the glutathione (B108866) and glutathione reductase (GR) system to combat oxidative stress, trypanosomatids utilize a specialized pathway centered around the dithiol this compound (N¹,N⁸-bis(glutathionyl)spermidine) and its corresponding flavoenzyme, this compound reductase (TR).[4][5]
This unique this compound system is the cornerstone of the parasite's defense against oxidative damage, which arises both from its own aerobic metabolism and from the host's immune response.[1][2] TR is the central enzyme in this pathway, responsible for maintaining a reduced intracellular environment by catalyzing the NADPH-dependent reduction of this compound disulfide (TS₂) back to its active dithiol form (T(SH)₂).[4][6] The absence of TR in humans and its critical role in parasite survival make it an exceptionally attractive and validated target for the development of selective antiparasitic chemotherapies.[3][6]
Genetic and Chemical Validation of TR's Essentiality
The essentiality of this compound reductase for parasite viability has been unequivocally demonstrated through both genetic and chemical means.
-
Genetic Validation: Numerous attempts to create complete TR knockout (null) mutants in Leishmania and Trypanosoma have been unsuccessful, strongly suggesting that the enzyme is indispensable for parasite survival.[1][6][7] In experiments where TR gene disruption was attempted, parasites often underwent genomic rearrangements to retain at least one functional copy of the gene.[1][7] Furthermore, strategies to down-regulate TR activity, such as using a trans-dominant mutant version of the enzyme, resulted in parasites with significantly impaired ability to survive within macrophages, the primary site of infection for Leishmania.[3] These genetically modified parasites, even with a residual TR activity of just 15%, become highly susceptible to oxidative stress.[3][7]
-
Chemical Validation: The trypanocidal effects of early antiparasitic drugs, including trivalent antimonials and melaminophenyl arsenicals, have been linked to the inhibition of TR.[4] More recent research has focused on developing specific, high-affinity inhibitors. The successful inhibition of parasite growth in vitro and in vivo with compounds targeting TR provides strong chemical validation for its essentiality.[4][8] Parasites with reduced TR levels are markedly more sensitive to oxidative insults, confirming that the enzyme is critical for protecting the parasite within the hostile environment of the host.[9]
The this compound Redox Pathway
This compound reductase is the linchpin of the parasite's antioxidant defense system. It functions in a cyclical pathway to regenerate the reduced this compound required by various downstream processes, most notably the detoxification of reactive oxygen species (ROS).
The pathway begins with the synthesis of this compound from two molecules of glutathione and one molecule of spermidine.[2][10] The reduced form, T(SH)₂, acts as the primary electron donor for the reduction of peroxides, a reaction catalyzed by tryparedoxin peroxidases. In this process, T(SH)₂ is oxidized to this compound disulfide (TS₂). To maintain the antioxidant capacity of the cell, TR catalyzes the reduction of TS₂ back to T(SH)₂, using NADPH as a reducing equivalent. This reaction is the sole connection between the NADPH- and thiol-based redox systems in these parasites, making TR absolutely critical for cellular redox homeostasis.[5]
Quantitative Analysis of this compound Reductase Inhibition
The validation of TR as a drug target has spurred the discovery and development of numerous inhibitor classes. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and their half-maximal effective concentration (EC₅₀) against whole parasite cultures. Below are tables summarizing key quantitative data for TR inhibitors against various trypanosomatid parasites.
Table 1: Inhibition of Trypanosoma brucei TR and Parasite Growth
| Compound Class | Compound Example | TR IC₅₀ (µM) | T. brucei EC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| Pyrimidinopyrazine | Series Representative | Low µM range | Low µM range | [4][8] |
| Quinoline | Series Representative | Low µM range | Low µM range | [4][8] |
| Dihydroquinazolines | Novel Series | - | - | [11] |
| Unspecified | Compound 1 | < 1 | 2 (at 24h), 15 (at 72h) | [9] |
| Unspecified | Compound 2 | < 1 | 42 (at 24h), 58 (at 72h) | [9] |
| Unspecified | Compound 3 | < 1 | 5 - 50 |[9] |
Table 2: Inhibition of Trypanosoma cruzi TR and Parasite Growth
| Compound Class | Compound Example | TR IC₅₀ (µM) | T. cruzi ED₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| Bisbenzylisoquinoline | Cepharanthine | 15 | < 100 | [7] |
| Naphthoquinone | Substituted derivatives | - | Potent activity | [2] |
| Benzoselenazolone | Ebselen | 0.6 | - |[12] |
Table 3: Inhibition of Leishmania spp. TR and Parasite Growth
| Compound Class | Compound Example | Target Species | TR Inhibition | Leishmania EC₅₀/IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|---|
| Flavonoid | EGCG | L. infantum | Competitive | - | [13][14] |
| Diaryl sulfide | RDS 562 | Leishmania | Potent | Good leishmanicidal properties | [2] |
| Pentavalent Antimonials | Glucantime | Leishmania | Proposed mechanism | - |[15] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation of TR inhibitors and the validation of TR's essentiality. Below are detailed protocols for key assays.
Protocol: this compound Reductase Enzyme Inhibition Assay (DTNB-Coupled)
This high-throughput spectrophotometric assay is the standard for measuring TR activity and inhibition. It relies on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) by the T(SH)₂ regenerated by TR.
Principle: TR reduces TS₂ to T(SH)₂ using NADPH. The newly formed T(SH)₂ then reduces DTNB to 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound that can be quantified by measuring absorbance at 412 nm. This coupled reaction allows for continuous monitoring of TR activity.[4][12][16]
Materials:
-
Recombinant, purified TR enzyme from the target parasite.
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.
-
NADPH solution.
-
This compound disulfide (TS₂) solution.
-
DTNB solution.
-
Test inhibitor compounds dissolved in DMSO.
-
96-well or 384-well microplates.
-
Microplate spectrophotometer.
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing TR enzyme (e.g., 20 mU/mL), TS₂ (e.g., 6-12 µM), and DTNB (e.g., 50-200 µM).[16][17]
-
Dispense Inhibitor: Add test compounds at various concentrations to the microplate wells. Include appropriate controls (no inhibitor for 100% activity, no enzyme for background).
-
Initiate Reaction: Add the reagent mix to the wells containing the inhibitors. Initiate the enzymatic reaction by adding NADPH to a final concentration of ~150 µM.[16][17] The final assay volume is typically between 40-200 µL.
-
Monitor Reaction: Immediately place the plate in a spectrophotometer and monitor the linear increase in absorbance at 412 nm over a period of 5-15 minutes at room temperature.[16][17]
-
Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition against inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol: Parasite Viability and Proliferation Assay
This assay determines the effect of TR inhibitors on the growth and survival of whole parasite cultures.
Materials:
-
Log-phase culture of the target parasite (e.g., T. brucei bloodstream forms, Leishmania promastigotes).
-
Appropriate culture medium (e.g., HMI-9 for T. brucei).
-
Test inhibitor compounds.
-
96-well culture plates.
-
Viability reagent (e.g., AlamarBlue (resazurin), ATPlite).
-
Plate reader (fluorometric or luminometric).
Procedure:
-
Seed Parasites: Seed parasites at a low density (e.g., 2,500 cells/mL) into the wells of a 96-well plate.[9]
-
Add Inhibitor: Add serial dilutions of the test compounds to the wells. Include a positive control (known trypanocidal drug) and a negative control (DMSO vehicle).
-
Incubate: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂ for T. brucei) for 48 to 72 hours.[9]
-
Assess Viability:
-
AlamarBlue Method: Add resazurin (B115843) solution to each well and incubate for an additional 4-24 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
ATPlite Method: Add a reagent that lyses the cells and catalyzes a reaction producing light in the presence of ATP. The amount of light is proportional to the number of viable cells.
-
-
Read Plate: Measure fluorescence or luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of growth for each concentration compared to the vehicle control. Determine the EC₅₀ value from the resulting dose-response curve.
Logical Framework for TR as a Premier Drug Target
The rationale for targeting this compound reductase is built on a solid foundation of biological and chemical principles. Its attractiveness can be summarized by several key attributes that are highly sought after in modern drug discovery.
Conclusion and Future Outlook
This compound reductase stands out as a robust and highly validated target for the development of new drugs against diseases caused by trypanosomatid parasites. Its absolute necessity for parasite survival, coupled with its absence in humans, provides a clear therapeutic window. The significant structural differences between TR and human glutathione reductase have been successfully exploited to identify selective inhibitors.
Future research will likely focus on leveraging structure-based drug design to improve the potency and pharmacokinetic properties of existing inhibitor scaffolds. The high conservation of the TR active site across different parasite species offers the exciting possibility of developing a single, broad-spectrum therapeutic effective against leishmaniasis and both African and American trypanosomiasis. As our understanding of this critical enzyme deepens, TR-targeted therapies hold the promise of delivering safer and more effective treatments for some of the world's most neglected diseases.
References
- 1. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases [mdpi.com]
- 7. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of this compound reductase as a drug target in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Epigallocathechin-O-3-Gallate Inhibits this compound Reductase of Leishmania infantum, Causing Alterations in Redox Balance and Leading to Parasite Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Trypanothione Pathway: A Pivotal Target for Novel Anti-Parasitic Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of drug resistance and the significant side effects of current therapies for parasitic diseases caused by trypanosomatids, such as Chagas disease, African trypanosomiasis, and leishmaniasis, necessitate the urgent development of novel therapeutic strategies.[1][2] A highly promising avenue for drug discovery lies in targeting the trypanothione (B104310) pathway, a unique and essential metabolic route in these parasites that is absent in their mammalian hosts.[1][2] This pathway centers around the dithiol this compound (T(SH)₂), which plays a crucial role in maintaining the redox balance and defending against oxidative stress within the parasite.[2][3] The key enzymes of this pathway, this compound synthetase (TryS) and this compound reductase (TryR), are validated drug targets, and their inhibition leads to parasite death.[1][4] This technical guide provides a comprehensive overview of the this compound pathway, detailed information on its core enzymes, a summary of known inhibitors with their quantitative data, standardized experimental protocols for inhibitor screening, and logical diagrams to visualize the pathway and experimental workflows.
The this compound Pathway: A Unique Redox System
Trypanosomatids possess a unique redox system based on this compound, which replaces the glutathione (B108866)/glutathione reductase system found in mammals.[5] This distinction provides a therapeutic window for selective drug targeting. The pathway is responsible for maintaining a reducing intracellular environment, essential for DNA synthesis, detoxification of reactive oxygen species, and defense against the host's oxidative attack.[1][2]
The this compound metabolism can be divided into two main parts: the biosynthesis of this compound and the catalytic cycle of this compound reduction.
This compound Biosynthesis
This compound is synthesized from two molecules of glutathione (GSH) and one molecule of spermidine (B129725) in a two-step, ATP-dependent process catalyzed by this compound synthetase (TryS).[4][6]
-
Step 1: Formation of Glutathionylspermidine (B10777622) (Gsp): Glutathione and spermidine are conjugated to form glutathionylspermidine. This reaction can be catalyzed by either glutathionylspermidine synthetase (GspS) or TryS.[4]
-
Step 2: Formation of this compound: A second molecule of glutathione is added to glutathionylspermidine to form N1,N8-bis(glutathionyl)spermidine, also known as this compound. This step is exclusively catalyzed by TryS.[4]
// Nodes GSH1 [label="Glutathione (GSH)"]; Spd [label="Spermidine"]; ATP1 [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ADP1 [label="ADP + Pi", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GspS_TryS [label="Glutathionylspermidine Synthetase (GspS) /\nthis compound Synthetase (TryS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gsp [label="Glutathionylspermidine (Gsp)"]; GSH2 [label="Glutathione (GSH)"]; ATP2 [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ADP2 [label="ADP + Pi", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TryS [label="this compound Synthetase (TryS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSH2 [label="this compound (T(SH)₂)"];
// Edges GSH1 -> GspS_TryS; Spd -> GspS_TryS; ATP1 -> GspS_TryS; GspS_TryS -> Gsp; GspS_TryS -> ADP1; Gsp -> TryS; GSH2 -> TryS; ATP2 -> TryS; TryS -> TSH2; TryS -> ADP2; } Caption: Biosynthesis of this compound.
This compound Reductase Catalytic Cycle
This compound reductase (TryR) is a key flavoenzyme that catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) back to its reduced form, T(SH)₂.[4] This reduced this compound is then used by various peroxidases to neutralize reactive oxygen species.
// Nodes TS2 [label="this compound Disulfide (TS₂)"]; TryR [label="this compound Reductase (TryR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TSH2 [label="Reduced this compound (T(SH)₂)"]; NADPH [label="NADPH + H⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NADP [label="NADP⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)"]; H2O [label="H₂O"]; Tryparedoxin [label="Tryparedoxin (reduced)"]; Tryparedoxin_ox [label="Tryparedoxin (oxidized)"]; TryP [label="Tryparedoxin Peroxidase"];
// Edges TS2 -> TryR; NADPH -> TryR; TryR -> TSH2; TryR -> NADP; TSH2 -> Tryparedoxin_ox [label="reduction"]; Tryparedoxin_ox -> Tryparedoxin; Tryparedoxin -> TryP; ROS -> TryP; TryP -> H2O; } Caption: this compound Redox Cycle.
Key Enzymes as Drug Targets
The two central enzymes in the this compound pathway, this compound Synthetase and this compound Reductase, are the primary targets for drug development due to their essentiality for parasite survival and their absence in humans.[1]
This compound Synthetase (TryS)
TryS is a bifunctional enzyme with both synthetase and amidase activities.[3][7] It is a large monomeric protein with two distinct catalytic domains.[7] The C-terminal domain possesses the synthetase activity, while the N-terminal domain has amidase activity.[3][7] The enzyme's regulation is thought to be driven by allosteric interactions and conformational changes.[7]
This compound Reductase (TryR)
TryR is an NADPH-dependent flavoenzyme belonging to the same family of disulfide reductases as human glutathione reductase (hGR). However, significant structural differences in the active site, particularly the larger and more hydrophobic substrate-binding site of TryR compared to hGR, allow for the design of selective inhibitors.[8] The enzyme is a homodimer, and its inhibition disrupts the entire redox homeostasis of the parasite.[1]
Inhibitors of the this compound Pathway
A variety of compounds have been identified as inhibitors of TryS and TryR. The following tables summarize the quantitative data for some of these inhibitors.
This compound Synthetase Inhibitors
| Compound Class | Compound | Target Organism | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Peptide Analogues | L-γ-Glu-L-Leu-DAP | E. coli (GspS) | - | 7.2 | [9] |
| Peptide Analogues | L-γ-Glu-L-Leu-Gly-Boronic Acid | E. coli (GspS) | 17.2 | - | [10] |
| Drug-like Molecules | Compound 1 (from HTS) | T. brucei | 4.1 | - | [11] |
| Drug-like Molecules | Compound 2 (from HTS) | T. brucei | 5.2 | - | [11] |
DAP: Diaminopropionic acid
This compound Reductase Inhibitors
| Compound Class | Compound | Target Organism | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Acridines | Mepacrine (Quinacrine) | T. cruzi | - | 5-43 (apparent) | [12] |
| Aminopropanones | Compound 2b | L. infantum | 65.0 | - | [13] |
| HTS Hits | Quinazoline class (cpd 14) | T. cruzi | 32 | - | [14] |
| HTS Hits | Quinazoline class (cpd 15) | T. cruzi | 28 | - | [14] |
| Virtual Screening Hits | ZINC12151998 | L. mexicana | 58 | - | [15] |
Experimental Protocols
Enzymatic Assay for this compound Reductase (TryR) Inhibition
This protocol is based on a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Recombinant TryR enzyme
-
NADPH
-
Oxidized this compound (TS₂)
-
Assay buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl
-
Test compounds (inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.4), 40 mM NaCl, and 50 nM LiTR in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µM NADPH and 150 µM oxidized TSH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for Anti-trypanosomal Activity
This protocol describes a standard in vitro drug susceptibility test using a resazurin-based assay to determine the EC₅₀ of a compound against Trypanosoma brucei.[16][17]
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium
-
Test compounds
-
Resazurin (B115843) solution (e.g., AlamarBlue)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Seed T. brucei bloodstream forms at a density of 2 x 10⁴ cells/mL in a 96-well plate containing serial dilutions of the test compound.
-
Include a positive control (e.g., pentamidine) and a negative control (no drug).
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48 hours.
-
Add resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the number of viable parasites.
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The this compound pathway remains a cornerstone of anti-trypanosomatid drug discovery. The essential nature of its key enzymes, TryS and TryR, coupled with their structural divergence from human homologues, provides a solid foundation for the development of safe and effective therapies. High-throughput screening campaigns have identified several novel inhibitor scaffolds, and further optimization of these hits through medicinal chemistry approaches holds significant promise.[11][14] A multi-target approach, simultaneously inhibiting both TryS and TryR, could be a powerful strategy to enhance efficacy and prevent the emergence of drug resistance.[4][18] Continued research focusing on the structural biology of these enzymes in complex with inhibitors will be crucial for rational drug design and the development of next-generation anti-parasitic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leishmania this compound Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthase - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Glutathione-like tripeptides as inhibitors of glutathionylspermidine synthetase. Part 2: substitution of the glycine part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione-like tripeptides as inhibitors of glutathionylspermidine synthetase. Part 1: Substitution of the glycine carboxylic acid group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Trypanosoma cruzi this compound reductase by acridines: kinetic studies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leishmania mexicana this compound Reductase Inhibitors: Computational and Biological Studies [mdpi.com]
- 16. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 18. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Trypanothione Reductase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting trypanothione (B104310) reductase (TR), a critical enzyme in the redox metabolism of trypanosomatid parasites. This document details the enzyme's function, the various classes of its inhibitors, their modes of action, and the experimental methodologies used for their characterization, supported by quantitative data and visual diagrams.
Introduction to this compound Reductase
This compound reductase (TR) is a flavoenzyme that is unique to and essential for the survival of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of Chagas disease, human African trypanosomiasis, and leishmaniasis.[1][2] The enzyme is a homodimer, with each subunit containing a FAD-binding domain, an NADPH-binding domain, and an interface domain.[1][3] TR plays a central role in the parasite's antioxidant defense system by maintaining a reduced intracellular environment.[4] It catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) to its dithiol form, this compound (T(SH)₂).[3][5]
The human homolog of TR is glutathione (B108866) reductase (GR). Although both enzymes catalyze a similar disulfide reduction reaction, they have distinct substrate specificities.[1][2] The active site of TR is larger and has a different charge distribution compared to GR, allowing it to accommodate the bulkier and positively charged this compound substrate.[4] These structural differences make TR an attractive target for the development of selective inhibitors with minimal off-target effects in the human host.[1][2]
The this compound Redox System and TR's Catalytic Mechanism
The this compound-based redox system is the primary defense against oxidative stress in trypanosomatids, functionally replacing the glutathione system found in mammals. This system is crucial for detoxifying reactive oxygen species (ROS) generated by the host's immune response and for maintaining the intracellular thiol pool in a reduced state.
The catalytic cycle of TR involves the transfer of electrons from NADPH to the FAD cofactor, which then reduces a disulfide bridge formed by two cysteine residues (Cys52 and Cys57) in the active site.[6] The reduced enzyme can then bind to this compound disulfide. A nucleophilic attack by Cys52 on the disulfide bond of TS₂ results in the formation of a mixed disulfide intermediate.[6] Subsequently, Cys57 attacks Cys52, releasing the reduced T(SH)₂.[6]
Figure 1: The this compound Redox Pathway.
Classes of this compound Reductase Inhibitors and Their Mechanisms of Action
TR inhibitors can be broadly classified based on their mode of action. The primary mechanisms include competitive inhibition at the this compound or NADPH binding sites, irreversible inhibition through covalent modification, and acting as subversive substrates.
References
- 1. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Evolutionary Keystone of Trypanosomatid Survival: A Technical Guide to the Trypanothione Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trypanosomatids, a group of protozoan parasites responsible for devastating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis, possess a unique biochemical pathway that is central to their survival and virulence. This pathway, centered around the dithiol trypanothione (B104310), represents a significant evolutionary divergence from their mammalian hosts, which primarily rely on the glutathione-based redox system. The absence of a conventional glutathione (B108866) reductase and the presence of the this compound-dependent system in these parasites underscore its essentiality, making it a prime target for the development of novel chemotherapeutics. This technical guide provides a comprehensive overview of the evolutionary significance of the this compound pathway, detailed experimental protocols for its study, and quantitative data on key enzymatic components and their inhibitors.
Evolutionary Significance and Core Function
The this compound pathway is a testament to the evolutionary adaptation of trypanosomatids to the oxidative stress encountered within their hosts. Unlike mammals, these parasites lack catalase and a functional glutathione reductase-thioredoxin reductase system, rendering them highly dependent on the this compound system for redox homeostasis and detoxification of reactive oxygen species (ROS).[1][2][3] This unique metabolic arrangement is the "Achilles' heel" of these deadly parasites from a pharmacological standpoint.[4]
The central molecule, this compound (N¹,N⁸-bis(glutathionyl)spermidine), is a conjugate of two glutathione molecules linked by a spermidine (B129725) bridge.[2][5] This structure is synthesized by the enzyme this compound synthetase (TryS) and is maintained in its reduced, active form by the NADPH-dependent flavoenzyme this compound reductase (TryR).[1] The reduced this compound then donates electrons to a series of downstream effector proteins, including tryparedoxin (TXN) and tryparedoxin-dependent peroxidases (TXNPx), which are responsible for neutralizing harmful peroxides.[1][6] This system is crucial for the parasite's defense against the oxidative burst from host immune cells and for various metabolic processes, including the synthesis of DNA precursors.[1][7]
The stark contrast between the host and parasite redox systems provides a therapeutic window for selective drug targeting. The enzymes of the this compound pathway, particularly TryS and TryR, are absent in humans, making them highly attractive targets for the development of drugs with potentially minimal side effects.[1][7][8]
Key Enzymes and Their Inhibition
The enzymes of the this compound pathway are the primary focus of drug discovery efforts against trypanosomatid-borne diseases.
This compound Synthetase (TryS)
This compound synthetase (EC 6.3.1.9) catalyzes the two-step ATP-dependent synthesis of this compound from glutathione and spermidine.[9][10] Its essentiality for parasite viability has been validated, and its inhibition leads to a depletion of the intracellular this compound pool, rendering the parasite susceptible to oxidative stress.[3][10]
This compound Reductase (TryR)
This compound reductase (EC 1.8.1.12) is a flavoenzyme that maintains the reduced state of this compound.[2] It is structurally and functionally distinct from human glutathione reductase (GR), with mutually exclusive substrate specificities.[11][12] This exclusivity is a cornerstone of its potential as a drug target. Inhibition of TryR leads to an accumulation of oxidized this compound and a collapse of the parasite's antioxidant defense system.[1][8]
Quantitative Data on Enzyme Inhibition
The following tables summarize key quantitative data for inhibitors of this compound Synthetase and this compound Reductase from various trypanosomatid species.
Table 1: Inhibitors of this compound Synthetase (TryS)
| Compound | Target Organism | IC₅₀ (µM) | Inhibition Type | Reference |
| Calmidazolium chloride | T. brucei | 2.6 | - | [13] |
| Ebselen | T. brucei | 13.8 | Slow-binding, irreversible | [13] |
| DDD86243 | T. brucei | - | Mixed, uncompetitive, allosteric | [10] |
Table 2: Inhibitors of this compound Reductase (TryR)
| Compound | Target Organism | Kᵢ (µM) | Inhibition Type | Reference |
| Clomipramine | T. cruzi | 6 | Competitive with this compound | [14] |
| Trifluoperazine | T. cruzi | 21.9 ± 1.7 | Competitive with this compound | [15] |
| Thioridazine | T. cruzi | - | Irreversible | [16] |
| ZINC1033681 (Zn_C687) | T. cruzi | 59 | Mixed-type | [4] |
| ZINC10213096 (Zn_C216) | T. cruzi | 47 | Mixed-type | [4] |
Signaling Pathways and Experimental Workflows
Visual representations of the this compound pathway and related experimental workflows are crucial for understanding the complex interplay of its components.
Caption: The core this compound pathway in trypanosomatids.
References
- 1. High-throughput screening affords novel and selective this compound reductase inhibitors with anti-trypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro Treatment with a Natural Product Compound [en.bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenothiazine-based virtual screening, molecular docking, and molecular dynamics of new this compound reductase inhibitors of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Engineering the substrate specificity of glutathione reductase toward that of this compound reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro Treatment with a Natural Product Compound [bio-protocol.org]
- 8. Phenothiazine inhibitors of this compound reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Glutathione reductase turned into this compound reductase: structural analysis of an engineered change in substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering the substrate specificity of glutathione reductase toward that of this compound reduction - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trypanothione-based redox system is a unique and essential metabolic pathway in trypanosomatid parasites, such as Leishmania and Trypanosoma, the causative agents of devastating diseases including leishmaniasis, Chagas disease, and African sleeping sickness. This system, absent in their mammalian hosts, represents a prime target for the development of novel chemotherapeutics. A thorough understanding of the subcellular organization of this pathway is critical for effective drug design and for elucidating the fundamental biology of these pathogens. This technical guide provides a comprehensive overview of the cellular localization of This compound (B104310) and its key enzymatic players: this compound synthetase, this compound reductase, tryparedoxin, and tryparedoxin peroxidase.
Core Concepts: The this compound Pathway
The this compound system is central to the parasite's defense against oxidative stress and for maintaining a reducing intracellular environment. The pathway involves the synthesis and reduction of this compound [T(SH)₂], a unique dithiol formed by the conjugation of two glutathione (B108866) molecules with a spermidine (B129725) linker. This molecule then serves as the primary electron donor for a cascade of reactions that neutralize reactive oxygen species (ROS) and are involved in other essential cellular processes.
Cellular Localization of Key Enzymes
The subcellular compartmentalization of the this compound pathway enzymes is crucial for their function in detoxifying ROS generated in different cellular locations and for their involvement in various metabolic processes. The following tables summarize the known subcellular localization of these key enzymes in Leishmania and Trypanosoma species, based on quantitative proteomics and other experimental evidence.
Table 1: Subcellular Localization of this compound Synthetase (TryS)
| Organism | Subcellular Localization | Primary Evidence |
| Leishmania major | Cytosol | Immunofluorescence and subcellular fractionation[1] |
| Trypanosoma brucei | Cytosol | Inferred from kinetic analysis in cytosolic-like conditions[2] |
| Trypanosoma cruzi | Cytosol | Upregulated in the exponential (replicative) phase, consistent with cytosolic processes[3] |
Table 2: Subcellular Localization of this compound Reductase (TryR)
| Organism | Subcellular Localization | Primary Evidence |
| Trypanosoma brucei | Cytosol and Mitochondrion | Proteomic analysis of mitochondrial and cytosolic fractions[4] |
| Leishmania spp. | Cytosol | Inferred from pathway diagrams and functional studies[5] |
Table 3: Subcellular Localization of Tryparedoxin (TXN)
| Organism | Subcellular Localization | Primary Evidence |
| Leishmania infantum | Cytosol (LiTXN1), Mitochondrion (LiTXN2 - non-essential) | Gene-targeting and biochemical assays |
| Trypanosoma brucei | Cytosol and Mitochondrion | Immunofluorescence and immunoelectron microscopy[6] |
| Leishmania donovani | Cytosol | Purification and immunological studies of recombinant cytosolic tryparedoxin (cTXN)[7] |
Table 4: Subcellular Localization of Tryparedoxin Peroxidase (TXNPx)
| Organism | Subcellular Localization | Primary Evidence |
| Leishmania donovani | Cytosol (cTXNPx) and Mitochondrion (mTXNPx) | Overexpression studies and response to organelle-specific stress[8] |
| Trypanosoma cruzi | Cytosol and Mitochondrion | Localization of distinct cytosolic and mitochondrial enzymes[9] |
| Trypanosoma brucei | Cytosol (TRYP1) and Mitochondrion (TRYP2) | In-situ immunofluorescence and immunoelectron microscopy[6] |
| Leishmania amazonensis | Cytosol (cTXNPx) and Mitochondrion (mTXNPx) | Gene cloning and analysis of antioxidant activities |
Quantitative Distribution of this compound-Related Enzymes
Quantitative proteomics has provided valuable insights into the relative abundance of these enzymes in different subcellular compartments. While precise percentage distributions are not always available, the data clearly indicate the primary locations of these proteins.
Table 5: Estimated Quantitative Distribution of this compound Pathway Enzymes
| Enzyme | Organism | Cytosol | Mitochondrion | Other | Primary Evidence |
| This compound Synthetase | Leishmania/Trypanosoma | Predominantly/Exclusively | - | - | Biochemical and localization studies[1][2] |
| This compound Reductase | Trypanosoma brucei | Major | Minor | - | Proteomic analysis[4] |
| Tryparedoxin | Trypanosoma brucei | Major (TRYX) | Minor (TRYP2) | - | Immunofluorescence and immunoelectron microscopy[6] |
| Tryparedoxin Peroxidase | Leishmania donovani | Abundant (cTXNPx) | Abundant (mTXNPx) | Secreted (cTXNPx) | Functional studies and Western blot of spent media[8][10] |
| Tryparedoxin Peroxidase | Trypanosoma cruzi | Present | Present | - | Identification of distinct isoforms[9] |
Experimental Protocols
Accurate determination of subcellular localization relies on robust experimental techniques. Below are detailed methodologies for two key experimental approaches: subcellular fractionation and immunofluorescence microscopy.
Protocol 1: Subcellular Fractionation of Trypanosomatids by Differential and Density Gradient Centrifugation
This protocol is adapted from methodologies used for the proteomic analysis of Leishmania donovani and Trypanosoma brucei organelles[4].
Materials:
-
Parasite culture (Leishmania or Trypanosoma)
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer or nitrogen cavitation bomb
-
Sucrose solutions of varying concentrations (e.g., 20% to 60% w/v) in a suitable buffer
-
Centrifuges (low-speed, high-speed, and ultracentrifuge)
-
Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, with protease inhibitors)
Procedure:
-
Cell Harvest: Harvest late-log phase parasites by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 10-15 minutes. Lyse the cells using a Dounce homogenizer (20-30 strokes) or by nitrogen cavitation. Monitor lysis efficiency by microscopy.
-
Differential Centrifugation: a. Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. b. Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet is the microsomal fraction.
-
Density Gradient Centrifugation (for further separation of organelles): a. Resuspend the crude mitochondrial pellet in fractionation buffer. b. Layer the resuspended pellet onto a pre-formed discontinuous or continuous sucrose gradient. c. Centrifuge at 100,000 x g for 1-2 hours at 4°C. d. Carefully collect the distinct bands corresponding to different organelles (e.g., mitochondria, glycosomes).
-
Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against known organellar markers and the proteins of interest, or by quantitative mass spectrometry.
Protocol 2: Immunofluorescence Microscopy of Trypanosomatids
This protocol is a generalized procedure based on established methods for Leishmania and Trypanosoma[3].
Materials:
-
Parasites cultured on poly-L-lysine coated coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 3% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody specific to the protein of interest
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow parasites on poly-L-lysine coated coverslips to the desired density.
-
Washing: Gently wash the coverslips with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the coverslips with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the coverslips with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a drop of antifade mounting medium containing DAPI to counterstain the nucleus and kinetoplast.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope.
Protocol 3: Localization of this compound by Subcellular Fractionation and Mass Spectrometry
Determining the subcellular distribution of the small molecule this compound requires a different approach than for proteins. This protocol combines subcellular fractionation with a sensitive detection method. A key challenge is to prevent the auto-oxidation of thiols during sample preparation.
Materials:
-
Subcellular fractionation reagents (as in Protocol 1)
-
N-ethylmaleimide (NEM) or other thiol-blocking agent
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
This compound standards (reduced and oxidized forms)
Procedure:
-
Subcellular Fractionation with Thiol Trapping: Perform the subcellular fractionation as described in Protocol 1, with the critical modification of including a thiol-blocking agent like NEM in all buffers to prevent the oxidation of reduced this compound.
-
Sample Preparation for LC-MS: a. Precipitate proteins from each subcellular fraction (e.g., with cold acetone (B3395972) or methanol). b. Centrifuge to pellet the protein and collect the supernatant containing small molecules. c. Dry the supernatant under vacuum. d. Resuspend the dried extract in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: a. Separate the components of the extract using liquid chromatography. b. Detect and quantify the amounts of reduced (NEM-derivatized) and oxidized this compound in each fraction using mass spectrometry. c. Use this compound standards to create a standard curve for accurate quantification.
-
Data Analysis: Calculate the concentration of this compound in each subcellular fraction and determine its relative distribution.
Conclusion
The enzymes of the this compound pathway exhibit a distinct and organized subcellular localization within trypanosomatid parasites, with key functions distributed between the cytosol and the mitochondrion. This compartmentalization underscores the importance of this pathway in maintaining redox homeostasis in different cellular environments. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the localization of these and other proteins in trypanosomatids. A deeper understanding of the spatial organization of the this compound system will undoubtedly facilitate the development of more targeted and effective therapies against these devastating parasitic diseases.
References
- 1. Direct Detection and Identification of African Trypanosomes by Fluorescence In Situ Hybridization with Peptide Nucleic Acid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitochondrial Outer Membrane Proteome of Trypanosoma brucei Reveals Novel Factors Required to Maintain Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic Analysis of Leishmania donovani Membrane Components Reveals the Role of Activated Protein C Kinase in Host-Parasite Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Central Role of Trypanothione in Combating Reactive Oxygen Species: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate battle for survival waged by trypanosomatid parasites, the unique dithiol trypanothione (B104310) plays a pivotal role in defending against the host's oxidative onslaught. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the interaction between this compound and reactive oxygen species (ROS), offering insights into novel therapeutic strategies.
Trypanosomatids, the causative agents of devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis, have evolved a specialized antioxidant system centered around this compound. This system is absent in their mammalian hosts, making it an attractive target for the development of selective and effective chemotherapies. This guide delves into the core biochemistry of the this compound system, its enzymatic machinery, and the critical reactions that neutralize harmful ROS, ensuring parasite viability.
The this compound-Based Antioxidant System: A Unique Defense Mechanism
Trypanosomatids lack the canonical glutathione (B108866)/glutathione reductase system found in most eukaryotes. Instead, they rely on the this compound system to maintain a reducing intracellular environment and detoxify ROS generated by the host's immune response.[1][2] The central molecule, this compound [N1,N8-bis(glutathionyl)spermidine], is a conjugate of two glutathione molecules linked by a spermidine (B129725) bridge. Its reduced form, T(SH)₂, is a potent dithiol reductant.
The key enzymes of this system orchestrate a multi-step defense against oxidative stress:
-
This compound Synthetase (TryS): Catalyzes the ATP-dependent synthesis of this compound from glutathione and spermidine.
-
This compound Reductase (TryR): A unique flavoenzyme that reduces oxidized this compound (this compound disulfide, TS₂) back to its active dithiol form, T(SH)₂, using NADPH as a reducing equivalent. This enzyme is essential for parasite survival.
-
Tryparedoxin (TXN): A small dithiol protein that is reduced by T(SH)₂.
-
Tryparedoxin Peroxidase (TXNPx): A peroxiredoxin that utilizes reduced tryparedoxin to detoxify a broad range of hydroperoxides, including hydrogen peroxide (H₂O₂), peroxynitrite, and organic hydroperoxides.[3][4]
This cascade efficiently transfers reducing power from NADPH to ultimately neutralize ROS, protecting vital cellular components from oxidative damage.
Quantitative Insights into the this compound System
A thorough understanding of the kinetic properties of the enzymes involved in the this compound system is crucial for designing effective inhibitors. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of this compound Reductase (TR)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Trypanosoma cruzi | This compound Disulfide | 118 | - | 195 | 1.65 x 10⁶ | [5] |
| Trypanosoma cruzi | Glutathionylspermidine Disulfide | - | - | - | 2.65 x 10⁶ | [5] |
| Trypanosoma brucei | This compound Disulfide | 34 | - | 225 | 6.6 x 10⁶ | [6] |
| Leishmania infantum | This compound Disulfide | 72 | - | - | - | [7] |
| Leishmania mexicana | This compound Disulfide | 173 | 200 | - | - | [7] |
Table 2: Kinetic Parameters of Tryparedoxin Peroxidase (TXNPx)
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| Leishmania major (TDPX1) | H₂O₂ | 1.6 | - | [8] |
| Leishmania major (TDPX1) | t-butyl hydroperoxide | 40 | - | [8] |
| Leishmania major (TDPX1) | Cumene hydroperoxide | 2.6 | - | [8] |
| Leishmania major (TryP1) | H₂O₂ | 2.9 | - | [8] |
| Leishmania major (TryP1) | t-butyl hydroperoxide | 2.8 | - | [8] |
| Leishmania major (TryP1) | Cumene hydroperoxide | 2.6 | - | [8] |
| Trypanosoma cruzi (TcAPx-CcP) | H₂O₂ | - | - | [9] |
Table 3: Inhibition Constants (Ki) of Selected this compound Reductase Inhibitors
| Inhibitor | Organism | Ki (µM) | Type of Inhibition | Reference(s) |
| Clomipramine | Trypanosoma cruzi | 6 | Competitive | [10] |
| Mepacrine (Quinacrine) | Trypanosoma cruzi | 19 | Competitive | [1] |
| Nitrofuran derivative | Trypanosoma cruzi | 0.5 | - | [5] |
| Crystal Violet | Trypanosoma cruzi | 5.3 | Competitive | [11] |
| Phenothiazines (various) | Trypanosoma cruzi | 5 - 43 | Competitive | [1] |
Table 4: Intracellular Thiol Concentrations in Trypanosomatids
| Organism | Thiol | Concentration (mM) | Reference(s) |
| Trypanosoma brucei | This compound | 0.3 - 1.0 | [12] |
| Leishmania spp. | This compound | ~3.0 | [12] |
| Trypanosoma cruzi | Non-protein thiols | 2.0 - 3.0 | [13] |
Visualizing the Core Pathways and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the key signaling pathway of the this compound antioxidant system and a typical experimental workflow for assaying this compound reductase activity.
Caption: The this compound Antioxidant Pathway.
Caption: Workflow for the DTNB-based this compound Reductase Assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-ROS interactions.
This compound Reductase (TR) Activity Assay (DTNB-Coupled Method)
This spectrophotometric assay measures the activity of TR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) by the product of the TR-catalyzed reaction, T(SH)₂.
Materials:
-
Purified this compound Reductase (TR)
-
This compound Disulfide (TS₂)
-
NADPH
-
DTNB (Ellman's Reagent)
-
Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of TR, TS₂, NADPH, and DTNB in the assay buffer. The final concentrations in the assay will typically be in the range of 1-10 mU/mL for TR, 50-100 µM for TS₂, 100-200 µM for NADPH, and 100-200 µM for DTNB.
-
-
Reaction Setup:
-
In each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
TR solution
-
DTNB solution
-
TS₂ solution
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the NADPH solution to each well.
-
-
Absorbance Measurement:
-
Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over a period of 5-10 minutes, taking readings every 15-30 seconds. The formation of the yellow 2-nitro-5-thiobenzoate (TNB) anion is directly proportional to the TR activity.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using H₂DCFDA
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels. H₂DCFDA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Trypanosomatid culture
-
H₂DCFDA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
(Optional) Positive control (e.g., H₂O₂)
-
(Optional) Negative control (e.g., N-acetylcysteine, NAC)
Procedure:
-
Cell Preparation:
-
Harvest parasites from culture by centrifugation and wash them twice with PBS.
-
Resuspend the parasites in PBS at a density of 1 x 10⁷ cells/mL.
-
-
Loading with H₂DCFDA:
-
Add H₂DCFDA to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the cells in the dark at the appropriate temperature for the parasite species (e.g., 28°C for promastigotes, 37°C for amastigotes) for 30-60 minutes.
-
-
Washing:
-
Centrifuge the cells to remove excess H₂DCFDA and wash them twice with PBS.
-
-
Treatment (Optional):
-
Resuspend the cells in PBS and treat them with the desired compounds or conditions to induce or inhibit ROS production. Include appropriate positive and negative controls.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cell suspension using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the cell number or protein concentration.
-
Compare the fluorescence levels of treated cells to those of the controls to determine the effect on intracellular ROS production.
-
Conclusion and Future Directions
The this compound-based antioxidant system is a cornerstone of trypanosomatid survival, representing a critical vulnerability that can be exploited for therapeutic intervention. The data and protocols presented in this guide offer a valuable resource for researchers aiming to dissect the intricacies of this pathway and to discover and develop novel inhibitors. Future research should focus on high-throughput screening of compound libraries against the key enzymes of this system, coupled with structural biology approaches to guide rational drug design. Furthermore, a deeper understanding of the interplay between the this compound system and other metabolic pathways in these parasites will undoubtedly unveil new avenues for combating these neglected tropical diseases.
References
- 1. Inhibition of Trypanosoma cruzi this compound reductase by acridines: kinetic studies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trypanosoma brucei and Trypanosoma cruzi tryparedoxin peroxidases catalytically detoxify peroxynitrite via oxidation of fast reacting thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A comparative study of type I and type II tryparedoxin peroxidases in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Trypanosoma cruzi this compound reductase by crystal violet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
The Crucial Role of Trypanothione in Parasite Virulence and Infectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trypanothione (B104310) system is a unique and essential metabolic pathway in kinetoplastid parasites, including Leishmania and Trypanosoma, the causative agents of leishmaniasis, Chagas disease, and African trypanosomiasis. This system, absent in their mammalian hosts, is central to the parasites' defense against oxidative stress and the maintenance of a reducing intracellular environment, making it a critical determinant of their virulence and infectivity. The enzymes that synthesize and maintain the reduced state of this compound, namely this compound synthetase (TryS) and this compound reductase (TR), represent prime targets for the development of novel anti-parasitic chemotherapeutics. This technical guide provides an in-depth overview of the this compound pathway, summarizing key quantitative data on its importance for parasite survival, detailing experimental protocols to study this system, and visualizing the intricate molecular interactions and experimental workflows.
Introduction
Kinetoplastid parasites, during their life cycle, encounter a barrage of reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by the host's immune system, particularly within macrophages. Unlike their hosts, these parasites lack catalase and a conventional glutathione (B108866) reductase system to neutralize these toxic oxidants. Instead, they rely on a unique low-molecular-weight thiol, this compound [N1,N8-bis(glutathionyl)spermidine], and its associated enzymatic machinery.[1][2] The this compound system is indispensable for parasite survival, playing a pivotal role in detoxification of peroxides, synthesis of DNA precursors, and sequestration of heavy metals.[1][2] Consequently, the functional integrity of this pathway is directly linked to the parasite's ability to establish and maintain an infection, making it a key factor in virulence.[3]
The this compound Pathway: A Two-Pronged Defense
The this compound system can be broadly divided into two key functional arms: the biosynthetic pathway mediated by this compound synthetase (TryS) and the redox cycling pathway maintained by this compound reductase (TR).
This compound Biosynthesis
This compound is synthesized from two molecules of glutathione and one molecule of spermidine (B129725) in a two-step ATP-dependent reaction catalyzed by the bifunctional enzyme this compound synthetase (TryS).[4][5] In some species, a related enzyme, glutathionylspermidine (B10777622) synthetase, can catalyze the first step.[5]
This compound Redox Cycling
The reduced form of this compound, T(SH)₂, is the functional form that donates electrons for various reductive processes. The primary enzyme responsible for maintaining a reduced pool of this compound is the NADPH-dependent flavoenzyme this compound reductase (TR). TR catalyzes the reduction of this compound disulfide (TS₂) back to T(SH)₂.[6] This reduced this compound is then utilized by a series of tryparedoxin-dependent peroxidases to neutralize harmful ROS.[6]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
- 3. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENZYME - 6.3.1.9 this compound synthase [enzyme.expasy.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Trypanothione Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) reductase (TryR) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of devastating diseases like Chagas disease, African sleeping sickness, and leishmaniasis.[1][2] This enzyme is essential for parasite survival as it maintains the intracellular pool of this compound, the parasite's primary defense against oxidative stress.[3] Crucially, TryR is absent in humans, who rely on the analogous glutathione (B108866) reductase (GR), making it an attractive and validated target for the development of selective anti-parasitic drugs.[1][2] It has been demonstrated that inhibiting over 90% of TryR activity is necessary to significantly impact parasite viability, underscoring the need for potent inhibitors.[3][4]
These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of TryR. The described methodology is based on a robust and widely used colorimetric assay and includes primary screening, hit confirmation, and secondary screening strategies.
Principle of the this compound Reductase Assay
The most common HTS assay for TryR inhibitors is a photometric method that relies on the reduction of this compound disulfide (T[S]₂) by TryR at the expense of NADPH. The resulting reduced this compound (T[SH]₂) then reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing the yellow-colored 2-nitro-5-thiobenzoate anion (TNB²⁻).[5][6][7] The rate of TNB²⁻ formation is directly proportional to TryR activity and can be monitored spectrophotometrically at 412 nm.[6][7] This coupled assay allows for the continuous regeneration of the T[S]₂ substrate, ensuring a linear reaction rate over time and increasing the assay's sensitivity.[5]
A luminescent-based assay has also been developed as an alternative screening method.[1][8] This method relies on the quantification of residual NADPH after the TryR reaction, where the luminescent signal is inversely proportional to the enzyme's activity.[8]
Experimental Protocols
Recombinant this compound Reductase Preparation
For a successful HTS campaign, a stable and active source of the enzyme is required. Recombinant TryR from the target parasite (e.g., Trypanosoma cruzi, Leishmania infantum) is typically expressed in E. coli and purified to homogeneity.[3][9] The concentration and purity of the enzyme should be determined prior to use.
Primary High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format, suitable for automated liquid handling systems.
a. Reagents and Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA, 0.01% (w/v) Bovine Serum Albumin (BSA), and 0.05% (v/v) Tween 20.[5][10]
-
This compound Reductase (TryR): Recombinant enzyme from the target parasite.
-
This compound Disulfide (T[S]₂): Substrate for TryR.
-
NADPH: Cofactor for the enzymatic reaction.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB): Chromogenic substrate.
-
Compound Library: Test compounds dissolved in 100% DMSO.
-
Positive Control: A known TryR inhibitor (e.g., chlorhexidine).[9]
-
Negative Control: DMSO.
-
384-well clear, flat-bottom microplates.
-
Automated liquid handling system.
-
Microplate reader capable of measuring absorbance at 410-412 nm.
b. Assay Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 0.2 µL) of each test compound from the library into the wells of a 384-well plate. Also, dispense the positive and negative controls into designated wells.
-
Enzyme and Substrate Addition: Prepare a master mix containing the assay buffer, TryR, T[S]₂, and DTNB. Dispense this mix into all wells of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.[10]
-
Reaction Initiation: Prepare a solution of NADPH in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a set time (e.g., 10-15 minutes) at room temperature.[5][10] The rate of reaction is determined from the linear portion of the kinetic curve.
c. Data Analysis and Hit Identification:
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Compounds that exhibit inhibition above a predefined threshold (e.g., >50% at a single concentration) are considered primary "hits".[5]
-
The quality and robustness of the HTS assay should be assessed by calculating the Z'-factor.[11][12][13][14] The Z'-factor is a statistical parameter that reflects the separation between the positive and negative control signals.
-
The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.
-
An ideal Z'-factor is between 0.5 and 1.0, indicating an excellent assay suitable for HTS.[11][12][13] A value between 0 and 0.5 is considered marginal.[12]
-
Hit Confirmation and IC₅₀ Determination
Primary hits must be re-tested to confirm their activity and determine their potency.
a. Procedure:
-
Obtain fresh, powdered samples of the hit compounds.
-
Prepare serial dilutions of the confirmed hits.
-
Perform the TryR assay as described above with the serially diluted compounds to generate dose-response curves.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each confirmed hit by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).
Secondary Screening: Selectivity and Whole-Cell Activity
Confirmed hits should be further evaluated in secondary assays to assess their selectivity and anti-parasitic activity.
a. Human Glutathione Reductase (GR) Counter-Screen:
-
Purpose: To determine the selectivity of the inhibitors for TryR over its closest human homolog, GR.[1]
-
Methodology: A similar photometric assay is used, but with human GR and its substrate, glutathione disulfide (GSSG), instead of TryR and T[S]₂.[5]
-
Analysis: The IC₅₀ against GR is determined and compared to the IC₅₀ against TryR to calculate a selectivity index (SI = IC₅₀ GR / IC₅₀ TryR). A high SI is desirable.
b. Whole-Cell Anti-parasitic Assay:
-
Purpose: To evaluate the ability of the inhibitors to kill the target parasites.
-
Methodology: Assays using the relevant life-cycle stage of the parasite (e.g., intracellular amastigotes of T. cruzi or Leishmania species) are performed.[15][16][17] Parasite viability can be assessed using various methods, including microscopy, fluorescent or bioluminescent reporter parasites, or colorimetric assays like the alamarBlue assay.[7][15][16]
-
Analysis: The 50% effective concentration (EC₅₀) is determined.
c. Cytotoxicity Assay:
-
Purpose: To assess the toxicity of the compounds against a mammalian cell line (e.g., Vero, HepG2) to determine their therapeutic window.
-
Methodology: Standard cytotoxicity assays (e.g., MTT, MTS) are used.
-
Analysis: The 50% cytotoxic concentration (CC₅₀) is determined and used to calculate a selectivity index (SI = CC₅₀ / EC₅₀).
Data Presentation
The quantitative data generated during the HTS campaign should be summarized in clear and concise tables for easy comparison and decision-making.
| Parameter | Value | Reference |
| HTS Assay Format | 384-well microplate | [5][9] |
| Assay Volume | 40-50 µL | [5][9][10] |
| Wavelength | 410-412 nm | [5][6] |
| TryR Concentration | 0.2 - 8 mU/mL | [5][10] |
| T[S]₂ Concentration | 6 - 150 µM | [5][9] |
| NADPH Concentration | 150 - 300 µM | [5][9] |
| DTNB Concentration | 100 µM | [5] |
| Test Compound Concentration | 10 - 25 µM (primary screen) | [5][18] |
| Z'-Factor | > 0.5 for a robust assay | [11][12] |
| Hit Rate (example) | ~0.12% (120 hits from 100,000 compounds) | [5] |
| Compound Class | Example IC₅₀ (TryR) | Example EC₅₀ (Parasite) | Reference |
| Aryl/alkyl piperidines | Micromolar range | - | [5] |
| Basic benzhydryls | Micromolar range | - | [5] |
| Nitrogenous heterocycles | Micromolar range | Micromolar range | [5] |
| Conjugated indoles | Micromolar range | - | [5] |
| Iminobenzimidazoles | Micromolar range | - | [5] |
| 3,4-dihydroquinazoline | Micromolar range | - | [1] |
| Phenothiazines | Sub-micromolar to micromolar range | Micromolar range | [19] |
Visualizations
This compound Reductase Catalytic Cycle and Assay Principle
Caption: The catalytic cycle of this compound Reductase and the principle of the DTNB-coupled assay.
High-Throughput Screening Workflow for TryR Inhibitors
Caption: A logical workflow for the high-throughput screening and validation of TryR inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 4. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. assay.dev [assay.dev]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenothiazine inhibitors of this compound reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Colorimetric Assay for Measuring Trypanothione Synthetase Activity
Introduction
Trypanothione (B104310) synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of several severe diseases in humans and animals.[1][2] This enzyme catalyzes the ATP-dependent synthesis of this compound from two molecules of glutathione (B108866) and one molecule of spermidine.[1][3][4] The this compound-based redox system is absent in mammals, making TryS an attractive target for the development of new chemotherapeutic agents against these parasites.[1][2][5] This application note describes a robust and sensitive colorimetric assay for measuring TryS activity, suitable for high-throughput screening (HTS) of potential inhibitors.
Assay Principle
The enzymatic activity of TryS is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP during the synthesis of this compound.[1][6] The assay utilizes a malachite green-based reagent (such as BIOMOL GREEN™) that forms a stable, colored complex with free phosphate.[1][6] The intensity of the color, which is directly proportional to the amount of Pi produced, is measured spectrophotometrically at a wavelength of 620-650 nm.[1][6][7] This method provides a simple and direct measure of TryS enzymatic activity.
Experimental Protocols
Materials and Reagents
-
Recombinant this compound Synthetase (TryS) from the target organism (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum)
-
Adenosine 5'-triphosphate (ATP)
-
Spermidine (SP)
-
Glutathione (GSH)
-
BIOMOL GREEN™ reagent (or similar malachite green-based phosphate detection reagent)
-
Ethylenediaminetetraacetic acid (EDTA)
-
HEPES buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplates (96-well or 384-well, clear bottom)
-
Microplate reader capable of measuring absorbance at 620-650 nm
Preparation of Solutions
-
Assay Buffer: 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM Dithiothreitol (DTT).
-
Enzyme Solution: Prepare a stock solution of TryS in assay buffer. The final concentration will depend on the specific activity of the enzyme preparation and should be optimized to give a linear reaction rate over the desired time course.
-
Substrate Master Mix: Prepare a master mix containing ATP, spermidine, and glutathione in assay buffer. The final concentrations in the reaction should be at or near their respective KM values to allow for the detection of competitive inhibitors.[1] A typical master mix will result in final reaction concentrations of 150 µM ATP, 2 mM spermidine, and 150 µM glutathione.[1]
-
Stop Solution: 50 mM EDTA in water. This chelates the Mg2+ ions required for the enzymatic reaction, effectively stopping it.[1]
-
Test Compounds: Dissolve test compounds in DMSO to create stock solutions. Further dilutions can be made in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
Assay Protocol for High-Throughput Screening (384-well plate format)
-
Compound Dispensing: Dispense a small volume (e.g., 1 µL) of the test compound solution or DMSO (for controls) into the wells of a 384-well microplate.[1]
-
Enzyme Addition and Pre-incubation: Add the TryS enzyme solution to each well and pre-incubate with the compounds for a set period (e.g., 60 minutes) at room temperature.[1] This allows for the identification of slow-binding inhibitors.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate master mix to each well.[1]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 28 °C) for a specific time (e.g., 60 minutes).[1] The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution (EDTA).[1]
-
Color Development: Add the BIOMOL GREEN™ reagent to each well and incubate at room temperature for 20-30 minutes to allow for color development.[7]
-
Absorbance Measurement: Measure the absorbance at 620 nm using a microplate reader.[1]
Data Analysis
The percentage of inhibition for each test compound can be calculated using the following formula[1][2]:
% Inhibition = {[(A_neg - A_pos) - (A_sample - A_pos)] / (A_neg - A_pos)} * 100
Where:
-
A_sample is the absorbance of the reaction with the test compound.
-
A_neg is the absorbance of the negative control (enzyme + substrates + DMSO).
-
A_pos is the absorbance of the positive control (substrates + DMSO, no enzyme).
Compounds showing significant inhibition can be further characterized by determining their IC50 values through dose-response curve analysis.
Data Presentation
Table 1: Michaelis-Menten Constants (KM) for T. brucei this compound Synthetase Substrates
| Substrate | KM (µM) |
| ATP | 8.6 |
| Spermidine | 45.4 |
| Glutathione | 150 |
Data derived from kinetic analysis using the described colorimetric assay.[6]
Table 2: Inhibitory Activity of Selected Compounds against this compound Synthetase from Different Trypanosomatids
| Compound | T. brucei TryS IC50 (µM) | T. cruzi TryS IC50 (µM) | L. infantum TryS IC50 (µM) |
| Calmidazolium chloride | 2.6 - 13.8 | 2.6 - 13.8 | 2.6 - 13.8 |
| Ebselen | 2.6 - 13.8 | 2.6 - 13.8 | 2.6 - 13.8 |
| Compound 17 | 1.2 | 4.5 | 3.1 |
| DDD66604 | 19.02 | N/A | N/A |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. N/A indicates data not available.[1][6]
Visualizations
Caption: Biochemical pathway of this compound synthesis catalyzed by this compound Synthetase.
Caption: Experimental workflow for the colorimetric this compound Synthetase assay.
References
- 1. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note and Protocols for the HPLC-Based Quantification of Intracellular Trypanothione Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) (T(SH)₂) is a unique low molecular weight thiol found in parasitic protozoa of the order Kinetoplastida, such as Trypanosoma and Leishmania.[1] It replaces the glutathione (B108866)/glutathione reductase system that is ubiquitous in other organisms, making the this compound metabolic pathway an attractive target for the development of new chemotherapeutic agents against diseases like African sleeping sickness, Chagas' disease, and leishmaniasis.[1][2][3] Accurate quantification of intracellular this compound levels, including its reduced (T(SH)₂) and oxidized (TS₂) forms, is crucial for understanding the redox biology of these parasites and for evaluating the efficacy of novel drug candidates that target this pathway.
This document provides detailed application notes and protocols for two robust HPLC-based methods for the quantification of intracellular this compound: a highly sensitive liquid chromatography-mass spectrometry (LC-MS) method and a well-established method using pre-column derivatization with a fluorescent probe.
The this compound Pathway
The this compound system is central to the antioxidant defense of kinetoplastid parasites.[4] this compound is synthesized from two molecules of glutathione and one molecule of spermidine (B129725) by the enzyme this compound synthetase.[5][6] The reduced form, T(SH)₂, is maintained by the NADPH-dependent flavoenzyme this compound reductase (TryR), which reduces the oxidized form, TS₂.[2] T(SH)₂ is then utilized by various peroxidases to detoxify reactive oxygen species, protecting the parasite from oxidative stress.[2]
Protocol 1: LC-MS Method for Quantification of Reduced and Oxidized this compound
This protocol is based on a validated method for the rapid and sensitive assessment of the this compound redox state in Leishmania parasites.[4][7] A key feature of this method is the use of N-ethylmaleimide (NEM) as a thiol-blocking agent during sample preparation to preserve the native redox state of this compound.[4]
Experimental Workflow
Materials and Reagents
-
Extraction Solution: Acetonitrile (B52724)/Methanol/Water/DMSO (4:4:2:5, v/v/v/v), pre-cooled to -20°C.
-
Thiol-Blocking Agent: 1.67 mM N-Ethylmaleimide (NEM) in DMSO. Add to the extraction solution immediately before use.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: Luna Omega Polar C18 column or equivalent.
-
Oxidized this compound (TS₂) Standard: For calibration curve.
Protocol
-
Sample Preparation and Extraction:
-
Harvest parasites by centrifugation at appropriate speed and temperature to pellet the cells.
-
Immediately resuspend the cell pellet in 150 µL of pre-cooled (-20°C) extraction solution containing NEM.
-
Enhance cell lysis and metabolite extraction by a brief sonication step.
-
Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Column: Luna Omega Polar C18 (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-1 min: 2% B
-
1-3 min: 2-98% B
-
3-4 min: 98% B
-
4-5 min: 98-2% B
-
-
MS Detection: Use a high-resolution mass spectrometer (e.g., Q-Exactive) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Targeted Ions for SIM/MS2:
-
TS₂: m/z 722.28
-
T(SNEM)₂ (NEM-derivatized T(SH)₂): m/z 974.40
-
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the TS₂ standard (e.g., 10 nM to 5 µM).[4]
-
Quantify the NEM-derivatized reduced form (T(SNEM)₂) relative to the TS₂ calibration curve.[4]
-
Calculate the intracellular concentrations of T(SH)₂ and TS₂ based on the peak areas and the cell number used for extraction.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range (TS₂) | 10 nM - 5 µM | [4] |
| R² of Calibration Curve | > 0.999 | [4] |
| Lower Limit of Detection | Low nanomolar range | [4] |
| Analysis Time per Sample | ~5 minutes | [4] |
| Condition | T(SH)₂/Total this compound Ratio | TS₂/Total this compound Ratio | Reference |
| Control L. infantum | ~0.85 | ~0.15 | [4] |
| L. infantum + 1 mM H₂O₂ (2h) | ~0.60 | ~0.40 | [4] |
| L. infantum + 10 µM Auranofin (2h) | ~0.55 | ~0.45 | [4] |
Protocol 2: HPLC with Fluorescence Detection via Monobromobimane (B13751) (mBBr) Derivatization
This method relies on the reaction of the thiol-specific fluorescent reagent monobromobimane (mBBr) with reduced this compound to form a highly fluorescent and stable thioether, which can be separated and quantified by reversed-phase HPLC.[8][9]
Experimental Workflow
Materials and Reagents
-
Extraction Acid: 5% (v/v) Perchloric acid or 5% (w/v) Trichloroacetic acid.
-
Derivatization Reagent: 30 mM Monobromobimane (mBBr) in acetonitrile (prepare fresh and protect from light).
-
Reaction Buffer: 200 mM N-ethyl-piperazine-N'-2-ethanesulfonic acid (EPPS) buffer with 5 mM DTPA, pH adjusted to 9.0.[10]
-
Quenching Solution: 0.1 M Hydrochloric Acid (HCl).[10]
-
Mobile Phase A: 40 mM Sodium Acetate and 17% Methanol, pH 3.9.[10]
-
Mobile Phase B: 100% Methanol.[10]
-
Column: Synergi MAX-RP C12 or equivalent C18 column.[10]
-
Reduced this compound (T(SH)₂) Standard: For calibration curve (if available) or use a well-characterized related thiol standard for relative quantification.
Protocol
-
Sample Preparation and Extraction:
-
Harvest a known number of parasites and wash with a suitable buffer.
-
Lyse the cells and precipitate proteins by adding an equal volume of ice-cold extraction acid.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at high speed to pellet the precipitate.
-
Neutralize the supernatant with a suitable base (e.g., KOH) and centrifuge again to remove the salt precipitate.
-
-
Derivatization:
-
HPLC Analysis:
-
Column: Synergi MAX-RP C12 or equivalent C18 column.[10]
-
Mobile Phase A: 40 mM Sodium Acetate and 17% Methanol, pH 3.9.[10]
-
Mobile Phase B: 100% Methanol.[10]
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient: A suitable gradient to separate the T(SH)₂-mBBr adduct from other thiols and reagent peaks (e.g., 0-10 min, 10-40% B; 10-15 min, 40-70% B; 15-20 min, 70-10% B).[10]
-
Fluorescence Detection: Excitation at ~390 nm and emission at ~480 nm.[10]
-
-
Quantification:
-
Prepare a calibration curve using T(SH)₂-mBBr standards.
-
Calculate the intracellular concentration of T(SH)₂ based on the peak area and the cell number used for extraction.
-
To determine total this compound (T(SH)₂ + TS₂), the sample can be treated with a reducing agent like sodium borohydride (B1222165) before derivatization to convert all TS₂ to T(SH)₂.[9]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Derivatization Reaction Time | 7.5 minutes | [10] |
| Fluorescence Excitation | ~390 nm | [10] |
| Fluorescence Emission | ~480 nm | [10] |
| Detection Limit | Picomole to femtomole range | [8][11] |
Application in Drug Development
These HPLC-based methods are invaluable tools for the discovery and development of drugs targeting the this compound pathway. They can be employed to:
-
Screen for Inhibitors: Assess the in-cell activity of potential inhibitors of this compound synthetase or this compound reductase by measuring changes in the intracellular T(SH)₂/TS₂ ratio.[4][12]
-
Elucidate Mechanism of Action: Determine if a compound's antitrypanosomal activity is mediated through the disruption of this compound metabolism.
-
Investigate Drug Resistance: Analyze alterations in this compound levels in drug-resistant parasite strains.[4]
Conclusion
The LC-MS and HPLC-fluorescence methods described provide sensitive and reliable means to quantify intracellular this compound levels in kinetoplastid parasites. The choice of method may depend on the specific research question and available instrumentation. The LC-MS method offers high specificity and the ability to simultaneously measure both reduced and oxidized forms without a reduction step, while the HPLC-fluorescence method provides excellent sensitivity and is a more widely accessible technique. Both protocols are powerful tools for advancing our understanding of trypanosome redox biology and for the development of novel therapeutics.
References
- 1. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini review on tricyclic compounds as an inhibitor of this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 4. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound in Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Leishmania mexicana this compound Reductase Inhibitors: Computational and Biological Studies | MDPI [mdpi.com]
Application Note: LC-MS Analysis of Reduced and Oxidized Trypanothione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosomatid parasites, the causative agents of devastating diseases like leishmaniasis, Chagas disease, and sleeping sickness, possess a unique thiol-based redox system centered around trypanothione (B104310).[1][2] This molecule, N1,N8-bis(glutathionyl)spermidine, and its associated enzyme, this compound reductase, are essential for the parasite's survival, protecting it from oxidative stress generated by the host's immune response.[1][2] The absence of a comparable system in mammals makes the this compound pathway an attractive target for the development of novel chemotherapeutics.[1][2]
Accurate quantification of the reduced (T(SH)₂) and oxidized (this compound disulfide, TS₂) forms of this compound is crucial for assessing the parasite's redox state and evaluating the efficacy of this compound reductase inhibitors. However, the inherent instability of T(SH)₂ during sample preparation presents a significant analytical challenge.[1] This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the reliable quantification of reduced and oxidized this compound in biological samples. The protocol incorporates a critical thiol-blocking step to preserve the native redox state of this compound.
Signaling Pathway and Experimental Rationale
The this compound system is central to the antioxidant defense of trypanosomatids. This compound reductase, an NADPH-dependent flavoenzyme, catalyzes the reduction of TS₂ back to T(SH)₂. This reduced form is then utilized by tryparedoxin and other enzymes to neutralize reactive oxygen species (ROS), thereby maintaining cellular redox homeostasis. Inhibition of this compound reductase disrupts this cycle, leading to an accumulation of TS₂ and increased sensitivity to oxidative stress, ultimately resulting in parasite death.
The following diagram illustrates the central role of the this compound redox cycle.
Caption: The this compound Redox Cycle.
Experimental Workflow
The analytical workflow is designed for the accurate quantification of the this compound redox couple by preventing auto-oxidation during sample processing and employing a rapid and sensitive LC-MS method.
Caption: LC-MS Workflow for this compound Analysis.
Experimental Protocols
Sample Preparation
This protocol is adapted from a validated method for Leishmania infantum promastigotes.[1]
a. Cell Culture and Treatment:
-
Cultivate Leishmania infantum promastigotes in appropriate culture medium to mid-log phase.
-
For inhibitor studies, treat the parasites with the compound of interest (e.g., 10 µM auranofin for 2 hours). For oxidative stress studies, expose parasites to an oxidant (e.g., 1 mM H₂O₂ for 2 hours).[1] Include appropriate vehicle controls.
b. Metabolite Extraction:
-
Harvest the parasite suspension and quench metabolic activity by washing with ice-cold saline solution.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in an extraction solvent mixture of acetonitrile, methanol, water, and DMSO (4:4:2:5, v/v/v/v) containing a thiol-blocking agent, 15 mM N-ethylmaleimide (NEM).[1] The NEM rapidly and irreversibly alkylates the free thiol groups of reduced this compound, preventing its oxidation during sample processing.
-
Enhance cell lysis and extraction by brief sonication.[1]
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer to an autosampler vial for LC-MS analysis.
LC-MS Analysis
a. Liquid Chromatography:
-
System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: Luna Omega Polar C18, 1.6 µm, 2.1 mm × 100 mm.[1]
-
Column Temperature: 40°C.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol.[1]
-
Flow Rate: 200 µL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B[1]
-
b. Mass Spectrometry:
-
System: High-resolution mass spectrometer.
-
Ionization Mode: Heated positive electrospray ionization (HESI+).[1]
-
Source Voltage: 5 kV.[1]
-
Capillary Temperature: 300°C.[1]
-
Data Acquisition: Selective Ion Monitoring (SIM).
Data Presentation
The following tables summarize representative quantitative data obtained from the analysis of Leishmania infantum promastigotes under different conditions, demonstrating the utility of this method in assessing the parasite's redox state.
Table 1: LC-MS Parameters for this compound Analysis
| Analyte | Form | m/z | Retention Time (min) |
| Oxidized this compound | TS₂ | 722.55 | ~1.5 |
| Reduced this compound (NEM-derivatized) | T(SNEM)₂ | 974.40 | ~3.7 |
Table 2: Effect of Oxidative Stress and this compound Reductase Inhibition on the this compound Redox Ratio in Leishmania infantum
| Treatment Condition | T(SH)₂/TS₂ Ratio (Corrected) |
| Control | ~57 |
| 1 mM H₂O₂ (2 hours) | ~2.6 |
| 10 µM Auranofin (2 hours) | ~24 |
| 10 µM Auranofin + 1 mM H₂O₂ (2 hours) | ~1.3 |
Data are representative values derived from published findings and illustrate the expected trends.[1]
Conclusion
This application note provides a detailed protocol for the robust and sensitive LC-MS analysis of reduced and oxidized this compound. The key to this method is the incorporation of N-ethylmaleimide during sample preparation to prevent the artificial oxidation of reduced this compound, ensuring an accurate assessment of the parasite's native redox state.[1] The rapid UPLC separation and sensitive mass spectrometric detection allow for high-throughput analysis, making this method an invaluable tool for researchers in parasitology and drug development. By enabling the precise measurement of the T(SH)₂/TS₂ ratio, this protocol facilitates the screening and characterization of novel inhibitors targeting the this compound pathway, a critical step in the development of new therapies against trypanosomatid-borne diseases.
References
Application Notes and Protocols for the Expression and Purification of Recombinant Trypanothione Reductase in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanothione (B104310) reductase (TryR) is a key flavoprotein oxidoreductase that is central to the thiol metabolism in trypanosomatids, a group of protozoan parasites responsible for diseases such as Chagas disease, African sleeping sickness, and leishmaniasis.[1][2] This enzyme is essential for the survival of these parasites as it maintains the intracellular pool of reduced this compound, which is crucial for defending against oxidative stress imposed by the host's immune system.[3][4] The absence of a close homologue in humans makes TryR an attractive and extensively studied target for the development of new and selective anti-parasitic drugs.[1][2]
The heterologous expression of recombinant TryR in Escherichia coli is a fundamental step for structural and functional studies, as well as for high-throughput screening of potential inhibitors.[5][6] This document provides detailed protocols for the expression and purification of recombinant this compound Reductase using an E. coli expression system.
Data Presentation
Table 1: Characteristics of Recombinant this compound Reductase from Various Species
| Parameter | Leishmania donovani | Trypanosoma cruzi | Trypanosoma congolense | Leishmania infantum |
| Expression System | E. coli BL21 (DE3) | E. coli | E. coli | E. coli |
| Fusion Tag | GST | 6xHis | None mentioned | 6xHis |
| Molecular Weight (recombinant) | 54.68 kDa | ~50 kDa (with tag) | Not specified | Not specified |
| Yield | ~16 mg/L of culture[1] | Not specified | 1% of soluble protein[5] | Not specified |
| Purity | Homogeneous[1] | >95%[7] | Purified | Purified[8][9] |
| Quaternary Structure | Dimeric[1] | Not specified | Not specified | Dimeric (in asymmetric unit)[8] |
Table 2: Kinetic Parameters of Recombinant Leishmania donovani this compound Reductase[1]
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) |
| This compound Disulfide | 50 | 18,181 | 6.06 x 106 |
Experimental Workflows
Caption: Workflow for recombinant this compound Reductase expression and purification.
Experimental Protocols
Protocol 1: Cloning of this compound Reductase Gene into an Expression Vector
This protocol outlines the general steps for cloning the TryR gene. Specific primers and restriction sites will depend on the source of the gene and the chosen expression vector.
-
Gene Amplification: Amplify the complete open reading frame of the TryR gene from the parasite's genomic DNA or cDNA using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Preparation: Digest both the expression vector (e.g., a pET vector for His-tag or pGEX for GST-tag) and the PCR product with the corresponding restriction enzymes. Purify the digested vector and insert.
-
Ligation: Ligate the digested TryR gene insert into the prepared expression vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).
-
Selection and Verification: Select for positive clones on antibiotic-containing agar (B569324) plates. Isolate plasmid DNA from resulting colonies and verify the correct insertion by restriction digestion and DNA sequencing.[10]
Protocol 2: Expression of Recombinant this compound Reductase
-
Transformation of Expression Host: Transform the verified expression plasmid into a suitable E. coli expression strain, such as BL21 (DE3).[1] Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[11]
-
Starter Culture: Inoculate a single colony into 10-50 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Large-Scale Culture: Inoculate 1-2 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[12][13]
-
Post-Induction Growth: Continue to incubate the culture. To improve protein solubility, the temperature can be lowered to 18-25°C for overnight incubation (16-20 hours).[14][15]
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 3: Purification of His-tagged Recombinant this compound Reductase
This protocol is for TryR expressed with a polyhistidine tag (His-tag) and utilizes Immobilized Metal Affinity Chromatography (IMAC).[16][17]
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or using a high-pressure homogenizer.
-
-
Clarification: Centrifuge the lysate at 10,000-15,000 x g for 30-60 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography:
-
Elution: Elute the bound His-tagged TryR from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[19][20] Collect fractions.
-
Quality Control and Buffer Exchange:
-
Analyze the collected fractions for the presence of purified protein by SDS-PAGE.
-
Pool the fractions containing the purified TryR.
-
If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column into a suitable storage buffer (e.g., PBS or Tris-based buffer with glycerol (B35011) for long-term storage at -80°C).[7]
-
Protocol 4: this compound Reductase Activity Assay (DTNB-Coupled Assay)
This assay measures the reduction of this compound disulfide (TS2) by TryR. The resulting reduced this compound (T(SH)2) then reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product (TNB2-) that can be monitored spectrophotometrically at 410-412 nm.[21][22]
Caption: Principle of the DTNB-coupled this compound Reductase assay.
-
Reagents:
-
Assay Buffer: e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5.
-
NADPH stock solution.
-
This compound disulfide (TS2) stock solution.
-
DTNB stock solution.
-
Purified recombinant TryR enzyme.
-
-
Assay Procedure (for a 96-well plate format):
-
To each well, add the assay buffer, DTNB (final concentration ~100-200 µM), TS2 (final concentration ~4-6 µM), and the purified TryR enzyme.[21][23][24]
-
Pre-incubate the mixture for a few minutes at room temperature.
-
Initiate the reaction by adding NADPH (final concentration ~150 µM).[21][23]
-
Immediately monitor the increase in absorbance at 410-412 nm over time (e.g., for 5-15 minutes) using a microplate reader.[21][23]
-
The rate of the reaction is proportional to the enzyme activity.
-
Conclusion
The protocols provided herein offer a comprehensive guide for the successful expression and purification of active recombinant this compound Reductase in E. coli. The availability of pure, active enzyme is a critical prerequisite for advancing drug discovery efforts against trypanosomatid-borne diseases. These methods can be adapted and optimized for different TryR species and for scaling up production for various downstream applications, including structural biology, kinetic characterization, and inhibitor screening campaigns.
References
- 1. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Expression of Trypanosoma congolense this compound reductase in Escherichia coli: overproduction, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. This compound reductase from Leishmania infantum: cloning, expression, purification, crystallization and preliminary X-ray data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cloning, sequencing, overproduction and purification of this compound reductase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E. coli protein expression and purification [protocols.io]
- 12. Recombinant antibody against Trypanosoma cruzi from patients with chronic Chagas heart disease recognizes mammalian nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Immobilized metal ion affinity chromatography of histidine-tagged fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Hisタグタンパク質の産生と精製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols: A Luminescence-Based Assay for Trypanothione Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) reductase (TR) is a key flavoenzyme in the antioxidant defense system of trypanosomatid parasites, such as Leishmania and Trypanosoma, the causative agents of leishmaniasis, Chagas disease, and human African trypanosomiasis.[1][2][3][4] This enzyme is essential for parasite survival as it maintains the intracellular pool of the unique dithiol this compound in its reduced state.[2][5] The absence of a direct homolog in humans makes TR an attractive and validated target for the development of new antiparasitic drugs.[1][4][6][7] High-throughput screening (HTS) of compound libraries is a crucial step in the drug discovery pipeline to identify novel TR inhibitors. This document provides detailed application notes and protocols for a robust and sensitive luminescence-based assay for measuring TR activity, suitable for HTS campaigns.
Principle of the Assay
The luminescence-based assay for this compound reductase activity is an indirect assay that measures the consumption of NADPH during the TR-catalyzed reduction of this compound disulfide (TS₂) to this compound (T(SH)₂).[2][6] The enzymatic reaction is allowed to proceed for a defined period, after which a detection reagent containing luciferase is added. The luciferase utilizes the remaining NADPH to produce a luminescent signal.[1][8][9] Therefore, the intensity of the luminescent signal is inversely proportional to the activity of this compound reductase.[1][8][9] This "signal-dark" format is particularly advantageous for HTS as it minimizes the identification of false positives that interfere with luciferase activity.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound pathway and the workflow of the luminescence-based TR assay.
Caption: The this compound Reductive Pathway.
Caption: Experimental Workflow for the Luminescence-Based TR Assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant this compound Reductase (TR) | Various | - | -80°C |
| This compound Disulfide (TS₂) | Various | - | -20°C |
| NADPH | Various | - | -20°C |
| NADPH-Glo™ Detection Reagent | Promega | G9081 | -20°C |
| HEPES Buffer (1M) | Various | - | RT |
| EDTA (0.5M) | Various | - | RT |
| Bovine Serum Albumin (BSA) | Various | - | 4°C |
| Tween-20 | Various | - | RT |
| DMSO | Various | - | RT |
| 384-well White, Flat-Bottom Plates | Various | - | RT |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.4.
-
TR Enzyme Stock Solution: Prepare a stock solution of recombinant TR in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 0.2-0.5 mU per well is recommended.[10]
-
TS₂ Stock Solution: Dissolve TS₂ in assay buffer to prepare a stock solution. A final concentration of 6 µM is suggested for HTS.[10]
-
NADPH Stock Solution: Prepare a fresh stock solution of NADPH in assay buffer. A final concentration of 150 µM is often used.[10]
-
Compound Plates: Prepare serial dilutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
Assay Procedure (384-well format)
-
Dispense Reagents:
-
Add 20 µL of assay buffer to all wells.
-
Add 1 µL of test compound or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of a pre-mixture of TR enzyme and TS₂ in assay buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate Reaction: Add 10 µL of NADPH solution to all wells to start the enzymatic reaction. The final reaction volume is 41 µL.
-
Enzymatic Reaction: Incubate the plate at room temperature for a specific time, typically 12.5 minutes for HTS.[10] This incubation time should be within the linear range of the reaction.
-
Detection:
-
Prepare the NADPH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add 40 µL of the detection reagent to each well to stop the TR reaction and initiate the luminescence reaction.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence intensity using a plate reader.
Controls
-
Positive Control (No Inhibition): Wells containing TR, TS₂, NADPH, and DMSO. This represents 100% enzyme activity.
-
Negative Control (Maximum Inhibition): Wells containing a known TR inhibitor (e.g., auranofin) or no enzyme. This represents 0% enzyme activity.
Data Presentation and Analysis
The following tables summarize typical quantitative data obtained from a luminescence-based TR assay.
Table 1: Michaelis-Menten Kinetic Parameters for L. infantum TR
| Substrate | Kₘ (µM) | Reference |
| TS₂ | ~15 | [9] |
| NADPH | ~12.5 | [1] |
Table 2: IC₅₀ Values of Known and Novel TR Inhibitors
| Compound | Target Organism | IC₅₀ (µM) | Assay Method | Reference |
| Auranofin | L. infantum | ~0.5 | Luminescence | [9] |
| Compound 1 | L. infantum | 7.5 | Luminescence | [11] |
| Compound 2b | L. infantum | 65.0 | Luminescence | [11] |
| Compound 3 | L. infantum | 7.5 | Luminescence | [4] |
| RDS 777 | T. cruzi | ~5 | Spectrophotometric | [4] |
Table 3: Assay Performance Metrics
| Parameter | Value | Description | Reference |
| Z'-factor | > 0.6 | Indicates a robust and reproducible assay for HTS. | [12] |
Conclusion
The luminescence-based assay for this compound reductase activity is a highly sensitive, robust, and HTS-compatible method for identifying novel inhibitors of this crucial parasitic enzyme. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academic and industrial settings to establish and validate this assay for antiparasitic drug discovery programs. The inverse relationship between TR activity and luminescent signal provides a clear and reliable readout, making it a valuable tool in the fight against neglected tropical diseases.
References
- 1. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound reductase - Proteopedia, life in 3D [proteopedia.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the DTNB-Coupled Assay for Trypanothione Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) reductase (TryR) is a crucial enzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of severe diseases in humans and animals. This enzyme is absent in mammals, making it an attractive target for the development of new antiparasitic drugs. The 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)-coupled assay is a widely used, robust, and cost-effective method for measuring TryR activity. This continuous spectrophotometric assay allows for the high-throughput screening of potential inhibitors.
The principle of the assay involves the NADPH-dependent reduction of this compound disulfide (T[S]₂) by TryR to produce dihydrothis compound (T[SH]₂). In a coupled reaction, DTNB (Ellman's reagent) is then reduced by T[SH]₂, regenerating T[S]₂ and producing 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be monitored spectrophotometrically at 412 nm. The recycling of T[S]₂ makes the assay highly sensitive and economical, as it minimizes the consumption of the expensive substrate.[1][2][3][4]
Key Features of the Assay
-
Continuous Monitoring: The production of TNB can be followed in real-time, allowing for the determination of initial reaction velocities.
-
Substrate Recycling: The in-situ regeneration of T[S]₂ by DTNB maintains a constant substrate concentration, which is particularly advantageous for high-throughput screening and time-dependent inhibition studies.[1][2][3][4]
-
Cost-Effective: The substrate-recycling nature of the assay significantly reduces the amount of T[S]₂ required, making it more economical.[1][2][3][4]
-
High-Throughput Amenable: The assay can be readily adapted for use in 96-well or 384-well microplate formats, facilitating the screening of large compound libraries.[5]
Reaction Pathway
The enzymatic and chemical reactions involved in the DTNB-coupled assay are depicted below. This compound Reductase utilizes NADPH to reduce this compound Disulfide. The resulting Dihydrothis compound then reduces DTNB, which regenerates this compound Disulfide and produces the chromogenic product TNB.
Caption: The enzymatic reduction of T[S]₂ by TryR and the subsequent chemical reduction of DTNB.
Experimental Protocols
Materials and Reagents
-
Recombinant this compound Reductase (purified)
-
This compound disulfide (T[S]₂)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Bovine Serum Albumin (BSA)
-
Tween 20
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 410-412 nm
Preparation of Stock Solutions
| Reagent | Stock Concentration | Solvent | Storage |
| This compound Reductase | Varies (determine protein concentration) | Assay Buffer | -80°C |
| This compound Disulfide (T[S]₂) | 10 mM | Water | -70°C |
| NADPH | 8 mM | 0.5 M Tris, pH 7.5 | -70°C |
| DTNB | 25 mM | Ethanol (B145695) | Room Temperature (prepare fresh) |
| HEPES | 1 M | Water | 4°C |
| EDTA | 0.5 M | Water, pH 8.0 | Room Temperature |
Note: Stock solutions of T[S]₂ and NADPH should be freshly thawed before use.[6] DTNB should be dissolved in ethanol immediately prior to each experiment.[6]
Assay Buffers
-
Standard Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.[7]
-
HTS Assay Buffer: 40 mM HEPES, 1 mM EDTA, 0.01% BSA, 0.05% Tween 20, pH 7.5.[5][8] The inclusion of BSA and Tween 20 helps to prevent compound aggregation and improve liquid handling properties.[5]
Standard Assay Protocol (96-well format)
This protocol is suitable for routine enzyme characterization and inhibitor testing.
-
Prepare Reagent Mix: For each reaction, prepare a master mix containing the assay buffer and all components except the enzyme and substrate, which are often added last to initiate the reaction. The final concentrations in the well should be as follows:
| Component | Final Concentration |
| This compound Reductase | 0.2 - 1 mU |
| This compound Disulfide (T[S]₂) | 1 - 6 µM |
| NADPH | 150 µM |
| DTNB | 100 µM |
| Assay Buffer | to final volume |
| Test Compound | desired concentration (e.g., 25 µM) |
-
Dispense Reagents:
-
Add the test compound or vehicle (e.g., DMSO) to the wells.
-
Add the reagent mix to each well.
-
Pre-incubate the plate for a few minutes at room temperature to allow for any interaction between the compound and the enzyme (if the enzyme is included in the master mix).
-
-
Initiate Reaction: Add the substrate (T[S]₂) to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410-412 nm in a microplate reader at room temperature (or a controlled temperature, e.g., 27°C).[4] Record measurements every 30-60 seconds for 10-15 minutes.
-
Data Analysis: Determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance versus time curve. The rate of TNB formation is proportional to the TryR activity.
High-Throughput Screening (HTS) Protocol (384-well format)
This protocol is optimized for screening large numbers of compounds.
-
Compound Plating: Use acoustic dispensing or other automated liquid handling to transfer test compounds (typically dissolved in DMSO) to the 384-well plates.
-
Reagent Addition: Add the enzyme (TryR), DTNB, and T[S]₂ in HTS assay buffer to all wells.
-
Initiation and Incubation: Add NADPH to all wells to initiate the reaction. The final volume is typically smaller (e.g., 40-50 µL).[5]
-
Absorbance Reading: Measure the absorbance at 410 nm after a fixed incubation period (e.g., 12.5 minutes) at room temperature.[5]
-
Hit Identification: Compounds that show a significant reduction in absorbance compared to the control (vehicle-only) wells are identified as potential inhibitors.
Quantitative Data Summary
The following table summarizes typical reagent concentrations used in various DTNB-coupled assays for this compound Reductase.
| Parameter | Standard Assay | HTS Assay | Kinetic Characterization | Reference(s) |
| Enzyme (TryR) | 0.2 - 1 mU | 0.2 mU | 8 mU/mL | [4][5] |
| **this compound Disulfide (T[S]₂) ** | 1 - 6 µM | 6 µM | 0.25 - 2.0 µM | [4][5] |
| NADPH | 150 µM | 150 µM | 150 µM | [4][5] |
| DTNB | 25 - 100 µM | 100 µM | 25 - 100 µM | [4][5] |
| Test Compound | Variable | 25 µM | N/A | [5] |
| Final Volume | 200 - 250 µL | 40 - 50 µL | 50 µL | [5][9] |
| Wavelength | 412 nm | 410 nm | 412 nm | [5][10] |
| Temperature | Room Temp / 27°C | Room Temp / 22°C | 22°C | [4][5] |
| Assay Time | 10 - 60 min | 12.5 min | 12.5 - 20 min | [4][5] |
Experimental Workflow
The logical flow of a typical experiment, from reagent preparation to data analysis, is outlined in the diagram below.
Caption: A streamlined workflow for performing the DTNB-coupled this compound Reductase assay.
Conclusion
The DTNB-coupled assay for this compound Reductase is a powerful tool for researchers in parasitology and drug discovery. Its sensitivity, cost-effectiveness, and adaptability to high-throughput formats make it an ideal method for identifying and characterizing inhibitors of this essential parasitic enzyme. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can generate reliable and reproducible data to advance the development of novel antiparasitic therapies.
References
- 1. Ellman's-reagent-mediated regeneration of this compound in situ: substrate-economical microplate and time-dependent inhibition assays for this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Ellman's-reagent-mediated regeneration of this compound in situ: substrate-economical microplate and time-dependent inhibition assays for this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Trypanothione Disulfide Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione (B104310) disulfide reductase (TryR) is a crucial flavoenzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of devastating diseases in humans and animals. This enzyme is absent in mammals, making it an attractive and extensively studied target for the development of new chemotherapeutic agents. TryR catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) to its dithiol form, this compound (T(SH)₂). The reduced this compound is essential for maintaining the intracellular reducing environment and detoxifying reactive oxygen species generated by the host's immune system.
These application notes provide detailed protocols for measuring TryR activity, which are fundamental for characterizing the enzyme's kinetic properties and for high-throughput screening (HTS) of potential inhibitors. The primary methods described are the widely used DTNB-based spectrophotometric assay and a luminescence-based assay suitable for HTS.
Principle of the Assay
The most common method for determining TryR activity is a continuous spectrophotometric assay. This assay follows the reduction of the chromogenic substrate 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, by the product of the TryR reaction, T(SH)₂. The reduction of DTNB produces the yellow-colored 2-nitro-5-thiobenzoate anion (TNB²⁻), which can be monitored by measuring the increase in absorbance at 412 nm.
In a coupled reaction, TryR first reduces TS₂ to T(SH)₂ using NADPH as a cofactor. Subsequently, T(SH)₂ non-enzymatically reduces DTNB to TNB²⁻, regenerating TS₂ in the process. This recycling of the this compound substrate makes the assay highly sensitive and cost-effective, especially for HTS applications where substrate consumption can be a significant cost factor[1][2]. The rate of TNB²⁻ formation is directly proportional to the TryR activity.
An alternative method, particularly suited for HTS, is a luminescence-based assay that measures the consumption of NADPH[3][4]. In this endpoint assay, the amount of NADPH remaining after the TryR-catalyzed reaction is quantified using a luciferase/luciferin system. The luminescent signal is inversely proportional to the TryR activity[4].
Data Presentation
Table 1: Kinetic Parameters for this compound Reductase
| Substrate | Organism | Km (µM) | Vmax or kcat | Reference |
| This compound Disulfide (TS₂) | Leishmania donovani | 36 | kcat/Km = 5.0 x 10⁶ M⁻¹s⁻¹ | [5] |
| NADPH | Leishmania donovani | 9 | - | [5] |
| This compound Disulfide (TS₂) | Trypanosoma cruzi | 30 | - | [1] |
Table 2: Inhibitor Constants (IC₅₀) for Selected TryR Inhibitors
| Inhibitor | Organism | IC₅₀ (µM) | Assay Type | Reference |
| Auranofin | Leishmania infantum | ~1 | Luminescence & DTNB | [4] |
| Compound 2 | Leishmania infantum | < 85 (selective against hGR) | Not Specified | [3] |
| Various (120 compounds) | Trypanosoma brucei | 1 - 67 | Photometric | [2] |
| Compound 3 | Leishmania infantum | 7.5 | Luminescence | [6] |
Experimental Protocols
Protocol 1: DTNB-Based Spectrophotometric Assay for TryR Activity
This protocol is adapted from methodologies described for determining TryR activity in a 96- or 384-well microplate format[1][2][7].
Materials:
-
This compound disulfide (TS₂)
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Recombinant TryR enzyme
-
Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA
-
Test compounds (for inhibition studies) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 412 nm
-
Clear, flat-bottom 96- or 384-well microplates
Procedure:
-
Prepare Reagent Stock Solutions:
-
TS₂: Prepare a stock solution in the assay buffer. The final concentration in the assay is typically below the Km value (e.g., 1-6 µM) for substrate-economical assays[1][2].
-
NADPH: Prepare a stock solution in the assay buffer. The final concentration is typically 150 µM[2][7].
-
DTNB: Prepare a stock solution (e.g., 10 mM) in a small amount of DMSO and dilute with assay buffer. The final concentration is typically 100 µM[2][7].
-
TryR: Dilute the enzyme in assay buffer to the desired final concentration (e.g., 0.2 mU per reaction)[2].
-
-
Assay Setup (Final Volume, e.g., 50 µL):
-
Add Assay Buffer to each well.
-
Add the test compound or DMSO (for control wells) to the appropriate wells.
-
Add TS₂ to all wells.
-
Add DTNB to all wells.
-
Add TryR enzyme to all wells except for the blank (no enzyme) controls.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), if screening for time-dependent inhibitors[1].
-
-
Initiate the Reaction:
-
Add NADPH to all wells to start the reaction.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
For inhibitor screening, calculate the percent inhibition relative to the DMSO control.
-
Determine the IC₅₀ values by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
Protocol 2: Luminescence-Based HTS Assay for TryR Activity
This protocol is based on a luminescence assay that measures NADPH consumption[3][4].
Materials:
-
This compound disulfide (TS₂)
-
NADPH
-
Recombinant TryR enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl
-
Test compounds dissolved in DMSO
-
NADPH detection reagent (e.g., NADPH-Glo™)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare Reagent Stock Solutions:
-
Prepare stock solutions of TS₂, NADPH, and TryR in the assay buffer at concentrations suitable for the final assay volume. Final concentrations are typically in the range of 15 µM for TS₂ and 12.5 µM for NADPH[4]. The enzyme concentration should be optimized to consume a fraction of the NADPH within the incubation time.
-
-
Assay Setup (Final Volume, e.g., 15 µL):
-
Add Assay Buffer to each well.
-
Add the test compound or DMSO (for control wells) to the appropriate wells.
-
Add TS₂ to all wells.
-
Add TryR enzyme to all wells.
-
Pre-incubate the plate at room temperature.
-
-
Initiate the Reaction:
-
Add NADPH to all wells to start the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes)[3].
-
-
Signal Detection:
-
Add the NADPH detection reagent to all wells according to the manufacturer's instructions. This reagent will consume the remaining NADPH and generate a luminescent signal.
-
Incubate for a further period (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to TryR activity.
-
Calculate the percent inhibition for each test compound compared to the control wells.
-
Determine IC₅₀ values as described in Protocol 1.
-
Mandatory Visualizations
Caption: Catalytic cycle of this compound Reductase (TryR).
Caption: Experimental workflow for the DTNB-based TryR assay.
References
- 1. Ellman's-reagent-mediated regeneration of this compound in situ: substrate-economical microplate and time-dependent inhibition assays for this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. This compound reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cultivation of Trypanosomes for Trypanothione Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanosomatids, a group of protozoan parasites including the causative agents of Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei), possess a unique thiol metabolism centered around trypanothione (B104310). This molecule, N1,N8-bis(glutathionyl)spermidine, and its associated enzymatic pathway are absent in their mammalian hosts, making it a prime target for the development of novel chemotherapeutics.[1][2][3] The this compound system is crucial for the parasites' defense against oxidative stress, detoxification of harmful compounds, and the synthesis of DNA precursors.[2][3][4]
Robust and reproducible in vitro cultivation of trypanosomes is fundamental for studying the this compound pathway. These culture systems provide a consistent source of parasites for biochemical assays, drug screening, and genetic manipulation. This document provides detailed application notes and protocols for the in vitro cultivation of Trypanosoma cruzi epimastigotes and Trypanosoma brucei procyclic (insect midgut) forms, along with key experimental procedures for the investigation of this compound metabolism.
Data Presentation
Table 1: Typical Growth Parameters for In Vitro Cultured Trypanosomes
| Parameter | Trypanosoma cruzi (Epimastigotes) | Trypanosoma brucei (Procyclic Forms) | Reference(s) |
| Culture Medium | LIT (Liver Infusion Tryptose) | SDM-79 (Semi-Defined Medium-79) | [5][6][7][8] |
| Typical Seeding Density | 1 x 10^6 cells/mL | 1 x 10^6 cells/mL | [7][9] |
| Logarithmic Growth Phase | 1 x 10^6 to 1 x 10^7 cells/mL | 1 x 10^6 to 2 x 10^7 cells/mL | [7][8] |
| Maximum Cell Density | ~3.4 x 10^7 cells/mL | Up to 6 x 10^7 cells/mL | |
| Doubling Time | Variable, dependent on strain and conditions | ~12-24 hours | [10] |
| Incubation Temperature | 28°C | 28°C | [5][7][8] |
Table 2: Intracellular Thiol Concentrations in Trypanosoma brucei
| Thiol | Concentration (nmol/10^8 cells) - Control | Concentration (nmol/10^8 cells) - TryS RNAi | Reference(s) |
| This compound | 6.5 ± 0.8 | 0.6 ± 0.2 | [11] |
| Glutathionylspermidine | 1.8 ± 0.3 | 0.4 ± 0.1 | [11] |
| Glutathione | 1.2 ± 0.4 | 16.8 ± 2.1 | [11] |
Experimental Protocols
Protocol 1: In Vitro Cultivation of Trypanosoma cruzi Epimastigotes
This protocol describes the maintenance of T. cruzi epimastigotes, the replicative stage found in the insect vector, in Liver Infusion Tryptose (LIT) medium.
Materials:
-
Liver Infusion Broth
-
Tryptose
-
NaCl
-
Na₂HPO₄
-
Glucose
-
Hemin
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (optional)
-
Sterile tissue culture flasks (25 cm² or 75 cm²)
-
Hemocytometer or automated cell counter
-
Incubator at 28°C
LIT Medium Preparation (per 100 mL): [5][6][8]
-
Dissolve the following in 80 mL of Milli-Q water:
-
0.5 g Liver Infusion Broth
-
0.5 g Tryptose
-
0.4 g NaCl
-
0.8 g Na₂HPO₄
-
0.2 g Glucose
-
-
Adjust the pH to 7.2-7.4.
-
Bring the final volume to 100 mL with Milli-Q water.
-
Autoclave for 20 minutes at 121°C.
-
Aseptically supplement the medium with:
-
10% (v/v) heat-inactivated FBS.
-
Hemin solution to a final concentration of 20 µM.
-
(Optional) Penicillin-Streptomycin to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.
-
Culturing Procedure:
-
Initiate the culture by inoculating LIT medium with cryopreserved or an existing culture of T. cruzi epimastigotes to a final density of 1 x 10^6 cells/mL.[9]
-
Monitor the culture density every 2-3 days using a hemocytometer.
-
Subculture the parasites when they reach the late logarithmic growth phase (approximately 1-2 x 10^7 cells/mL) by diluting them into fresh LIT medium to a density of 1 x 10^6 cells/mL.[9] This is typically done every 3-4 days.[1]
Protocol 2: In Vitro Cultivation of Trypanosoma brucei Procyclic Forms
This protocol details the cultivation of T. brucei procyclic forms in SDM-79 medium.
Materials:
-
SDM-79 powder (or individual components)
-
Sodium bicarbonate
-
Hemin
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (optional)
-
Sterile, non-vented tissue culture flasks
-
Hemocytometer or automated cell counter
-
Incubator at 28°C
SDM-79 Medium Preparation (for 500 mL): [7][12]
-
Prepare a basal medium from SDM-79 powder according to the manufacturer's instructions or by combining the individual components.
-
To 450 mL of the basal medium, add:
-
Sodium bicarbonate to a final concentration of 2 g/L.
-
(Optional) Penicillin-Streptomycin.
-
-
Adjust the pH to 7.4.
-
Filter-sterilize the medium through a 0.22 µm filter.
-
Store at 4°C.
-
Prior to use, supplement the medium with:
-
50 mL of heat-inactivated FBS (10% final concentration).
-
Hemin stock solution (2.5 mg/mL in 50 mM NaOH) to a final concentration of 7.5 mg/L.
-
Culturing Procedure:
-
Initiate the culture in a non-vented flask at a density of 1 x 10^6 cells/mL.[7]
-
Incubate at 28°C.[7]
-
Maintain the culture density between 1 x 10^6 and 2 x 10^7 cells/mL.[7]
-
Subculture every 2-3 days by diluting the culture with fresh SDM-79 medium to the initial seeding density.
Protocol 3: this compound Reductase (TryR) Assay
This spectrophotometric assay measures the activity of TryR by monitoring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by this compound, which is kept in its reduced state by TryR.[13][14][15]
Materials:
-
Trypanosome cell lysate or purified TryR
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5
-
NADPH
-
This compound disulfide (TS₂)
-
DTNB
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Assay Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding TS₂ to a final concentration of 12 µM.[14]
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) at room temperature.[13][16]
-
The rate of the reaction is proportional to the TryR activity and is calculated from the linear portion of the absorbance curve.
Protocol 4: Induction and Measurement of Oxidative Stress
This protocol provides a general method for inducing oxidative stress in cultured trypanosomes and assessing its effects.
Materials:
-
Logarithmic phase trypanosome culture
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or a compound like OSU-40)[10][17][18][19]
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., viability dyes, reagents for measuring reactive oxygen species (ROS))
Procedure for Induction of Oxidative Stress:
-
Harvest logarithmic phase trypanosomes by centrifugation (e.g., 1500 x g for 10 minutes).
-
Wash the cells once with PBS.
-
Resuspend the cells in fresh culture medium or PBS at a defined density (e.g., 1 x 10^7 cells/mL).
-
Add the oxidative stress-inducing agent at the desired concentration (e.g., 250 µM H₂O₂ or 1-10 µM OSU-40).[10]
-
Incubate for a specified period (e.g., 1-3 hours).
Measurement of Oxidative Stress Effects:
-
Cell Viability: Assess cell viability using methods such as trypan blue exclusion or fluorescent viability stains (e.g., propidium (B1200493) iodide).
-
ROS Production: Measure the generation of intracellular ROS using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
This compound Levels: Quantify the levels of reduced and oxidized this compound using HPLC or LC-MS-based methods.[20] A key consideration for accurate measurement is the immediate quenching of thiol-disulfide exchange upon cell lysis, often achieved by using a thiol-blocking agent like N-ethylmaleimide (NEM).[20]
Visualizations
Caption: Experimental workflow for this compound studies.
Caption: The this compound synthesis and antioxidant pathway.
References
- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. The parasite-specific this compound metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Liver infusion tryptose (LIT): the best choice for growth, viability, and infectivity of Leishmania infantum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Procyclic-form culture - Alsford Lab [blogs.lshtm.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. LM14 defined medium enables continuous growth of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenotypic analysis of this compound synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Read Lab: Researching Trypanosoma brucei | Protocols | Procyclic form media [acsu.buffalo.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Induction of oxidative stress in Trypanosoma brucei by the antitrypanosomal dihydroquinoline OSU-40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 19. Induction of Oxidative Stress in Trypanosoma brucei by the Antitrypanosomal Dihydroquinoline OSU-40 [ouci.dntb.gov.ua]
- 20. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Trypanothione Levels in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative assessment of trypanothione (B104310) levels in clinical isolates of trypanosomatid parasites. The accurate measurement of this compound, a key molecule in the redox metabolism of these parasites, is crucial for understanding drug resistance mechanisms and for the development of novel therapeutic agents. This document outlines two primary methodologies: a direct quantification using Liquid Chromatography-Mass Spectrometry (LC-MS) and an indirect enzymatic assay for this compound Reductase (TR).
Introduction to this compound Metabolism
Trypanosomatids, the protozoan parasites responsible for diseases like leishmaniasis, Chagas disease, and African sleeping sickness, possess a unique thiol-based redox system centered around this compound[1][2][3]. This molecule, N1,N8-bis(glutathionyl)spermidine, replaces the glutathione (B108866)/glutathione reductase system found in their mammalian hosts[3]. The this compound system, maintained by the flavoenzyme this compound reductase (TR), is essential for the parasite's survival, protecting it from oxidative stress generated by the host's immune response[1][2][3]. Increased levels of this compound have been associated with resistance to antimonial drugs, making its quantification a critical aspect of drug resistance studies[4][5][6].
Methodologies for this compound Assessment
The two principal methods for assessing the this compound system in clinical isolates are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a direct and highly sensitive method for quantifying both the reduced (T(SH)₂) and oxidized (TS₂) forms of this compound. Accurate measurement of the T(SH)₂/TS₂ ratio provides a snapshot of the parasite's intracellular redox state.
-
Enzymatic Assay for this compound Reductase (TR): This is an indirect method that measures the activity of the enzyme responsible for maintaining the reduced pool of this compound. While it doesn't directly quantify this compound levels, TR activity is often correlated with the overall capacity of the this compound system and can be a valuable indicator of drug resistance.
Data Presentation: Comparison of Methods
The following table summarizes the key performance characteristics of the LC-MS and enzymatic TR assays, providing a basis for selecting the most appropriate method for a given research question.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzymatic this compound Reductase (TR) Assay |
| Principle | Direct quantification of reduced and oxidized this compound based on mass-to-charge ratio. | Indirectly assesses the this compound system by measuring the rate of NADPH consumption during the reduction of this compound disulfide. |
| Sensitivity | High (low nanomolar range)[1]. | Moderate, dependent on substrate concentrations and spectrophotometer sensitivity. |
| Specificity | High, able to distinguish between reduced and oxidized forms and other thiols[1]. | Good, but can be susceptible to interference from other NADPH-dependent reductases if crude lysates are used. |
| Quantitative Data | Provides absolute concentrations of T(SH)₂ and TS₂, allowing for the determination of the redox ratio. | Provides enzyme activity units (e.g., µmol/min/mg protein). |
| Sample Throughput | Moderate, with rapid analysis time per sample (e.g., 5 min) but requires specialized equipment[1]. | High, suitable for high-throughput screening in microplate format[5][7]. |
| Equipment | LC-MS system. | Spectrophotometer (microplate reader). |
| Sample Preparation | Requires careful handling to preserve the redox state, often involving thiol-blocking agents like N-ethylmaleimide (NEM)[1]. | Simpler, involving cell lysis to release the enzyme. |
Data Presentation: this compound Levels in Clinical Isolates
Increased this compound levels are a known mechanism of resistance to antimonial drugs in Leishmania. The following table presents a summary of reported observations.
| Leishmania Species | Isolate Type | Observation | Reference |
| Leishmania donovani | Antimony-resistant | Increased levels of this compound. | [4] |
| Leishmania panamensis | Experimentally-derived Antimony-resistant | Resistance significantly reversed by buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione synthesis, supporting a role for this compound. | [8] |
| Leishmania spp. | Antimony-resistant mutants | Exhibit significantly increased levels of intracellular thiols, including this compound. | [6] |
Experimental Protocols
Protocol 1: Quantification of Reduced and Oxidized this compound by LC-MS
This protocol is adapted from a validated method for assessing the this compound redox state in Leishmania infantum and is applicable to other trypanosomatids[1].
A. Materials
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solution: Acetonitrile (B52724)/Methanol/Water/DMSO (4:4:2:5, v/v/v/v)
-
N-Ethylmaleimide (NEM)
-
Oxidized this compound (TS₂) standard
-
Microcentrifuge tubes
-
LC-MS system
B. Sample Preparation
-
Harvest parasites (approximately 1 x 10⁷ cells) by centrifugation at 3000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge again.
-
To preserve the native redox state, immediately resuspend the cell pellet in 100 µL of Extraction Solution supplemented with 1.67 mM NEM. The NEM solution should be freshly prepared. NEM is a thiol-blocking agent that prevents the oxidation of reduced this compound during sample processing[1].
-
Vortex the sample vigorously for 10 seconds to ensure complete cell lysis and protein precipitation[1].
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and store at -80°C until LC-MS analysis.
C. LC-MS Analysis
-
Chromatography:
-
Use a suitable C18 column.
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A rapid analysis time of approximately 5 minutes per sample can be achieved[1].
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Use Selected Ion Monitoring (SIM) to detect the derivatized reduced this compound (T(SNEM)₂) and oxidized this compound (TS₂).
-
-
Quantification:
-
Generate an eight-point calibration curve using TS₂ standards over a concentration range of 10 nM to 5 µM[1].
-
Calculate the concentration of T(SH)₂ and TS₂ in the samples by comparing their peak areas to the calibration curve.
-
D. Experimental Workflow Diagram
Protocol 2: Enzymatic Assay for this compound Reductase (TR) Activity
This protocol describes a colorimetric assay to measure the activity of TR in parasite lysates. The assay is based on the reduction of DTNB (Ellman's reagent) by reduced this compound, which is produced by the action of TR on oxidized this compound.
A. Materials
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 2% (v/v) Triton X-100, 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF)
-
Assay Buffer: 40 mM HEPES (pH 7.5), 1 mM EDTA
-
NADPH solution (e.g., 10 mM stock)
-
Oxidized this compound (TS₂) solution (e.g., 1 mM stock)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
B. Sample Preparation (Parasite Lysate)
-
Harvest parasites (approximately 1-5 x 10⁷ cells) by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 200 µL of Lysis Buffer.
-
Incubate on ice for 15 minutes to ensure complete lysis.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (crude lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
C. Assay Procedure
-
Prepare a reaction mixture in a 96-well plate. For each well, add:
-
75 µL of parasite lysate (adjust volume and dilute if necessary to have the activity in the linear range of the assay)
-
Assay Buffer to a final volume of 180 µL.
-
-
Add 10 µL of NADPH solution to a final concentration of 150-300 µM[4][8].
-
Add 10 µL of DTNB solution to a final concentration of 100 µM.
-
Initiate the reaction by adding 10 µL of TS₂ solution to a final concentration of 150 µM[4].
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes) at room temperature. The rate of increase in absorbance is proportional to the TR activity.
-
Calculate the TR activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) and normalize to the protein concentration of the lysate.
D. Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
The this compound redox system is a central hub for antioxidant defense in trypanosomatids. The following diagram illustrates the key components and their relationships.
References
- 1. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting this compound Metabolism in Trypanosomatids [mdpi.com]
- 3. The parasite-specific this compound metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug resistance and treatment failure in leishmaniasis: A 21st century challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellman's-reagent-mediated regeneration of this compound in situ: substrate-economical microplate and time-dependent inhibition assays for this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimony Resistance and this compound in Experimentally Selected and Clinical Strains of Leishmania panamensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of Thiols in Trypanosomes using Monobromobimane (MBB)
Introduction
Trypanosomatids, a family of protozoan parasites responsible for diseases like African sleeping sickness, Chagas' disease, and leishmaniasis, possess a unique thiol-based redox system that is crucial for their survival.[1] This system is centered around the dithiol trypanothione (B104310) (T(SH)₂), which is absent in their mammalian hosts.[1][2] this compound and its related enzymes, such as this compound reductase, are essential for defending the parasite against oxidative stress and for vital biosynthetic pathways.[1][3] This unique metabolic pathway makes the this compound system a prime target for the development of new chemotherapeutic agents.[2][4]
Monobromobimane (B13751) (MBB) is a fluorescent labeling reagent widely used for the quantification of low-molecular-weight thiols.[5][6][7] It reacts specifically with the sulfhydryl group (-SH) of reduced thiols to form stable, highly fluorescent thioether derivatives.[8] These derivatives can be separated and quantified with high sensitivity and selectivity using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[7][9][10] This methodology provides a robust platform for studying the thiol metabolism of trypanosomes, assessing the redox state of the parasites, and evaluating the efficacy of drugs that target this essential pathway.
Principle of the Method
The derivatization reaction involves the nucleophilic substitution of the bromide ion from monobromobimane by the thiolate anion (R-S⁻). The reaction is typically carried out at a basic pH to ensure the deprotonation of the thiol group, which increases its nucleophilicity.[8][11] The resulting MBB-thiol adduct is a stable fluorescent product that can be excited by UV or visible light and emits fluorescence at a longer wavelength, allowing for sensitive detection.[8][12]
Key Applications
-
Quantification of Thiol Pools: Simultaneously measure the concentrations of key low-molecular-weight thiols in trypanosome extracts, including this compound, glutathione, glutathionylspermidine, and cysteine.[13]
-
Redox State Analysis: Assess the redox balance within the parasite by determining the ratio of reduced to oxidized thiols. This often requires a reduction step for disulfides prior to derivatization to measure the total thiol pool.[9][12]
-
Drug Discovery and Development: Evaluate the effect of novel drug candidates on the this compound metabolism by monitoring changes in thiol concentrations.[1][4]
-
Oxidative Stress Studies: Investigate the parasite's response to oxidative challenges by analyzing perturbations in the thiol redox state.[14][15]
Quantitative Data Summary
The following table summarizes typical experimental parameters for the derivatization of thiols with MBB and subsequent HPLC analysis. Conditions may require optimization depending on the specific trypanosome species and experimental setup.
| Parameter | Description | Reference |
| Derivatization Reagent | Monobromobimane (MBB) | [9][16] |
| Thiols Analyzed | This compound, Glutathione (GSH), Cysteine (Cys), etc. | [13][17] |
| Sample Type | Trypanosome cell lysates/extracts | [9][17] |
| Thiol-Blocking Agent | N-Ethylmaleimide (NEM) to preserve the native redox state during sample preparation | [14][15] |
| Reduction of Disulfides | Dithiothreitol (DTT) or sodium borohydride (B1222165) (NaBH₄) for total thiol analysis | [9][12] |
| Reaction pH | pH 8.0 - 9.5 | [11][12][18] |
| Reaction Time | 10 - 30 minutes at room temperature in the dark | [12][18] |
| Reaction Termination | Addition of a strong acid, such as HCl or trichloroacetic acid (TCA) | [12] |
| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FLD) | [9][10] |
| Column | C18 reverse-phase column (e.g., Inertsil ODS, InertSustain AQ-C18) | [19] |
| Excitation Wavelength | ~375 - 392 nm | [11][19] |
| Emission Wavelength | ~480 - 492 nm | [11][12] |
| Sensitivity | Low picomole to nanomolar range | [10][18] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Trypanosome Extracts
This protocol describes the preparation of a cell extract suitable for thiol analysis. It is critical to work quickly and keep samples on ice to prevent artefactual oxidation of thiols.
Materials:
-
Trypanosome culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM HEPES, pH 8, with 5 mM EDTA), ice-cold and sparged with argon or nitrogen gas[16]
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
Harvest trypanosomes from culture by centrifugation (e.g., 1,500 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS to remove culture medium components.
-
Resuspend the cell pellet in a known volume of ice-cold Lysis Buffer. Cell density should be determined for normalization.
-
Lyse the cells using an appropriate method (e.g., sonication on ice, freeze-thaw cycles).
-
To deproteinize the sample, add an equal volume of ice-cold 10% PCA or TCA to the lysate.
-
Vortex briefly and incubate on ice for 15-20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the low-molecular-weight thiols, and proceed immediately to the derivatization protocol.
Note on Redox State: To preserve the native redox state and prevent post-lysis oxidation, a thiol-blocking agent like N-Ethylmaleimide (NEM) can be included in the lysis buffer.[14][15] This is crucial for accurately determining the ratio of reduced to oxidized thiols.
Protocol 2: Derivatization of Thiols with Monobromobimane (MBB)
This protocol details the labeling of reduced thiols with MBB. The reaction must be performed in the dark as MBB is light-sensitive.[8]
Materials:
-
Deproteinized trypanosome extract (from Protocol 1)
-
MBB stock solution (e.g., 10-30 mM in acetonitrile, stored in the dark at -20°C)[11]
-
Reaction Buffer (e.g., 200 mM Tris-HCl or EPPS, pH 9.5, containing 5 mM EDTA)[11][12]
-
Reaction termination solution (e.g., 1 M HCl)[12]
Procedure:
-
In a microcentrifuge tube, mix a known volume of the deproteinized supernatant with the Reaction Buffer.
-
Add the MBB stock solution to the tube to achieve a final concentration in large excess of the expected total thiol concentration (e.g., 1-2 mM).
-
Vortex the mixture gently and incubate at room temperature (20-25°C) for 15-30 minutes in complete darkness.[18]
-
Stop the derivatization reaction by adding the termination solution to acidify the sample (e.g., to a final concentration of ~100 mM HCl). This stabilizes the derivatives.[12]
-
The sample is now ready for HPLC analysis. If not analyzed immediately, store at -80°C, protected from light.
Protocol 3: HPLC Analysis of MBB-Thiol Adducts
This protocol outlines a general method for the separation and detection of MBB-derivatized thiols. The gradient and mobile phases should be optimized for the specific thiols of interest.
Materials & Equipment:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium acetate (B1210297) with 17% methanol, pH 3.9)[11]
-
Mobile Phase B: 100% Methanol or Acetonitrile[11]
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Set the fluorescence detector to an excitation wavelength of approximately 380-390 nm and an emission wavelength of 480-490 nm.[11][12]
-
Inject 5-20 µL of the derivatized sample onto the column.
-
Run a linear gradient to separate the MBB-thiol adducts. An example gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear ramp)
-
25-30 min: 50% to 95% B (column wash)
-
30-35 min: 95% B
-
35-40 min: Return to 5% B and re-equilibrate
-
-
Identify and quantify the peaks corresponding to different thiols by comparing their retention times and fluorescence signals to those of authenticated standards (e.g., this compound, GSH, Cys) prepared and derivatized in the same manner.
Visualizations
Caption: Experimental workflow for MBB derivatization and analysis of thiols in trypanosomes.
Caption: Simplified diagram of the this compound redox cycle and its analysis via MBB.
References
- 1. Thiol redox biology of trypanosomatids and potential targets for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 4. The Thiol-polyamine Metabolism of Trypanosoma cruzi: Molecular Targets and Drug Repurposing Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Determination of low-molecular-weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of biological thiols: derivatization with monobromobimane and separation by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane | MDPI [mdpi.com]
- 13. Thiol metabolism of the trypanosomatids as potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and characterization of a this compound-glutathione thioltransferase from Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of thiol proteins using monobromobimane labeling and high-performance liquid chromatographic analysis: application to Escherichia coli thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes: BIOMOL® Green Reagent in Trypanothione Synthetase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanothione (B104310) synthetase (TryS) is a critical enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases like Chagas disease, African sleeping sickness, and leishmaniasis.[1] This enzyme catalyzes the ATP-dependent synthesis of this compound, a unique low molecular weight thiol that replaces the function of glutathione (B108866) in these organisms.[1][2] The absence of the this compound system in humans makes TryS an attractive and specific target for the development of new anti-parasitic drugs.[2]
The BIOMOL® Green reagent provides a simple, robust, and non-radioactive method for measuring TryS activity.[3][4] The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi), which is released during the hydrolysis of ATP in the TryS-catalyzed reaction.[5] The reagent, a formulation of malachite green and molybdate, forms a stable colored complex with inorganic phosphate, which can be quantified by measuring the absorbance around 620-650 nm.[6][7] This application note provides detailed protocols for using the BIOMOL® Green reagent to determine TryS enzyme kinetics, screen for inhibitors in a high-throughput format, and determine inhibitor potency.
Principle of the Assay
The enzymatic activity of this compound Synthetase is determined by quantifying the amount of inorganic phosphate (Pi) released from ATP during the synthesis of this compound. The reaction proceeds in two ATP-dependent steps. The BIOMOL® Green reagent is added to terminate the enzymatic reaction and to initiate color development. The intensity of the green color is directly proportional to the amount of phosphate released, and thus to the TryS activity.[5]
Biochemical Pathway of this compound Synthesis
The synthesis of this compound is a two-step, ATP-dependent process catalyzed by this compound Synthetase. First, the enzyme synthesizes glutathionylspermidine (B10777622) (Gsp) from glutathione (GSH) and spermidine. In the second step, another molecule of GSH is added to Gsp to form N1,N8-bis(glutathionyl)spermidine, also known as this compound (T(SH)₂).[8][9] Both steps require the hydrolysis of ATP to ADP and inorganic phosphate (Pi).[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Enzo Life Sciences BIOMOL Green (1x250ml), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leishmania this compound Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Cloning and Expression of Leishmania donovani Trypanothione Reductase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cloning, expression, and characterization of Trypanothione (B104310) Reductase (TR) from Leishmania donovani, the causative agent of visceral leishmaniasis. TR is a key enzyme in the parasite's unique thiol metabolism, making it a crucial target for the development of novel anti-leishmanial drugs. The absence of this enzyme in the mammalian host enhances its appeal as a therapeutic target.
Overview
This compound reductase is an NADPH-dependent flavoprotein oxidoreductase that is central to the redox defense system of trypanosomatids.[1][2] It catalyzes the reduction of this compound disulfide to its dithiol form, which is essential for protecting the parasite from oxidative stress.[3] The protocols outlined below describe the heterologous expression of L. donovani TR in Escherichia coli, a method that allows for the production of large quantities of the recombinant enzyme for structural, kinetic, and inhibitor screening studies.
Data Summary
Table 1: Kinetic Parameters of Recombinant L. donovani TR
| Parameter | Value | Reference |
| Km (this compound Disulfide) | 36 µM - 50 µM | [1][4] |
| Km (NADPH) | 9 µM | [4] |
| kcat | 18,181 min-1 | [1] |
| kcat/Km | 5.0 x 106 M-1s-1 - 6.06 x 106 M-1s-1 | [1][4] |
Table 2: Expression and Purification of Recombinant L. donovani TR
| Parameter | Value | Reference |
| Expression System | E. coli BL21 (DE3) | [1] |
| Vector | pET series (e.g., pET28b(+))[5] | |
| Fusion Tag | Glutathione S-transferase (GST) | [1] |
| Protein Yield | ~16 mg/L of bacterial culture | [1] |
| Molecular Weight (recombinant) | ~54.68 kDa | [1] |
| Native Structure | Dimeric | [1] |
Experimental Protocols
Protocol 1: Gene Cloning of L. donovani TR
This protocol describes the amplification and cloning of the complete open reading frame (ORF) of the TR gene from L. donovani into an expression vector.
Materials:
-
L. donovani genomic DNA
-
Forward and reverse primers specific for the TR gene
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes (corresponding to sites engineered in primers)
-
T4 DNA ligase
-
Competent E. coli DH5α cells
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction to amplify the TR ORF from L. donovani genomic DNA using specific primers. Incorporate restriction sites at the 5' ends of the primers for subsequent cloning.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Purification of PCR Product:
-
Run the PCR product on an agarose (B213101) gel and purify the DNA fragment of the correct size using a gel extraction kit.
-
-
Restriction Digestion:
-
Digest both the purified PCR product and the pET expression vector with the chosen restriction enzymes.
-
Purify the digested vector and insert.
-
-
Ligation:
-
Ligate the digested TR gene insert into the linearized pET vector using T4 DNA ligase.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Colony PCR and Sequencing:
-
Screen colonies by colony PCR to identify those with the correct insert.
-
Confirm the sequence and orientation of the cloned TR gene by DNA sequencing.
-
Protocol 2: Expression and Purification of Recombinant TR
This protocol details the expression of the recombinant TR in E. coli and its subsequent purification.
Materials:
-
E. coli BL21 (DE3) cells harboring the pET-TR expression plasmid
-
Luria-Bertani (LB) broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF, 1 mg/ml lysozyme)
-
Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tagged protein)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM reduced glutathione)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
SDS-PAGE reagents
Procedure:
-
Inoculation and Growth:
-
Inoculate a starter culture of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21 (DE3) carrying the pET-TR plasmid. Grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance the solubility of the recombinant protein.[6]
-
-
Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the cell debris.
-
-
Affinity Chromatography:
-
Apply the supernatant to an equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant TR with elution buffer.
-
-
Dialysis and Concentration:
-
Dialyze the eluted protein against a suitable buffer to remove the eluting agent and to prepare the protein for storage or downstream applications.
-
Concentrate the purified protein using a centrifugal filter unit.
-
-
Purity Analysis:
-
Assess the purity of the recombinant TR by SDS-PAGE.
-
Protocol 3: this compound Reductase Activity Assay
This colorimetric assay is used to determine the enzymatic activity of TR.[7]
Materials:
-
Purified recombinant TR
-
Assay buffer (e.g., 40 mM HEPES pH 7.4, 1 mM EDTA)
-
NADPH
-
This compound disulfide (TS2)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Microtiter plate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well microtiter plate, prepare a reaction mixture containing the assay buffer, NADPH, and DTNB.
-
-
Enzyme Addition:
-
Add a known concentration of the purified recombinant TR to initiate the reaction.
-
-
Substrate Addition:
-
Start the enzymatic reaction by adding TS2.
-
-
Measurement:
-
Monitor the increase in absorbance at 412 nm over time using a microtiter plate reader. The rate of increase in absorbance is proportional to the TR activity.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity and determine the specific activity of the enzyme.
-
Visualizations
References
- 1. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Exploration of the this compound Reductase (TryR) of L. mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cloning, Expression and Purification of L. Donovani Specific Antigen for Serodiagnosis of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Novel Trypanothione Reductase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with novel trypanothione (B104310) reductase (TryR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My novel TryR inhibitor is poorly soluble in aqueous buffers. What is the first step I should take?
A1: The initial and most critical step is to determine the inhibitor's physicochemical properties. This includes assessing its intrinsic solubility, pKa (if ionizable), and generating a pH-solubility profile.[1][2] Concurrently, preparing a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a standard starting point for in vitro assays. However, it is crucial to ensure the final concentration of the organic solvent in your experiment is low enough (typically <0.5% v/v) to not interfere with the assay.[3]
Q2: I've dissolved my inhibitor in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do next?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[3] The next step is to systematically explore various solubilization strategies. These can be broadly categorized into:
-
Co-solvents: Investigate the use of different water-miscible organic solvents or mixtures.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.
-
Formulation Technologies: For more challenging compounds, advanced formulation strategies like solid dispersions or nanosuspensions may be necessary.
A logical workflow for troubleshooting this issue is presented in the diagram below.
Q3: How does the structure of my TryR inhibitor affect its solubility?
A3: The chemical structure of your inhibitor is a primary determinant of its solubility. The presence of large aromatic systems, high molecular weight, and a lack of ionizable groups can all contribute to poor aqueous solubility. In some cases, medicinal chemistry efforts can be directed to introduce more polar or ionizable functional groups to improve solubility without compromising inhibitory activity.
Q4: Are there any known solubility issues with specific classes of TryR inhibitors?
A4: Yes, various studies on novel TryR inhibitors have reported solubility challenges. For instance, certain spiro-containing derivatives and compounds identified through computational screening have shown promising inhibitory activity but were limited by poor solubility, hindering further biological assessment at higher concentrations.[4][5]
Troubleshooting Guides
Problem 1: Compound crashes out of solution during assay preparation.
Possible Cause: The aqueous solubility of the compound is exceeded upon dilution from the organic stock solution.
Solutions:
-
Optimize Co-solvent System:
-
Description: The choice of organic solvent can impact the stability of the compound in the final aqueous solution.
-
Protocol: Prepare stock solutions in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) and test for precipitation upon dilution into the assay buffer. A combination of co-solvents can sometimes be more effective than a single solvent.[6]
-
-
pH Modification:
-
Description: For ionizable compounds, altering the pH of the aqueous buffer can increase the proportion of the more soluble, ionized form.
-
Protocol: Determine the pKa of your inhibitor. Prepare a series of buffers with pH values above the pKa for acidic compounds and below the pKa for basic compounds. Test the solubility at each pH.[3]
-
-
Reduce Final Compound Concentration:
-
Description: If permissible by the assay sensitivity, lowering the final concentration of the inhibitor may keep it below its solubility limit.
-
Problem 2: Inconsistent results in biological assays.
Possible Cause: Undissolved compound (micro-precipitates) in the assay wells can lead to variability in the effective concentration of the inhibitor.
Solutions:
-
Visual Inspection and Centrifugation:
-
Description: Before performing the assay, visually inspect the diluted compound solution for any signs of precipitation.
-
Protocol: After diluting the stock solution into the aqueous buffer, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant for the assay. This will remove undissolved microcrystals.
-
-
Employ Advanced Formulation Techniques:
-
Description: For compounds with very low aqueous solubility, creating a stable formulation is often necessary.
-
Protocols:
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to faster dissolution.
-
-
Quantitative Data on Solubility Enhancement
The following table summarizes hypothetical solubility data for a novel TryR inhibitor to illustrate the potential impact of different solubilization techniques.
| Compound ID | Initial Solubility in PBS (pH 7.4) (µg/mL) | Solubilization Method | Carrier/Excipient | Final Solubility (µg/mL) | Fold Increase |
| TryR-Inhib-A | 0.5 | pH Adjustment | pH 9.0 Buffer | 5.2 | 10.4 |
| TryR-Inhib-A | 0.5 | Solid Dispersion | PVP K30 (1:5 ratio) | 25.8 | 51.6 |
| TryR-Inhib-A | 0.5 | Nanosuspension | HPMC/SDS | 42.1 | 84.2 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the aqueous solubility of a TryR inhibitor as a function of pH.
Materials:
-
This compound Reductase Inhibitor (powder)
-
Buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the inhibitor powder to separate vials, ensuring there is undissolved solid.
-
Add a known volume of each buffer solution to the respective vials.
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[2]
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved inhibitor in the filtrate using a validated analytical method.
-
Plot the solubility (log scale) against the measured final pH of each solution.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of a poorly soluble TryR inhibitor to enhance its dissolution rate.
Materials:
-
This compound Reductase Inhibitor
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common solvent in which both the inhibitor and carrier are soluble (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Accurately weigh the inhibitor and the carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier).
-
Dissolve both the inhibitor and the carrier in a suitable volume of the common solvent in a round-bottom flask.[7]
-
Once completely dissolved, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, and gently grind it to a fine powder using a mortar and pestle.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 3: Preparation of a Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of a poorly soluble TryR inhibitor to increase its surface area and dissolution velocity.
Materials:
-
This compound Reductase Inhibitor
-
Stabilizer solution (e.g., containing hydroxypropyl methylcellulose (B11928114) (HPMC) and sodium dodecyl sulfate (B86663) (SDS))
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or a similar high-energy mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension by dispersing the inhibitor powder in the stabilizer solution.
-
Transfer the pre-suspension and the milling media into the milling chamber.
-
Mill the suspension at a high speed for a specified duration (this needs to be optimized for each compound).
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (typically <500 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Visualizations
Caption: this compound reductase signaling pathway and point of inhibition.
Caption: Workflow for troubleshooting the solubility of TryR inhibitors.
References
- 1. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 2. who.int [who.int]
- 3. researchgate.net [researchgate.net]
- 4. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmania mexicana this compound Reductase Inhibitors: Computational and Biological Studies [mdpi.com]
- 6. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Instability of Reduced Trypanothione During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of reduced trypanothione (B104310) (T(SH)₂) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is my measurement of reduced this compound (T(SH)₂) inconsistent or lower than expected?
A1: Reduced this compound (T(SH)₂) is highly susceptible to oxidation to its disulfide form (TS₂) during sample collection, cell lysis, and extraction.[1][2][3] This inherent instability can lead to an underestimation of the reduced form and an overestimation of the oxidized form, skewing the T(SH)₂/TS₂ ratio, which is a critical indicator of the parasite's redox state.[1][4]
Q2: How can I prevent the oxidation of reduced this compound during sample preparation?
A2: The most effective method to prevent the oxidation of T(SH)₂ is to derivatize its free thiol groups with a thiol-blocking agent immediately upon cell lysis.[1][2][3] N-Ethylmaleimide (NEM) is a commonly used reagent that reacts specifically with free thiols to form stable thioether bonds, effectively "trapping" T(SH)₂ in its reduced state as a stable derivative (T(SNEM)₂).[1][4]
Q3: What is the optimal concentration of N-Ethylmaleimide (NEM) to use?
A3: A concentration of 1.67 mM N-Ethylmaleimide (NEM) in the extraction solution has been shown to be effective for preserving the native redox state of this compound.[1] It is crucial to ensure that NEM is in sufficient excess to react with all free thiols in the sample.
Q4: How stable is the NEM-derivatized this compound?
A4: The NEM-derivatized product, T(SNEM)₂, is significantly more stable than the reduced form. Studies have shown that T(SNEM)₂ remains stable for at least 48 hours under typical assay conditions, and samples can be stored at -70°C for long-term stability until analysis.[1]
Q5: Can I use other thiol-blocking agents besides NEM?
A5: While NEM is the most commonly cited reagent for this application, other thiol-reactive compounds could potentially be used. However, it is essential to validate their reaction efficiency, specificity, and the stability of the resulting derivative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable T(SH)₂ levels | Rapid oxidation of T(SH)₂ during sample processing. | Immediately resuspend cell pellets in a pre-cooled (-20°C) extraction solution containing 1.67 mM N-Ethylmaleimide (NEM).[1] |
| Incomplete cell lysis. | Ensure complete cell lysis by vigorous vortexing for 10 seconds and/or a brief sonication step.[1] | |
| High variability between replicate samples | Inconsistent timing in sample processing. | Standardize all steps of the sample preparation protocol, especially the time between cell harvesting and the addition of the NEM-containing extraction solution. |
| Incomplete protein precipitation. | Use an optimized extraction solution, such as a quaternary mixture of acetonitrile, methanol, water, and DMSO (4:4:2:5, v/v/v/v), to ensure effective protein precipitation.[1] Centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet precipitated proteins and cellular debris.[4] | |
| Poor chromatographic peak shape or resolution | Suboptimal LC-MS conditions. | Develop and optimize the chromatographic method to achieve adequate separation of the NEM-derivatized reduced form (T(SNEM)₂) and the oxidized form (TS₂). A Luna Omega Polar C18 column has been shown to provide excellent retention and peak shape.[4] |
| Contamination of the LC-MS system. | Implement a rigorous cleaning and maintenance schedule for the LC-MS system. |
Experimental Protocols
Protocol 1: Sample Preparation for the Analysis of Reduced and Oxidized this compound
This protocol details the steps for extracting and stabilizing this compound from parasite cultures for subsequent LC-MS analysis.
Materials:
-
Parasite cell culture
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solution: Acetonitrile/Methanol/Water/DMSO (4:4:2:5, v/v/v/v), pre-cooled to -20°C
-
N-Ethylmaleimide (NEM)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 20,000 x g and 4°C
-
LC-MS vials
Procedure:
-
Harvest parasites by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet once with 1 mL of ice-cold PBS to remove any residual medium.
-
Immediately resuspend the cell pellet in 150 µL of pre-cooled (-20°C) extraction solution supplemented with 1.67 mM N-Ethylmaleimide (NEM).[1]
-
Vortex the sample vigorously for 10 seconds to ensure complete cell lysis.[4]
-
(Optional) Incorporate a brief sonication step to enhance cell lysis and the release of intracellular metabolites.[1]
-
Incubate the samples for one hour at -20°C to allow for complete extraction and to minimize metabolite degradation.[1]
-
Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[4]
-
Carefully collect 100 µL of the clear supernatant and transfer it to LC-MS vials.[4]
-
Store the samples at -70°C until LC-MS analysis.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| NEM Concentration for Derivatization | 1.67 mM | [1] |
| Stability of NEM-derivatized T(SH)₂ (T(SNEM)₂) | At least 48 hours under assay conditions | [1] |
| Sample Storage Temperature (Long-term) | -70°C | [1] |
| Centrifugation for Debris Removal | 20,000 x g at 4°C for 10 min | [4] |
| LC-MS Analysis Time per Sample | 5 minutes | [1] |
Visualizations
References
- 1. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Trypanothione Synthetase (TryS) Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for trypanothione (B104310) synthetase (TryS) kinetic assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a TryS kinetic assay?
A1: The optimal pH for TryS activity is generally in the slightly alkaline range, though it can vary depending on the species and the substrate used. For Leishmania donovani, the optimal pH is between 8.0 and 8.5.[1] For Trypanosoma cruzi, the optimal pH is 8.1 when using spermidine (B129725) as a substrate and 8.5 with glutathionylspermidine (B10777622) as the substrate. Assays for Trypanosoma brucei have been successfully conducted at both physiological pH 7.0 and pH 8.0.[1] It is recommended to perform a pH profile for your specific enzyme and assay conditions to determine the empirical optimum.
Q2: What is the recommended temperature for the assay?
A2: TryS kinetic assays can be performed at room temperature (typically 23-26°C) for routine screening. However, for physiological relevance, conducting the assay at 37°C is recommended, as has been done for T. brucei TryS.[2] Maintaining a consistent temperature is crucial for reproducible kinetic measurements.
Q3: How does ionic strength affect TryS activity?
A3: Based on studies with T. brucei TryS, the enzyme's activity is not significantly affected by the addition of 100 mM NaCl, suggesting a degree of tolerance to variations in ionic strength.[2] Assays have been successfully performed in buffers with a calculated ionic strength of 200 mM to mimic intracellular conditions.[2]
Q4: What are the essential components of a TryS assay buffer?
A4: A typical assay buffer for a TryS kinetic assay includes a buffering agent (e.g., HEPES or Tris-HCl), a magnesium salt (as Mg-ATP is a substrate), and a reducing agent to maintain the enzyme in an active state.
Q5: Are there any known inhibitors I should be aware of?
A5: Yes, several classes of inhibitors have been identified for TryS.[3][4][5] Notably, TryS from T. brucei is subject to substrate inhibition by high concentrations of glutathione (B108866) (GSH).[5] The reported inhibitory constant (Ki) for GSH is approximately 1 mM.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Very Low Signal | Inactive enzyme | - Ensure proper storage of the enzyme at -20°C or -80°C, preferably in a glycerol-containing buffer. - Avoid repeated freeze-thaw cycles. - Confirm the presence and activity of the enzyme using a positive control. |
| Omission of a key reagent (e.g., ATP, Mg²⁺, substrate) | - Carefully check the assay protocol and ensure all components are added in the correct order and concentration. | |
| Incorrect buffer pH or temperature | - Verify the pH of the assay buffer. - Ensure the assay is performed at the optimal temperature. | |
| Substrate degradation | - Prepare fresh substrate solutions, especially ATP, which can hydrolyze over time. | |
| High Background Signal (in "no enzyme" control) | Phosphate (B84403) contamination in reagents | - Use high-purity water and reagents. - Ensure all labware is thoroughly rinsed with phosphate-free water. |
| Substrate instability leading to non-enzymatic phosphate release | - Prepare substrate solutions fresh before each experiment. | |
| Irreproducible Results | Inconsistent pipetting | - Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations | - Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature. | |
| Substrate inhibition | - If using high concentrations of GSH, be aware of potential substrate inhibition. Determine the optimal GSH concentration range for your assay.[5] | |
| Edge effects in microplate | - Avoid using the outermost wells of the microplate for samples. Fill these wells with buffer or water. | |
| Non-linear Reaction Progress Curves | Substrate depletion | - Use a lower enzyme concentration or a shorter reaction time to ensure initial velocity conditions are met (typically <10% substrate consumption). |
| Enzyme instability | - Add stabilizing agents like BSA or glycerol (B35011) to the assay buffer. - Perform the assay over a shorter time course. |
Summary of Recommended Buffer Conditions
| Parameter | Recommendation | Species-Specific Considerations |
| pH | 7.5 - 8.5 | L. donovani: 8.0-8.5[1] T. cruzi: 8.1-8.5 T. brucei: 7.0 or 8.0[1][2] |
| Temperature | 25°C or 37°C | 37°C for physiological relevance[2] |
| Buffer | HEPES (50-100 mM) or Tris-HCl (50-100 mM) | Phosphate buffer can be used, but concentrations >10 mM may be slightly inhibitory.[2] |
| Magnesium | 5-10 mM MgCl₂ or Magnesium Acetate | To ensure saturation with Mg-ATP. |
| Reducing Agent | 1-2 mM Dithiothreitol (DTT) or TCEP | To maintain the enzyme's cysteine residues in a reduced state. |
| Detergent | 0.01% Brij-35 (optional) | To prevent enzyme aggregation. |
| Ionic Strength | Not a critical parameter, but can be maintained at ~200 mM with NaCl if desired.[2] |
Experimental Protocols
Key Experiment: this compound Synthetase Activity Assay using BIOMOL Green
This protocol is for a 96-well plate format and measures the release of inorganic phosphate (Pi) from ATP upon its hydrolysis by TryS.
Materials:
-
Purified this compound Synthetase
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 10 mM MgCl₂, 2 mM DTT, 0.01% Brij-35)
-
BIOMOL Green Reagent
-
Phosphate Standard (for standard curve)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and allow it to come to room temperature.
-
Prepare stock solutions of ATP, GSH, and spermidine in the assay buffer. Keep on ice.
-
Prepare a fresh dilution of TryS in cold assay buffer to the desired working concentration.
-
-
Set up the Reaction:
-
In the wells of the 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Spermidine
-
GSH
-
TryS enzyme solution
-
-
Include "no enzyme" controls for background subtraction.
-
Include a phosphate standard curve on the same plate.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding ATP to each well. The final reaction volume is typically 50-100 µL.
-
Mix gently by pipetting or using a plate shaker.
-
-
Incubate:
-
Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding 100 µL of BIOMOL Green reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow for color development.
-
-
Measure Absorbance:
-
Measure the absorbance at ~620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" controls from all other readings.
-
Determine the concentration of phosphate released in each sample by using the phosphate standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol/min/mg).
-
Visualizations
Caption: Experimental workflow for a this compound Synthetase kinetic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing background signal in trypanothione reductase fluorescence assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing trypanothione (B104310) reductase (TR) fluorescence assays. The information is tailored to help you minimize background signal and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during TR fluorescence assays, providing explanations and actionable solutions.
Q1: What are the primary sources of high background fluorescence in my TR assay?
High background fluorescence can originate from several sources, masking the true signal from the enzymatic reaction and reducing assay sensitivity.[1] The main contributors to high background are:
-
Autofluorescent Compounds: Test compounds, especially those with heterocyclic scaffolds, can inherently fluoresce at the excitation and emission wavelengths used in the assay.[2][3][4][5]
-
Assay Buffer Components: Individual components of your buffer, such as some biological buffers or additives, may be intrinsically fluorescent.[1] Contaminants like fluorescent impurities or microbial growth can also contribute.[1]
-
Substrate/Probe Instability: The fluorescent probe or substrate may degrade or undergo spontaneous hydrolysis over time, leading to an increase in background signal independent of enzyme activity.[1]
-
Inner Filter Effect: At high concentrations, colored or fluorescent compounds can absorb the excitation light or the emitted fluorescence, leading to a non-linear relationship between fluorophore concentration and signal, which can be misinterpreted as high background or quenching.[6][7][8][9][10]
-
Instrumentation: Incorrect settings on the plate reader, such as gain or excitation/emission wavelengths, can lead to elevated background readings.[1]
-
Assay Plates: The material of the microplate can contribute to background fluorescence. Scratches or unclean wells can also scatter light and increase background.[1]
Q2: My "no-enzyme" control shows a high and increasing fluorescence signal. What should I investigate?
A high signal in the no-enzyme control indicates that the background is independent of this compound reductase activity. The likely culprits are the substrate probe or the assay buffer.
-
Probe Instability: The fluorescent probe may be unstable in the assay buffer and degrading over time.
-
Solution: Prepare the probe solution fresh just before use and protect it from light.[1] Evaluate the stability of the probe in the assay buffer over the time course of the experiment without the enzyme.
-
-
Buffer Contamination or Reactivity: The buffer itself may be contaminated or contain components that react with the probe.
-
Solution: Use high-purity, sterile-filtered water and reagents to prepare buffers.[1] Test individual buffer components for intrinsic fluorescence and their effect on the probe's stability.
-
Q3: How can I identify and mitigate interference from autofluorescent test compounds?
Autofluorescence from test compounds is a common challenge in drug discovery screening.[3][4][5]
-
Step 1: Characterize the Compound's Spectrum.
-
Protocol: Use a spectrophotometer and a spectrofluorometer to determine the excitation and emission spectra of your test compound at the concentration used in the assay. This will reveal the wavelengths at which it absorbs and emits light.[2]
-
-
Step 2: Run Control Experiments.
-
Protocol: Set up control wells containing the test compound in assay buffer without the enzyme or substrate to quantify its contribution to the background signal.
-
-
Step 3: Mitigate Interference.
-
Spectral Shift: If possible, select a fluorescent probe for your assay with excitation and emission spectra that do not overlap with your compound's spectra. Red-shifting the spectral window can often dramatically decrease autofluorescence.[3]
-
Time-Resolved Fluorescence (TRF): If your plate reader has TRF capabilities, consider using a long-lifetime fluorescent probe. A time delay between excitation and emission detection can minimize interference from short-lived background fluorescence from the compound.[5]
-
Background Subtraction: If the compound's fluorescence is stable and additive, you can subtract the signal from the compound-only control wells from your experimental wells.
-
Q4: What is the inner filter effect and how can I minimize it?
The inner filter effect occurs when a substance in the sample absorbs the excitation light or the emitted fluorescence, leading to an artificially reduced signal.[6][7][8][9][10] This is particularly problematic with colored or highly fluorescent compounds at high concentrations.
-
Primary Inner Filter Effect: The compound absorbs the excitation light, so less light reaches the fluorophore.[6]
-
Secondary Inner Filter Effect: The compound absorbs the light emitted by the fluorophore before it reaches the detector.[6]
-
Solutions:
-
Lower Compound Concentration: The most straightforward approach is to work with lower concentrations of the interfering compound where the absorbance is minimal.
-
Measure Absorbance: Measure the absorbance of your samples at the excitation and emission wavelengths. Correction formulas can be applied, but they are often complex and instrument-dependent.
-
Use a Different Assay Format: If possible, switch to an assay format that is less susceptible to inner filter effects, such as a luminescence-based assay.
-
Experimental Protocols
A detailed protocol for a standard this compound reductase assay is provided below. This is a generalized protocol and may require optimization for your specific experimental conditions.
Protocol 1: General this compound Reductase Fluorescence Assay
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EDTA). Ensure all components are of high purity and the buffer is sterile-filtered.
-
This compound Reductase (TR): Prepare a stock solution of TR in assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the enzyme to the desired working concentration in ice-cold assay buffer.
-
NADPH: Prepare a stock solution of NADPH in assay buffer. Store in aliquots at -20°C. Prepare a fresh working solution for each experiment.
-
This compound Disulfide (T(S)₂): Prepare a stock solution of T(S)₂ in an appropriate solvent (e.g., water or buffer).
-
Fluorescent Probe: Prepare a stock solution of a suitable fluorescent probe (e.g., a thiol-reactive dye) in a compatible solvent (e.g., DMSO). Protect from light. Dilute to the working concentration in assay buffer immediately before use.
2. Assay Procedure (96-well format):
-
Plate Setup: Design a plate map that includes the following controls:
-
Blank: Assay buffer only.
-
No-Enzyme Control: All reaction components except the enzyme.
-
No-Substrate Control: All reaction components except this compound disulfide.
-
Positive Control: All reaction components with a known inhibitor.
-
Vehicle Control: All reaction components with the same concentration of solvent (e.g., DMSO) used for the test compounds.
-
-
Add 50 µL of test compounds or vehicle control to the appropriate wells.
-
Add 25 µL of the TR enzyme solution to all wells except the "no-enzyme" controls.
-
Add 25 µL of the NADPH solution to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding 25 µL of the T(S)₂ and 25 µL of the fluorescent probe solution to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for the chosen probe.
-
Read the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes (kinetic read).
Data Presentation
For effective analysis and comparison, quantitative data from your experiments should be organized into clear tables.
Table 1: Example Plate Layout for Troubleshooting High Background
| Well | Contents | Purpose |
| A1-A3 | Assay Buffer | Blank (instrument noise) |
| B1-B3 | Buffer + Probe | Probe stability in buffer |
| C1-C3 | Buffer + Compound | Compound autofluorescence |
| D1-D3 | Buffer + Probe + Compound | Effect of compound on probe |
| E1-E3 | Buffer + Enzyme + NADPH + T(S)₂ + Probe | Full reaction (vehicle control) |
| F1-F3 | Buffer + NADPH + T(S)₂ + Probe | No-enzyme control |
| G1-G3 | Buffer + Enzyme + NADPH + Probe | No-substrate control |
| H1-H3 | Buffer + Enzyme + NADPH + T(S)₂ + Probe + Inhibitor | Positive control |
Table 2: Optimizing Reagent Concentrations
| Parameter | Concentration Range | Optimal Concentration | Rationale |
| This compound Reductase | 1 - 10 nM | To be determined | Titrate to find a concentration that gives a robust linear rate. |
| NADPH | 50 - 200 µM | To be determined | Should be at a saturating concentration (typically >10x Km). |
| This compound Disulfide | 1 - 20 µM | To be determined | Titrate to find a concentration at or above the Km for TR. |
| Fluorescent Probe | 0.1 - 5 µM | To be determined | Use the lowest concentration that gives a good signal-to-noise ratio. |
Visualizations
Experimental Workflow
Caption: Workflow for a this compound reductase fluorescence assay.
Troubleshooting High Background Signal
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.horiba.com [static.horiba.com]
- 10. v-autos.com [v-autos.com]
Technical Support Center: Addressing Inhibitor Precipitation in High-Throughput Screening (HTS) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to inhibitor precipitation in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inhibitor precipitation in HTS assays?
A1: Inhibitor precipitation in HTS assays is a frequent issue that can arise from several factors:
-
Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and exhibit low solubility in the aqueous buffers used in HTS assays.[1]
-
"Solvent Shift" or "Crashing Out": Compounds are often stored in high-concentration DMSO stocks. When these stocks are diluted into an aqueous assay buffer, the abrupt change in solvent polarity can cause the compound to "crash out" of solution.[1][2]
-
High Final Concentration: The final concentration of the inhibitor in the assay may exceed its kinetic or thermodynamic solubility limit in the specific assay buffer.[3]
-
Buffer Composition: The pH, ionic strength, and specific salts in the assay buffer can significantly influence the solubility of a compound.[4][5]
-
Temperature Fluctuations: Changes in temperature, for instance, when moving plates from room temperature to a 37°C incubator, can affect compound solubility.[1][2]
-
Compound Instability: The inhibitor may degrade over time, leading to the formation of less soluble byproducts.
-
Interactions with Assay Components: The inhibitor may interact with other components in the assay, such as proteins or salts, to form insoluble complexes.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to compound precipitation.[6][7]
-
Water Contamination in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[7]
Q2: How can I detect inhibitor precipitation in my assay plates?
A2: Several methods can be used to detect inhibitor precipitation, ranging from simple visual inspection to more sophisticated biophysical techniques:
-
Visual Inspection: The simplest method is to visually inspect the assay plates for any signs of turbidity, cloudiness, or visible particulate matter. This can be done against a dark background for better contrast.
-
Microscopy: Examining the wells under a microscope can help to distinguish between chemical precipitates and other artifacts.
-
Light Scattering-Based Methods:
-
Nephelometry: This technique measures the forward scattering of light caused by suspended particles. An increase in the nephelometry signal indicates the presence of a precipitate. It is a rapid and reliable method for high-throughput solubility screening.[8][9][10]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of aggregates and can be used to detect the formation of small-molecule aggregates that may precede visible precipitation.[11][12][13]
-
-
Absorbance/Turbidity Measurement: The absorbance of the assay plate can be read at a high wavelength (e.g., 600-650 nm) where the compounds do not absorb. An increase in absorbance is indicative of light scattering due to precipitation.[1]
Q3: What is the difference between kinetic and thermodynamic solubility?
A3:
-
Kinetic solubility is the concentration of a compound that remains in solution under non-equilibrium conditions, such as the rapid precipitation that occurs when a DMSO stock is diluted into an aqueous buffer. It is the more relevant parameter for most HTS assays.[14]
-
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. This is typically measured after a longer incubation period (e.g., 24 hours) with the solid compound.
Q4: How does the final DMSO concentration affect inhibitor precipitation?
A4: The final concentration of DMSO in the assay is a critical factor. While a higher DMSO concentration can help to keep a compound in solution, it can also affect the biological assay by inhibiting enzyme activity or causing cell toxicity. A general guideline is to keep the final DMSO concentration below 0.5% in cell-based assays and as low as possible in biochemical assays, while still maintaining compound solubility.[15] It's crucial to include a vehicle control with the same final DMSO concentration in all experiments.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to inhibitor precipitation.
Issue 1: Precipitate Forms Immediately Upon Adding the Inhibitor to the Assay Buffer
This is a classic example of "crashing out" due to a solvent shift.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of the inhibitor. Perform a serial dilution to determine the maximum soluble concentration in your assay buffer.[2] |
| Rapid Dilution | Perform a stepwise or serial dilution of the DMSO stock into the pre-warmed assay buffer. Add the inhibitor stock dropwise while gently vortexing the buffer to ensure rapid mixing and avoid localized high concentrations.[2] |
| Low Temperature of Assay Buffer | Always use pre-warmed (e.g., 37°C) assay buffer, as many compounds have higher solubility at elevated temperatures.[1] |
| Inappropriate Buffer Conditions | Test different buffer systems. Varying the pH or including additives like non-ionic detergents (e.g., 0.01% Triton X-100) or excipients may improve solubility.[4][5] |
Issue 2: Precipitate Forms Over Time in the Incubator
This suggests that the inhibitor may be slowly precipitating out of a supersaturated solution or is unstable under the assay conditions.
| Potential Cause | Recommended Solution |
| Temperature Shift | Ensure the incubator maintains a stable temperature. Minimize the time plates are outside the incubator. Pre-warm all solutions to the incubation temperature before mixing.[1][2] |
| pH Shift in CO2 Incubator | Ensure the media is properly buffered (e.g., with HEPES) to maintain a stable pH in a CO2 environment. |
| Compound Instability | Check the manufacturer's data sheet for stability information. If the compound is known to be unstable, consider shorter incubation times or replenishing the compound during the experiment. |
| Interaction with Media Components | Test the inhibitor's stability and solubility in your specific assay medium over the intended time course. If interactions are suspected, simplification of the buffer system may be necessary.[2] |
Quantitative Data Summary
The following tables provide illustrative data to demonstrate the impact of DMSO concentration and buffer composition on inhibitor solubility. Note: These are representative examples and actual solubility will be compound-specific.
Table 1: Illustrative Effect of Final DMSO Concentration on Compound Precipitation
| Final DMSO Concentration (%) | % of Compounds Showing Precipitation (Visual Inspection) |
| 2.0 | 5% |
| 1.0 | 15% |
| 0.5 | 30% |
| 0.1 | 60% |
Table 2: Illustrative Kinetic Solubility of a Kinase Inhibitor in Different Buffer Systems
| Buffer System | pH | Kinetic Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | 15 |
| Tris-HCl | 7.4 | 25 |
| HEPES | 7.4 | 30 |
| Acetate Buffer | 5.0 | 75 |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry
This protocol outlines a method for rapidly assessing the kinetic solubility of compounds in a 384-well format.[10][14]
-
Compound Plate Preparation:
-
Prepare serial dilutions of the test compounds in 100% DMSO in a 384-well plate. A typical concentration range would be from 10 mM down to low µM.
-
-
Assay Plate Preparation:
-
Using a liquid handler, transfer a small volume (e.g., 1 µL) of each compound dilution from the compound plate to a clear-bottom 384-well assay plate.
-
-
Buffer Addition and Mixing:
-
Rapidly dispense the desired aqueous assay buffer (e.g., 99 µL) into each well of the assay plate.
-
Immediately mix the plate on a plate shaker for 2 minutes to ensure thorough mixing.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1-2 hours.
-
-
Nephelometry Reading:
-
Measure the light scattering in each well using a microplate nephelometer.
-
-
Data Analysis:
-
The kinetic solubility is determined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the buffer-only control wells.
-
Protocol 2: Detection of Small Molecule Aggregation using Dynamic Light Scattering (DLS)
This protocol provides a method for detecting the formation of small molecule aggregates, which can be precursors to precipitation.[11][12][13]
-
Sample Preparation:
-
Prepare stock solutions of the test compounds in 100% DMSO.
-
Centrifuge the stock solutions at high speed (e.g., 14,000 x g) for 10 minutes to pellet any pre-existing aggregates or undissolved material.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the clarified compound stocks in the desired aqueous assay buffer in a low-volume 384-well plate (e.g., a final volume of 20-50 µL). Ensure the final DMSO concentration is consistent across all wells.
-
Include buffer-only and DMSO-only controls.
-
-
Plate Sealing and Centrifugation:
-
Seal the plate to prevent evaporation.
-
Centrifuge the plate briefly (e.g., 1,500 rpm for 1 minute) to remove any bubbles.
-
-
DLS Measurement:
-
Place the plate in a plate-based DLS instrument.
-
Allow the plate to equilibrate to the desired temperature (e.g., 25°C) for at least 10 minutes.
-
Acquire DLS data for each well. The instrument will measure the size distribution of particles in the solution.
-
-
Data Analysis:
-
Analyze the DLS data to identify the presence of particles with a hydrodynamic radius significantly larger than that of the monomeric compound. The appearance of larger species (e.g., >100 nm) is indicative of aggregation.
-
The critical aggregation concentration (CAC) can be determined as the concentration at which aggregation is first detected.
-
Visualizations
Caption: Experimental workflow for determining inhibitor solubility.
Caption: Troubleshooting decision workflow for inhibitor precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ziath.com [ziath.com]
- 8. enamine.net [enamine.net]
- 9. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. medchemexpress.cn [medchemexpress.cn]
challenges in quantifying trypanothione in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of trypanothione (B104310) in complex biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for this compound quantification.
Issue 1: Low or No Detectable Reduced this compound (T(SH)₂) Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Oxidation of T(SH)₂ during Sample Preparation | The reduced form of this compound is highly unstable and rapidly oxidizes to the disulfide form (TS₂) in the presence of oxygen, especially at neutral pH.[1] It is crucial to use a thiol-blocking agent like N-ethylmaleimide (NEM) immediately upon cell lysis to derivatize and protect the reduced thiols.[1][2] |
| Inefficient Cell Lysis | Incomplete cell lysis will result in poor recovery of intracellular metabolites, including this compound. Consider optimizing your lysis protocol. A brief sonication step after resuspending the cell pellet in the extraction solution can improve extraction efficiency.[1] |
| Suboptimal Extraction Conditions | The extraction should be performed at low temperatures (-20°C) to minimize metabolic activity and preserve the in vivo redox state.[1] The composition of the extraction solution is also critical; a common solution includes a mixture of acetonitrile, methanol, and water to facilitate cell lysis and protein precipitation.[1] |
| Degradation of Derivatized T(SH)₂ | While NEM-derivatized this compound is more stable, it can still degrade if samples are not handled properly. Store extracts at -80°C and minimize freeze-thaw cycles. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | This compound and its derivatives are polar molecules. A polar-embedded or C18 column specifically designed for polar compounds is recommended for good retention and peak shape.[1] |
| Mobile Phase Mismatch | The mobile phase composition, including pH and buffer concentration, significantly impacts peak shape. Ensure the mobile phase is compatible with the analyte and the column. For ionizable compounds like this compound, buffering the mobile phase is critical for consistent retention times and peak shapes.[3] |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume. |
| Column Contamination or Degradation | Contaminants from the sample matrix can accumulate on the column, affecting performance. Regularly flush the column and use a guard column to protect the analytical column.[4][5] |
Issue 3: High Variability in Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variations in the timing of NEM addition, extraction efficiency, or sample handling can introduce significant variability. Standardize your sample preparation protocol and ensure all samples are treated identically. |
| Instability of the Analyte in the Autosampler | If the autosampler is not kept at a low temperature, degradation of this compound can occur during the analytical run. Ensure the autosampler is refrigerated. |
| Matrix Effects in Mass Spectrometry | Components of the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement. Use an internal standard to correct for matrix effects. Stable isotope-labeled this compound would be ideal, but if unavailable, a structurally similar compound can be used. |
| Inaccurate Pipetting | Small volumes of reagents and samples are often used in these assays. Ensure your pipettes are properly calibrated. |
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to measure the reduced form of this compound (T(SH)₂)?
A1: The primary challenge is the inherent instability of the reduced form, T(SH)₂. It rapidly oxidizes to the disulfide form, TS₂, during sample processing, especially at neutral pH and in the presence of oxygen.[1] This makes it difficult to accurately measure the native redox state of this compound within the cell. To overcome this, immediate derivatization with a thiol-blocking agent like N-ethylmaleimide (NEM) is crucial to "freeze" the redox state at the time of extraction.[1][2]
Q2: What is the best analytical method for quantifying this compound?
A2: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of both reduced and oxidized this compound.[1][2][6] It allows for the separation of the derivatized reduced form from the oxidized form and provides high-resolution mass data for confident identification and quantification. Other methods, such as those based on fluorescence or enzymatic assays using this compound reductase, can also be used, but may be more susceptible to interference from other components in the biological sample.[7][8][9]
Q3: Can I use a standard curve of oxidized this compound (TS₂) to quantify the reduced form (T(SH)₂)?
A3: Since a commercial standard for reduced this compound is not available, it is common practice to quantify the NEM-derivatized reduced form (T(SNEM)₂) relative to a calibration curve of the oxidized form (TS₂).[1] This assumes that the ionization efficiency of T(SNEM)₂ is similar to that of TS₂ in the mass spectrometer. While not a direct quantification, this approach allows for the determination of the T(SH)₂/TS₂ ratio, which is a valuable indicator of the cellular redox state.[1]
Q4: What are some key considerations for sample preparation when analyzing this compound in Leishmania or other trypanosomatids?
A4: Key considerations include:
-
Rapid Quenching and Lysis: Minimize the time between harvesting the cells and inactivating enzymatic activity. Performing the extraction at low temperatures (e.g., -20°C) is recommended.[1]
-
Immediate Thiol Derivatization: Add a thiol-blocking agent like NEM to the extraction buffer to prevent the artificial oxidation of T(SH)₂.[1]
-
Efficient Extraction: Ensure complete cell lysis to release all intracellular this compound. Sonication can be beneficial.[1]
-
Protein Precipitation: The extraction solvent should efficiently precipitate proteins, which can interfere with the analysis. A common choice is a mixture of acetonitrile, methanol, and water.[1]
Q5: How can I be sure that the changes I see in the T(SH)₂/TS₂ ratio are real and not an artifact of my experimental procedure?
A5: To validate your method and ensure the biological relevance of your findings, you can include positive controls. For example, treating the cells with an oxidizing agent like hydrogen peroxide (H₂O₂) should lead to a decrease in the T(SH)₂/TS₂ ratio.[1] Conversely, treating with an inhibitor of this compound reductase, the enzyme that reduces TS₂, should also alter the redox balance.[1] Comparing extractions performed with and without a thiol-blocking agent can also demonstrate the necessity of this step to preserve the native redox state.[1]
Experimental Protocol: LC-MS Quantification of this compound
This protocol provides a general workflow for the quantification of reduced and oxidized this compound in Leishmania promastigotes.
1. Reagent Preparation:
-
Extraction Solution (with NEM): Acetonitrile/methanol/water (4:4:2, v/v/v) containing 1.67 mM N-ethylmaleimide (NEM). Prepare fresh and keep at -20°C.
-
Extraction Solution (without NEM - for control): Acetonitrile/methanol/water (4:4:2, v/v/v). Keep at -20°C.
-
TS₂ Standard Stock Solution: Prepare a stock solution of oxidized this compound in water.
2. Sample Preparation:
-
Harvest Leishmania promastigotes by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 150 µL of pre-cooled (-20°C) extraction solution with NEM. Vortex vigorously.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
(Optional) Briefly sonicate the sample on ice to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS analysis.
3. LC-MS Analysis:
-
Column: A column suitable for polar analytes, such as a Luna Omega Polar C18 column.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to separate NEM-derivatized T(SH)₂ and TS₂.
-
Mass Spectrometry: Use a high-resolution mass spectrometer operating in positive ion mode. Monitor for the exact masses of TS₂ and T(SNEM)₂.
4. Data Analysis:
-
Generate a standard curve using serial dilutions of the TS₂ stock solution.
-
Integrate the peak areas for TS₂ and T(SNEM)₂ in your samples.
-
Quantify TS₂ directly from the standard curve.
-
Quantify T(SNEM)₂ relative to the TS₂ standard curve.
-
Calculate the T(SH)₂/TS₂ ratio.
Visualizations
Caption: The this compound redox cycle in trypanosomatids.
Caption: Experimental workflow for this compound quantification.
References
- 1. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. ijnrd.org [ijnrd.org]
- 5. jetir.org [jetir.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. New approaches to fluorescence-based diagnostics for human African trypanosomiasis - Enlighten Theses [theses.gla.ac.uk]
- 8. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
avoiding auto-oxidation of trypanothione during in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the auto-oxidation of trypanothione (B104310) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its auto-oxidation a concern?
A1: this compound (T(SH)₂) is a unique low-molecular-weight thiol found in parasitic protozoa of the order Kinetoplastida, such as Trypanosoma and Leishmania. It is the central molecule in the parasite's defense against oxidative stress. The reduced form, T(SH)₂, is highly susceptible to auto-oxidation, converting to its disulfide form (TS₂), especially under common in vitro experimental conditions (neutral pH, presence of oxygen).[1][2] This oxidation can lead to inaccurate experimental results, particularly in enzyme kinetics and drug screening assays where the reduced form is the active substrate.
Q2: What are the main factors that promote the auto-oxidation of this compound?
A2: The primary factors that accelerate the auto-oxidation of this compound are:
-
pH: The rate of auto-oxidation increases significantly at neutral to alkaline pH.[1][2]
-
Oxygen: The presence of dissolved oxygen is a key requirement for auto-oxidation.
-
Metal Ions: Trace metal ions, such as iron and copper, can catalyze the oxidation of thiols.[3]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.
Q3: How can I prepare and store this compound solutions to minimize oxidation?
A3: To prepare and store this compound solutions with maximum stability:
-
Degas Buffers: Use buffers that have been thoroughly degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Use Acidic pH: Prepare stock solutions in a slightly acidic buffer (pH 5.0-6.0).
-
Aliquot and Freeze: Store this compound solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
Thaw on Ice: When needed, thaw aliquots on ice immediately before use.
Q4: What is N-Ethylmaleimide (NEM) and when should I use it?
A4: N-Ethylmaleimide (NEM) is a thiol-alkylating agent that forms a stable, covalent bond with the free sulfhydryl groups of reduced this compound.[4] This "blocks" the thiols and prevents their oxidation. NEM is primarily used in experiments where the goal is to accurately quantify the ratio of reduced [T(SH)₂] to oxidized (TS₂) this compound at a specific point in time, as it effectively freezes the redox state of the sample during processing.[1][2] It is generally not suitable for use during enzymatic assays where the continuous activity of reduced this compound is required.
Troubleshooting Guide
Issue 1: High Background Signal in Spectrophotometric Assays
High background absorbance in assays monitoring NADPH oxidation at 340 nm can obscure the true enzyme kinetics.
| Possible Cause | Solution |
| Spontaneous this compound Oxidation: Auto-oxidation of T(SH)₂ can lead to non-enzymatic reduction of other assay components, causing a background signal. | 1. Use Degassed Buffers: Prepare all assay buffers with deoxygenated water. 2. Optimize pH: Conduct the assay at the lowest pH compatible with enzyme activity (ideally below pH 7.5). 3. Include Reducing Agents: Add a low concentration of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the assay buffer (see Protocol 2). |
| Precipitation of Assay Components: High concentrations of reagents or improper buffer conditions can cause precipitation, leading to light scattering and increased absorbance. | 1. Check Reagent Solubility: Ensure all components are fully dissolved at the working concentrations. 2. Filter Solutions: Filter all stock solutions before use. 3. Optimize Buffer: Test different buffer systems to find one that maintains the solubility of all components. |
| Contaminants in Reagents: Impurities in this compound or other reagents can contribute to background absorbance. | 1. Use High-Purity Reagents: Purchase this compound and other critical reagents from a reputable supplier. 2. Run a "No Enzyme" Control: Perform a control reaction without the enzyme to determine the background rate of NADPH oxidation. Subtract this rate from your experimental values. |
Issue 2: Inconsistent or Non-Reproducible Enzyme Kinetics
Variability between replicate experiments can arise from inconsistent levels of active (reduced) this compound.
| Possible Cause | Solution |
| Variable this compound Oxidation: The extent of T(SH)₂ auto-oxidation can vary between experiments depending on minor differences in setup time and exposure to air. | 1. Standardize Procedures: Prepare fresh this compound dilutions for each experiment and use them immediately. 2. Use a Master Mix: Prepare a master mix of all assay components except the enzyme to ensure consistency across wells. 3. Incorporate a Reducing Agent: The inclusion of TCEP can help maintain a consistent, reduced state of this compound. |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound stock solutions can lead to degradation and oxidation. | 1. Single-Use Aliquots: Store this compound in small, single-use aliquots to avoid freeze-thaw cycles. |
| Inaccurate Pipetting: Small volumes of concentrated this compound can be difficult to pipette accurately. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Larger Volumes of Dilutions: Avoid serial dilutions with very small transfer volumes. |
Data Presentation
Table 1: Factors Influencing this compound (T(SH)₂) Stability
| Parameter | Condition | Relative Stability | Recommendation |
| pH | < 6.0 | High | Ideal for storage and stock solutions. |
| 6.5 - 7.0 | Moderate | Acceptable for some assays, but take precautions. | |
| > 7.5 | Low | High risk of auto-oxidation; avoid if possible.[1][2] | |
| Temperature | 4°C | High | Prepare and keep all solutions on ice. |
| 25°C (Room Temp) | Moderate to Low | Minimize time at room temperature. | |
| 37°C | Low | Expect significant oxidation; use protective measures. | |
| Additives | Reducing Agents | ||
| DTT (1-5 mM) | Effective | Can interfere with some downstream applications. | |
| TCEP (0.1-1 mM) | Highly Effective | More stable than DTT over a wider pH range. | |
| Chelating Agents | |||
| EDTA (1-5 mM) | Effective | Prevents metal-catalyzed oxidation.[5] | |
| Thiol-Blocking Agents | |||
| NEM (1-10 mM) | N/A (for stability in assays) | Use for "freezing" the redox state for quantification.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Buffer Preparation: Prepare a 10 mM sodium phosphate (B84403) buffer at pH 6.0. Degas the buffer by sparging with argon or nitrogen gas for at least 30 minutes on ice.
-
Reconstitution: Weigh out the desired amount of lyophilized this compound disulfide (TS₂).
-
Reduction to T(SH)₂:
-
Dissolve the TS₂ in the degassed phosphate buffer.
-
Add a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate on ice for 1 hour to ensure complete reduction to T(SH)₂.
-
-
Concentration Determination: Determine the concentration of the reduced this compound solution spectrophotometrically using Ellman's reagent (DTNB) or by measuring NADPH consumption in a this compound reductase-catalyzed reaction with a known amount of enzyme.
-
Storage: Aliquot the T(SH)₂ solution into small, single-use microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: A this compound Reductase Assay with Minimized Substrate Oxidation
This protocol describes a typical spectrophotometric assay for measuring this compound reductase (TryR) activity by monitoring the decrease in absorbance of NADPH at 340 nm.
-
Assay Buffer Preparation:
-
Prepare a 50 mM HEPES buffer, pH 7.4, containing 1 mM EDTA.
-
Thoroughly degas the buffer by sparging with nitrogen or argon for at least 30 minutes on ice.
-
Just before use, add TCEP to a final concentration of 0.1 mM.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NADPH in the degassed assay buffer.
-
Thaw an aliquot of the stabilized T(SH)₂ stock solution (from Protocol 1) on ice. Dilute to the desired final concentration in the degassed assay buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvette, add the following components to the desired final volume:
-
Assay Buffer
-
NADPH (final concentration typically 100-200 µM)
-
T(SH)₂ (final concentration typically 50-100 µM)
-
This compound Reductase (the amount will depend on the enzyme's specific activity)
-
-
Initiate the reaction by adding the enzyme last.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
-
Controls:
-
No Enzyme Control: A reaction mixture without TryR to measure the rate of non-enzymatic NADPH oxidation.
-
No Substrate Control: A reaction mixture without T(SH)₂ to ensure the observed activity is substrate-dependent.
-
Visualizations
Caption: The this compound redox cycle, central to the parasite's antioxidant defense.
Caption: A troubleshooting workflow for addressing high background signals in this compound-based assays.
Caption: Recommended experimental workflow for minimizing this compound auto-oxidation.
References
- 1. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of metal-catalyzed oxidation systems by a yeast protector protein in the presence of thiol. | Semantic Scholar [semanticscholar.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Antioxidant - Wikipedia [en.wikipedia.org]
strategies to enhance the stability of purified trypanothione reductase
Welcome to the technical support center for purified Trypanothione (B104310) Reductase (TR). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimentation of this essential parasitic enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for purified this compound Reductase?
A1: For long-term stability, it is recommended to store purified this compound Reductase at -80°C.[1] The protein can be concentrated to approximately 12 mg/ml in a buffer such as 20 mM HEPES pH 7.5, flash-frozen in liquid nitrogen, and then transferred to -80°C for storage.[1] Alternatively, the enzyme can be stored as an ammonium (B1175870) sulfate (B86663) precipitate at 4°C, a method that has been shown to maintain activity for up to two months with less than a 10% decrease in function.
Q2: My purified TR is showing low or no activity. What are the possible causes?
A2: Several factors can contribute to the loss of TR activity. These include:
-
Improper Storage: Extended storage at 4°C or repeated freeze-thaw cycles can lead to a significant loss of activity.
-
Denaturation: Exposure to harsh chemicals, extreme pH, or high temperatures can denature the enzyme. Studies have shown that denaturants like urea (B33335) and guanidinium (B1211019) chloride can negatively impact the structure and function of TR.
-
Aggregation: Purified proteins, including TR, can be prone to aggregation, which often leads to inactivation.
-
Oxidation: The active site of TR contains redox-active disulfide bridges which can be sensitive to oxidation.[2]
-
Proteolytic Degradation: Contamination with proteases during purification can lead to the degradation of the enzyme.
Q3: Can I add any stabilizing agents to my TR preparation or assay buffer?
A3: Yes, the addition of certain reagents can enhance the stability and activity of TR, particularly in enzymatic assays. Commonly used additives include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 0.1 mg/ml, BSA can help to stabilize the enzyme.[3][4]
-
Detergents: Non-ionic detergents like Pluronic (at 0.01%) or Tween-20 (at 0.05%) are often included in assay buffers to reduce surface tension and prevent the enzyme from adhering to surfaces.[3]
-
EDTA: Ethylenediaminetetraacetic acid (EDTA) is usually included at a concentration of 1 mM in buffers to chelate divalent metal ions that could promote oxidation or be required for the activity of contaminating proteases.[3]
Troubleshooting Guides
Issue 1: Low Yield of Soluble Recombinant TR during Purification
| Possible Cause | Suggested Solution |
| Inclusion Body Formation | Optimize expression conditions by lowering the induction temperature (e.g., 18-25°C) and reducing the inducer (e.g., IPTG) concentration. Co-expression with chaperones can also improve solubility. |
| Inefficient Cell Lysis | Ensure complete cell lysis by using a combination of enzymatic (e.g., lysozyme) and physical (e.g., sonication) methods. The lysis buffer should be optimized and may include DNase to reduce viscosity.[1] |
| Protein Degradation | Add a protease inhibitor cocktail to the lysis buffer to prevent degradation by endogenous proteases. Perform all purification steps at 4°C to minimize protease activity. |
Issue 2: Precipitate Formation upon Thawing of Frozen TR Aliquots
| Possible Cause | Suggested Solution |
| Cryo-concentration Effects | Thaw aliquots rapidly in a room temperature water bath and immediately place on ice. Avoid slow thawing at 4°C. |
| Buffer Composition | Consider including a cryoprotectant like glycerol (B35011) (e.g., 10-20%) in the storage buffer before freezing to reduce the formation of ice crystals that can damage the protein. |
| Protein Concentration | Very high protein concentrations can sometimes lead to aggregation upon freezing. If this is a recurring issue, try storing the protein at a slightly lower concentration. |
Issue 3: High Variability in Kinetic Assay Results
| Possible Cause | Suggested Solution |
| Enzyme Instability in Assay Buffer | Pre-incubate the enzyme in the assay buffer containing stabilizers like BSA (0.1 mg/ml) and a non-ionic detergent (e.g., 0.01% Pluronic or 0.05% Tween-20) for a short period before starting the reaction.[3] |
| Substrate Instability | Prepare fresh solutions of NADPH and this compound disulfide (TS₂) for each experiment, as they can degrade over time. |
| Pipetting Inaccuracies with Small Volumes | The inclusion of a detergent like 0.01% Pluronic can help prevent the formation of droplets during pipetting, ensuring more accurate and reproducible results, especially in high-throughput formats.[3] |
Experimental Protocols
Protocol 1: General Assay for this compound Reductase Activity
This protocol is based on monitoring the NADPH-dependent reduction of this compound disulfide (TS₂).
Materials:
-
Purified this compound Reductase
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA[3]
-
NADPH stock solution (e.g., 10 mM in assay buffer)
-
This compound disulfide (TS₂) stock solution (e.g., 5 mM in assay buffer)
-
Stabilizing agents (optional): 0.1 mg/ml BSA, 0.01% Pluronic[3]
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a microplate well. For a final volume of 50 µl, add:
-
Pre-incubate the mixture for 30 minutes at room temperature.[3]
-
Initiate the reaction by adding TS₂ to a final concentration of 150 µM.[3]
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
Protocol 2: Long-Term Storage of Purified TR
Method A: Cryopreservation
-
Purify TR and exchange the buffer to a suitable storage buffer (e.g., 20 mM HEPES, pH 7.5).[1]
-
Concentrate the protein to the desired concentration (e.g., 12 mg/ml).[1]
-
(Optional) Add a cryoprotectant such as glycerol to a final concentration of 10-20%.
-
Aliquot the purified enzyme into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Flash-freeze the aliquots in liquid nitrogen.[1]
-
Store the frozen aliquots at -80°C.[1]
Method B: Ammonium Sulfate Precipitation
-
To the purified TR solution, slowly add finely ground solid ammonium sulfate with gentle stirring at 4°C until the desired saturation is reached (this may need to be empirically determined, but often falls in the 60-80% range).
-
Continue to stir gently at 4°C for at least 30 minutes to allow for complete precipitation.
-
Centrifuge the suspension at a speed sufficient to pellet the precipitated protein (e.g., 10,000 x g for 15 minutes) at 4°C.
-
Carefully decant the supernatant.
-
Store the resulting protein pellet at 4°C.
-
To use the enzyme, resuspend the pellet in the desired buffer and remove the ammonium sulfate by dialysis or using a desalting column.
Visualizations
Caption: Workflow for TR Purification and Stability Assessment.
Caption: Troubleshooting Logic for Low TR Activity.
References
- 1. This compound reductase inhibition and anti-leishmanial activity of all-hydrocarbon stapled α-helical peptides with improved proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reductase from Trypanosoma cruzi. Purification and characterization of the crystalline enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
dealing with non-specific binding in trypanothione inhibitor studies
Welcome to the technical support center for researchers engaged in trypanothione (B104310) inhibitor studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my this compound reductase (TR) inhibitor screen?
A1: Non-specific binding refers to the interaction of your test compounds with surfaces other than the intended biological target, this compound Reductase (TR). This can include the assay plate, other proteins in the reaction, or even the TR enzyme at sites other than the active site, leading to inhibition through mechanisms unrelated to specific, targeted binding. This is problematic because it can lead to false-positive results, where a compound appears to be an effective inhibitor when it is not. These non-specific interactions can be driven by various forces, including hydrophobic and electrostatic interactions.
Q2: What are some common causes of high non-specific binding in my TR assay?
A2: High non-specific binding can arise from several factors:
-
Compound Properties: Highly hydrophobic or charged compounds are more prone to non-specific interactions.
-
Assay Conditions: Suboptimal pH or low salt concentrations in your assay buffer can promote electrostatic interactions with charged surfaces.
-
Lack of Blocking Agents: Insufficient blocking of the microplate surface can leave sites available for non-specific adsorption of your compounds or the enzyme itself.
-
Compound Aggregation: Some compounds form aggregates at higher concentrations, which can sequester and inhibit the enzyme non-specifically.
-
Contamination: Contaminants in your reagents or samples can also contribute to non-specific effects.
Q3: What are Pan-Assay Interference Compounds (PAINs) and how can I identify them?
A3: Pan-Assay Interference Compounds (PAINs) are molecules that show activity in a wide range of assays through non-specific mechanisms.[1][2][3][4] They often contain reactive functional groups that can covalently modify proteins, chelate metal ions, or interfere with assay readouts (e.g., fluorescence or absorbance). Common PAINs include compounds with substructures like rhodanines, catechols, and quinones.[1] You can identify potential PAINs by comparing your hit compounds against known PAINs databases and by performing counter-screens and secondary assays to validate their mechanism of action.
Q4: How can I differentiate between a true inhibitor and a compound causing non-specific inhibition?
A4: Differentiating true inhibitors from non-specific ones requires a multi-faceted approach:
-
Dose-Response Curve Analysis: True inhibitors typically exhibit a classic sigmoidal dose-response curve with a clear IC50 value. Non-specific inhibitors may show steep, non-ideal curves or activity at high concentrations only.
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can confirm direct binding between the compound and the target enzyme and provide quantitative data on binding affinity and thermodynamics.
-
Counter-Screens: Test your compounds in assays with unrelated enzymes to check for specificity.
-
Assay Condition Variation: True inhibitors should maintain their activity under varying assay conditions (e.g., with the addition of detergents), while non-specific inhibitors may be sensitive to such changes.
Troubleshooting Guides
Problem 1: High background signal in my TR assay.
This is often an indication of non-specific binding of the detection antibody or the enzyme to the assay plate.
| Possible Cause | Solution |
| Insufficient washing | Increase the number of wash steps and the soaking time between washes. |
| Ineffective blocking | Optimize the blocking buffer. Casein or non-fat dry milk can sometimes be more effective than BSA.[5][6][7][8][9] |
| High antibody concentration | Titrate your primary and/or secondary antibodies to determine the optimal concentration. |
| Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Contaminated reagents | Prepare fresh buffers and solutions. |
Problem 2: My hit compound is active in the primary screen but shows no activity in secondary assays.
This could indicate that your compound is a false positive from the primary screen, possibly due to non-specific inhibition.
| Possible Cause | Solution |
| Compound aggregation | Include a non-ionic detergent like Tween-20 (typically 0.01-0.05%) in your assay buffer to disrupt aggregates.[10][11] |
| Non-specific protein reactivity | Test your compound's activity in the presence of a high concentration of an unrelated protein, like BSA. A significant loss of activity suggests non-specific protein binding. |
| Assay interference | Check if your compound interferes with the assay readout (e.g., absorbance or fluorescence). Run a control without the enzyme but with your compound. |
| PAINs compound | Analyze the structure of your compound for known PAINs motifs. |
Problem 3: I am observing poor reproducibility between replicate wells.
Poor reproducibility can be caused by a variety of factors, including technical errors and non-specific binding.
| Possible Cause | Solution |
| Inadequate mixing | Ensure all solutions are thoroughly mixed before and after adding to the wells. |
| Pipetting errors | Calibrate your pipettes and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Edge effects | Avoid using the outer wells of the plate, which are more prone to evaporation. Ensure proper plate sealing during incubations. |
| Compound precipitation | Check the solubility of your compound in the assay buffer. If necessary, adjust the DMSO concentration or use a different solvent. |
Data Presentation
Table 1: Comparison of Common Blocking Agents in Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive. | Can be a source of contamination, may not be the most effective blocker for all assays.[8] |
| Casein | 0.5-2% (w/v) | Often more effective than BSA at preventing non-specific binding.[5][6] | Can interfere with some antibody-antigen interactions. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective. | Contains a mixture of proteins, which can lead to variability. |
| Fish Gelatin | 0.1-1% (w/v) | Less cross-reactivity with mammalian antibodies compared to other animal-derived blockers. | Can be less effective than casein or milk.[5] |
Table 2: Effect of Tween-20 Concentration on Non-Specific Binding
| Tween-20 Concentration | Effect on Non-Specific Binding | Potential Issues |
| 0.01% | Minimal reduction | May not be sufficient to prevent aggregation of all compounds. |
| 0.05% | Optimal for most applications | Can disrupt some sensitive protein-protein interactions at higher concentrations.[10] |
| 0.1% | Significant reduction | May lead to decreased enzyme activity or interfere with antibody binding. |
| >0.1% | Not recommended | High risk of disrupting specific interactions and denaturing proteins. |
Experimental Protocols
Protocol 1: DTNB-based this compound Reductase Inhibition Assay
This protocol is adapted from methods described for high-throughput screening of TR inhibitors.
Materials:
-
This compound Reductase (TR) enzyme
-
NADPH
-
This compound disulfide (TS₂)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, TR enzyme (e.g., 0.2 mU), and DTNB (e.g., 100 µM).
-
Add 2 µL of the test compound at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding NADPH (e.g., 150 µM) and TS₂ (e.g., 6 µM).
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., for 10-15 minutes) at room temperature. The rate of the reaction is proportional to the TR activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique to measure the binding kinetics and affinity of an inhibitor to TR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant TR
-
Test compounds
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize TR onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the immobilized TR surface and a reference surface (without TR) at a constant flow rate.
-
Monitor the change in response units (RU) in real-time to observe the association and dissociation phases of the binding event.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13]
Materials:
-
Isothermal titration calorimeter
-
Purified TR protein
-
Test compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Thoroughly dialyze the TR protein against the chosen buffer. Dissolve the test compound in the final dialysis buffer.
-
Load the TR solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the TR solution while monitoring the heat change.
-
Integrate the heat peaks from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Visualizations
Caption: Overview of the this compound Metabolism Pathway.
Caption: Troubleshooting workflow for non-specific binding.
Caption: Experimental workflow for inhibitor validation.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
improving the sensitivity of HPLC for low trypanothione concentrations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the sensitivity of High-Performance Liquid Chromatography (HPLC) for detecting low concentrations of trypanothione (B104310).
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing low concentrations of this compound?
The primary challenge is the inherent instability of the reduced form of this compound, T(SH)₂, and its susceptibility to oxidation during sample preparation. This can lead to inaccurate quantification of the reduced and oxidized forms. Additionally, without derivatization, this compound lacks a strong chromophore, resulting in a weak signal with standard UV detectors.
Q2: What are the main strategies to improve HPLC sensitivity for this compound?
There are two primary strategies:
-
Enhance Signal Intensity: This is most effectively achieved by chemical derivatization to attach a fluorescent or electrochemically active tag to the thiol groups of this compound.[1][2]
-
Reduce Baseline Noise: Optimizing the HPLC system, using high-purity solvents, and implementing proper sample cleanup can significantly lower the background noise, thereby improving the signal-to-noise (S/N) ratio.[3][4][5]
Q3: Which detection methods are most sensitive for this compound analysis?
-
Fluorescence Detection (FLD): Following derivatization with a fluorescent reagent like monobromobimane (B13751) (mBBr), FLD offers picomole-level sensitivity.[1][6]
-
Electrochemical Detection (ED): ED is an inherently sensitive technique for electroactive compounds and can often be used without derivatization, providing high selectivity and low detection limits.[7][8][9]
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity, with detection limits in the low nanomolar range, and allows for precise measurement of both reduced and oxidized forms.[10]
Q4: How can I prevent the oxidation of reduced this compound during sample preparation?
Incorporating a thiol-blocking agent, such as N-ethylmaleimide (NEM), during the sample extraction process is crucial.[10] NEM rapidly and irreversibly binds to the free thiol groups of reduced this compound, forming a stable derivative (T(SNEM)₂) and preserving the native redox state of the sample.[10]
Troubleshooting Guide: Low Signal or Poor Sensitivity
This section addresses specific issues users may encounter when their HPLC method lacks the required sensitivity for low this compound concentrations.
Issue 1: Very Low or No Peak Signal
| Potential Cause | Recommended Solution |
| Inefficient Derivatization | Optimize the derivatization reaction parameters, including pH, temperature, reaction time, and reagent concentration. Ensure the derivatizing agent is fresh and has not degraded.[11] |
| Analyte Degradation | Prepare samples immediately before analysis. Use a thiol-blocking agent like NEM during extraction to prevent oxidation.[10] Keep samples at 4°C in the autosampler.[10] |
| Incorrect Detector Settings | For fluorescence, ensure the excitation and emission wavelengths are correctly set for your specific derivative (e.g., for mBBr adducts, Ex: 392 nm, Em: 480 nm).[6] For ED, optimize the working potential to maximize the response for this compound.[9] |
| Detector Lamp Failure | Check the detector lamp's energy levels and replace it if it is near the end of its lifespan.[12][13] |
| Calculation or Dilution Error | Double-check all calculations for standard and sample dilutions. Have a colleague review the preparation protocol to catch potential errors.[14] |
Issue 2: High Baseline Noise
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity, HPLC- or LC-MS-grade solvents and additives.[12] Filter all mobile phases through a 0.22 µm filter before use.[10] Degas the mobile phase to prevent air bubbles.[13][15] |
| Dirty Flow Cell or Column | Flush the detector flow cell with a strong, appropriate solvent like 100% acetonitrile (B52724) or isopropanol.[13] Use a guard column to protect the analytical column from contaminants.[3][16] |
| Column Bleed | Ensure the column is operated within its recommended pH, temperature, and solvent compatibility ranges to minimize stationary phase bleed, which can increase noise.[4] |
| System Leaks | Inspect all fittings and connections for leaks, which can introduce air and cause pressure fluctuations and baseline noise.[13][17] |
Issue 3: Poor Peak Shape (Broadening or Tailing)
| Potential Cause | Recommended Solution |
| Large Injection Volume | While increasing injection volume can boost signal, an excessively large volume can cause peak broadening.[3][14] If possible, concentrate the sample instead. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[12] |
| Column Inefficiency | Use a column with smaller particles (e.g., <3 µm) or a superficially porous particle (SPP) column to achieve sharper, taller peaks, which increases the S/N ratio.[4][12] |
| Sample Matrix Effects | Implement a sample cleanup procedure like solid-phase extraction (SPE) to remove interfering components from the sample matrix.[18] |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation with Thiol-Blocking
This protocol is designed to preserve the in-vivo redox state of this compound.
-
Extraction Solvent Preparation: Prepare a quaternary extraction solvent of acetonitrile, methanol, water, and DMSO (4:4:2:5, v/v/v/v).[10] Add N-ethylmaleimide (NEM) to the solvent at a concentration sufficient to block all reduced thiols.
-
Cell Lysis & Extraction: Harvest cells (e.g., Leishmania parasites) and immediately quench metabolic activity by adding the cold extraction solvent containing NEM.
-
Homogenization: Enhance cell lysis and extraction efficiency through a brief sonication step.[10]
-
Protein Precipitation: Centrifuge the extract at high speed (e.g., >12,000 x g) at 4°C to pellet precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for HPLC analysis. The NEM-derivatized this compound (T(SNEM)₂) is stable for at least 48 hours under these conditions.[10]
Protocol 2: Pre-Column Derivatization with Monobromobimane (mBBr)
This protocol attaches a highly fluorescent tag to this compound for sensitive fluorescence detection.
-
Sample pH Adjustment: Adjust the pH of the sample extract to ~9.0 using a suitable buffer.
-
Derivatization Reaction: Add monobromobimane (mBBr) to the sample. The reaction is typically rapid. An optimized reaction time of 7.5 minutes can achieve over 98% derivatization of glutathione (B108866) (a related thiol), providing a good balance of efficiency and a clean chromatogram.[6]
-
Reaction Quenching: Stop the reaction by acidifying the sample (e.g., with methanesulfonic acid).
-
Analysis: The sample is now ready for injection into the HPLC-FLD system.
Visualizations
// Noise Path NoiseSolutions [label="1. Check mobile phase purity.\n2. Degas solvents.\n3. Clean detector cell.\n4. Check for leaks.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Signal Path SignalSolutions [label="1. Optimize derivatization.\n2. Check for sample degradation.\n3. Increase injection volume.\n4. Use a more sensitive detector.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Peak Shape Path CheckPeakShape [label="Is peak shape poor\n(broad, tailing)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PeakShapeSolutions [label="1. Reduce extra-column volume.\n2. Use higher efficiency column.\n3. Clean up sample matrix.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="Sensitivity Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckNoise; CheckNoise -> NoiseSolutions [label="Yes"]; CheckNoise -> CheckSignal [label="No"]; NoiseSolutions -> End;
CheckSignal -> SignalSolutions [label="Yes"]; CheckSignal -> CheckPeakShape [label="No"]; SignalSolutions -> End;
CheckPeakShape -> PeakShapeSolutions [label="Yes"]; CheckPeakShape -> End [label="No"]; PeakShapeSolutions -> End; } dot Caption: Troubleshooting logic for low HPLC sensitivity.
References
- 1. Detection by HPLC of a this compound synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 4. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 5. HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity | Separation Science [sepscience.com]
- 6. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Detection in High Performance Liquid Chromatography for Analysis of Pharmaceutical Drugs [journal11.magtechjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.gnest.org [journal.gnest.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Restek - Blog [restek.com]
- 15. mastelf.com [mastelf.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Optimizing Electroporation for Trypanosome Transfection
Welcome to the technical support center for trypanosome electroporation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful transfection experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the electroporation of trypanosomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Transfection Efficiency | Suboptimal Electroporation Parameters: Incorrect voltage, capacitance, or pulse duration for the specific trypanosome species and life cycle stage. | Consult the parameter tables below for your specific electroporator and trypanosome type. Perform an optimization experiment by varying one parameter at a time (e.g., voltage) while keeping others constant.[1] |
| Poor Cell Health: Cells were not in the mid-logarithmic growth phase, were overgrown, or had low viability before electroporation. | Always use a healthy, actively dividing culture in mid-log phase. For bloodstream forms of T. brucei, this is typically 0.8–1.0 x 10^6 cells/ml. For procyclic forms, aim for 6–10 x 10^6 cells/ml. | |
| Incorrect Cell Density: The number of cells in the electroporation cuvette was too high or too low. | The optimal cell density is crucial. For many protocols, 2 x 10^7 cells per electroporation is recommended.[2] | |
| Low-Quality or Incorrectly Prepared DNA: Plasmid DNA may be of low purity (containing salts or endotoxins), not linearized (for stable transfection), or at a suboptimal concentration. | Use a high-purity plasmid preparation. For stable transfection, ensure the plasmid is linearized. Optimize the DNA concentration; typically, 5-15 µg of DNA is used.[3] | |
| Improper Electroporation Buffer: The buffer composition may not be suitable for maintaining cell viability during the procedure. | Use a recommended electroporation buffer such as Cytomix or ZPFMG.[3] Ensure the buffer is at the correct temperature (often ice-cold or room temperature, depending on the protocol). | |
| High Cell Death Post-Electroporation | Electroporation Pulse Too Harsh: The combination of voltage and pulse duration is too intense for the cells, leading to irreversible membrane damage.[4] | Reduce the voltage in small increments. Ensure there are no air bubbles in the cuvette, as this can cause arcing and cell death.[5] |
| Suboptimal Post-Electroporation Recovery: Cells were not handled gently or provided with the appropriate recovery medium and conditions. | Immediately after the pulse, place the cuvette on ice for a brief period (e.g., 10 minutes) before transferring the cells to pre-warmed recovery medium.[3] Avoid immediate addition of selection drugs; allow a recovery period of at least 6-12 hours.[2] | |
| Contamination: Introduction of contaminants during the experimental procedure. | Maintain sterile technique throughout the process. Check cultures for contamination before starting. | |
| Inconsistent or Non-Reproducible Results | Variability in Cell Culture: Differences in cell passage number, growth phase, or density between experiments. | Maintain consistent cell culture practices. Use cells with a low passage number and ensure they are in the same growth phase for each experiment.[6] |
| Inconsistent DNA Preparation: Variations in the quality and concentration of the plasmid DNA used. | Prepare a large batch of high-quality plasmid DNA to use across multiple experiments. | |
| Pipetting Errors or Inconsistent Mixing: Inaccurate measurement of cells, DNA, or buffer. | Calibrate pipettes regularly. Ensure thorough but gentle mixing of cells and DNA in the electroporation cuvette. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal growth phase for trypanosomes before electroporation?
A1: For optimal transfection efficiency, trypanosomes should be in the mid-logarithmic phase of growth. For bloodstream form T. brucei, this is typically between 1 x 10^6 and 5 x 10^6 cells/ml.[3] For procyclic forms of T. brucei, a density of approximately 6-10 x 10^6 cells/ml is recommended.[7]
Q2: Should I use circular or linearized plasmid DNA for transfection?
A2: For transient transfection, circular plasmid DNA is sufficient. However, for stable integration into the genome, it is crucial to use linearized plasmid DNA to facilitate homologous recombination.[3]
Q3: What are the key components of a good electroporation buffer for trypanosomes?
A3: A good electroporation buffer should maintain the osmolarity and pH to ensure cell viability. Cytomix is a commonly used buffer and contains components like KCl, K2HPO4/KH2PO4, HEPES, and MgCl2. Another option is Zimmerman's post-fusion medium (ZPFMG).[3]
Q4: How long should I wait before adding the selection drug after electroporation?
A4: It is critical to allow the cells a recovery period after electroporation before applying selective pressure. A minimum of 6 hours is recommended, with some protocols suggesting an overnight recovery.[5]
Q5: Can I use the same electroporation parameters for bloodstream and procyclic forms?
A5: While some buffer conditions may be similar, the optimal electrical parameters can differ between life cycle stages. It is best to consult protocols specific to the life cycle stage you are working with.
Q6: My transfection efficiency is consistently low. What are the first things I should check?
A6: Start by verifying the health and growth phase of your cell culture. Then, check the quality and concentration of your plasmid DNA. Finally, re-confirm the electroporation parameters on your device are set correctly according to your protocol.[8]
Data Presentation: Electroporation Parameters
The following tables summarize common electroporation parameters for different trypanosome species and life cycle stages using various electroporators.
Table 1: Electroporation Parameters for Trypanosoma brucei
| Life Cycle Stage | Electroporator | Voltage | Capacitance | Resistance | Cuvette Gap | Reference |
| Bloodstream Form | BTX ECM 830 | 1,700 V | N/A (Square Wave) | N/A | 2 mm | |
| Bloodstream Form | BTX 600 | 1.0 - 1.2 kV | 25 µF | 186 Ω (R6) | 2 mm | [3] |
| Procyclic Form | BTX ECM 600 | 1.5 kV | 25 µF | None | 4 mm | [2] |
| Procyclic Form | Amaxa Nucleofector | Program X-001 | N/A | N/A | N/A | [5] |
Table 2: Electroporation Parameters for Trypanosoma cruzi
| Life Cycle Stage | Electroporator | Voltage | Program | Buffer | Reference |
| Epimastigote | Amaxa Nucleofector | N/A | X-014 | Tb-BSF | [9] |
Experimental Protocols
Protocol 1: Electroporation of Trypanosoma brucei Bloodstream Forms (BTX ECM 830)
-
Cell Culture: Grow T. brucei bloodstream forms in HMI-9 medium to a mid-log phase density of 0.8–1.0 x 10^6 cells/ml.
-
Harvesting: Centrifuge 2 x 10^7 cells per planned electroporation at 1,500 rpm for 10 minutes at room temperature.
-
Washing: Resuspend the cell pellet in 1 ml of the appropriate wash buffer and centrifuge again.
-
Resuspension: Resuspend the washed cell pellet in 0.5 ml of ice-cold Cytomix buffer.
-
DNA Addition: Add 5-15 µg of linearized plasmid DNA to the cell suspension.[3]
-
Electroporation: Transfer the cell-DNA mixture to a 2 mm gap electroporation cuvette. Electroporate using the following settings: 1,700 V, 100 µs pulse length, 3 pulses with a 200 ms (B15284909) interval.
-
Recovery: Immediately after the pulse, place the cuvette on ice for 10 minutes.[3] Transfer the cells to a flask containing 10-20 ml of pre-warmed HMI-9 medium.
-
Incubation and Selection: Incubate the cells for at least 6 hours at 37°C. After the recovery period, add the appropriate selection drug. Transfected cells are typically observed after 5-6 days.
Protocol 2: Electroporation of Trypanosoma brucei Procyclic Forms (Amaxa Nucleofector)
-
Cell Culture: Grow T. brucei procyclic forms in SDM-79 medium to a mid-log phase density of 6–10 x 10^6 cells/ml.
-
Harvesting: Collect 4 x 10^7 cells by centrifugation at 1,300 x g for 10 minutes.[5]
-
Resuspension: Resuspend the cell pellet in 100 µl of room temperature Nucleofector solution from the parasite kit.[5]
-
DNA Addition: Add 10 µg of plasmid DNA to the cell suspension.[5]
-
Nucleofection: Transfer the mixture to a certified cuvette, ensuring no air bubbles are present. Select program X-001 and apply the pulse.[5]
-
Recovery: Add 500 µl of pre-warmed culture medium to the cuvette and transfer the sample to a culture flask containing 30 ml of medium.[5]
-
Incubation and Selection: Allow the cells to recover overnight. The following day, add the selection drug at 2x the final concentration to the wells.[5]
Visualizations
Caption: General workflow for trypanosome electroporation.
Caption: Troubleshooting decision tree for electroporation.
References
- 1. Efficient introduction of plasmid DNA into Trypanosoma brucei and transcription of a transfected chimeric gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Electroporation—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Read Lab: Researching Trypanosoma brucei | Protocols | Nucleofector PF [acsu.buffalo.edu]
- 6. genscript.com [genscript.com]
- 7. btxonline.com [btxonline.com]
- 8. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 9. Optimising genetic transformation of Trypanosoma cruzi using hydroxyurea-induced cell-cycle synchronisation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intracellular Trypanothione Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in their intracellular trypanothione (B104310) measurements.
Frequently Asked Questions (FAQs)
Q1: What is the most significant source of variability in intracellular this compound measurements?
The primary challenge and most significant source of variability is the rapid oxidation of the reduced form of this compound, T(SH)₂, to its oxidized form, this compound disulfide (TS₂), during sample preparation.[1] This can lead to an underestimation of the reduced form and an inaccurate assessment of the parasite's redox state.[1]
Q2: How can I prevent the oxidation of reduced this compound during my experiments?
To preserve the native redox state of this compound, it is crucial to use a thiol-blocking agent, such as N-ethylmaleimide (NEM), during sample extraction.[1] NEM reacts with the free thiol groups of T(SH)₂ to form stable thioether bonds, thus preventing its oxidation.[1]
Q3: My colorimetric assay results are inconsistent. What could be the cause?
Inconsistencies in colorimetric assays, which often measure the activity of this compound reductase (TryR), can arise from several factors. Variability in the initial parasite inoculum size can significantly affect the reaction kinetics.[2] Additionally, different species and even strains of trypanosomatids can exhibit different rates of TryR-mediated reduction, leading to variability.[2] It is also important to ensure that the reaction time is optimized for the parasite density in your samples.[2]
Q4: Can I use a colorimetric assay to directly measure the ratio of reduced to oxidized this compound?
Standard colorimetric assays based on this compound reductase activity are designed to assess parasite viability by measuring the enzyme's function, not to directly quantify the ratio of reduced to oxidized this compound.[2] For direct and accurate quantification of both forms, a more sensitive method like liquid chromatography-mass spectrometry (LC-MS) is recommended.[1]
Q5: Are there alternatives to NEM for preserving the redox state?
While NEM is a commonly used and effective thiol-blocking agent, other alkylating agents could potentially be used. However, it is essential to validate their efficacy in preventing T(SH)₂ oxidation without interfering with the downstream analytical method.
Troubleshooting Guides
Issue 1: Low or undetectable levels of reduced this compound (T(SH)₂)
| Possible Cause | Troubleshooting Step |
| Oxidation during sample preparation. | Incorporate a thiol-blocking agent like N-ethylmaleimide (NEM) into your extraction buffer to protect the free thiol groups of T(SH)₂ from oxidation.[1] |
| Inefficient cell lysis and metabolite extraction. | Optimize your extraction procedure. Consider including a brief sonication step after resuspending the cell pellet in the extraction solution to improve cell lysis and the release of intracellular metabolites.[1] |
| Degradation of metabolites after extraction. | Ensure that samples are processed at low temperatures (e.g., on ice or at -20°C) and stored at -70°C or lower until analysis to minimize degradation.[1] |
Issue 2: High variability between technical replicates in a colorimetric assay
| Possible Cause | Troubleshooting Step |
| Inconsistent parasite numbers per well. | Ensure accurate and consistent parasite counting and seeding in each well. A linear relationship exists between parasite density and absorbance, so variations in cell number will directly impact results.[2] |
| Sub-optimal reaction time. | The kinetics of the this compound reductase-catalyzed reaction can vary based on parasite density and species.[2] Perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.[2] |
| Interference from other thiols. | To specifically measure T(SH)₂-mediated reduction, include a blank for each sample that contains the reaction mixture without the this compound disulfide (TS₂) substrate. Subtract the absorbance of the blank from the corresponding sample.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of this compound Redox State
This protocol is adapted from a validated method for assessing the this compound redox state in Leishmania infantum.[1]
1. Reagents and Solutions:
- Extraction Solution: Acetonitrile/Methanol/Water/DMSO (4:4:2:5, v/v/v/v). Pre-cool to -20°C.
- NEM Stock Solution: Prepare a concentrated stock of N-Ethylmaleimide (NEM) in DMSO.
- NEM-containing Extraction Solution: Supplement the pre-cooled extraction solution with the NEM stock to a final concentration of 1.67 mM.[1]
2. Procedure:
- Harvest parasites by centrifugation and wash the cell pellet.
- Resuspend the cell pellet in 150 µL of the pre-cooled, NEM-containing extraction solution.
- Vortex vigorously for 10 seconds to ensure complete cell lysis.[1]
- (Optional) Include a brief sonication step to enhance extraction efficiency.[1]
- Incubate the samples for 1 hour at -20°C to allow for complete extraction while minimizing metabolite degradation.[1]
- Centrifuge the samples to pellet cell debris.
- Transfer the supernatant containing the extracted metabolites to a new tube.
- Store the samples at -70°C until LC-MS analysis.[1]
Protocol 2: Colorimetric this compound Reductase (TryR)-Based Assay
This protocol is based on a quantitative colorimetric assay to assess parasite viability.[2]
1. Reagents and Solutions:
- Lysis Buffer: Prepare an appropriate buffer for lysing the parasites, supplemented with a protease inhibitor like phenylmethanesulfonyl fluoride (B91410) (PMSF) immediately before use.[2]
- NADPH Stock Solution: 8 mM in Tris buffer (0.5 M, pH 7.5).
- This compound Disulfide (TS₂) Stock Solution: 10 mM in water.
- DTNB Stock Solution: 25 mM in ethanol (B145695) (prepare fresh).
- Reaction Buffer: Tris buffer (0.05 M, pH 7.5).
2. Assay Procedure (96-well plate format):
- Prepare parasite lysates.
- Dispense 75 µL of the sample lysate into each test well.
- Sequentially add the following reagents to each well to achieve the indicated final concentrations:
- 25 µL of NADPH solution (final concentration: 200 µM).
- 75 µL of TS₂ solution (final concentration: 75 µM).
- 25 µL of DTNB solution (final concentration: 100 µM).[2]
- For each sample, prepare a blank well containing the lysate and all reagents except for the TS₂ substrate, which is replaced with the reaction buffer.[2]
- Incubate the plate at 27°C for a pre-determined optimal time (e.g., up to 3 hours for intracellular amastigotes).[2]
- Measure the absorbance at 412 nm using a microplate reader.
- Subtract the absorbance of the blank from the corresponding sample well to determine the TryR-specific activity.[2]
Data Presentation
Table 1: Factors Influencing Variability in this compound Measurements
| Factor | Potential Impact on Measurement | Recommended Action |
| Sample Preparation | Rapid oxidation of T(SH)₂ leads to inaccurate redox state assessment.[1] | Use a thiol-blocking agent (e.g., NEM) and maintain low temperatures.[1] |
| Parasite Density | Affects the kinetics of enzymatic assays, leading to non-linear results if not optimized.[2] | Standardize parasite numbers and optimize reaction times for the specific cell density. |
| Parasite Species/Strain | Different species can have varying levels of TryR expression and activity.[2] | Establish and validate the assay parameters for each species or strain being studied. |
| Storage Conditions | Degradation of metabolites over time can lead to reduced signal.[1] | Store extracted samples at -70°C or below.[1] |
Visualizations
Caption: The this compound redox cycle in trypanosomatids.
Caption: Workflow for the colorimetric this compound reductase assay.
References
common pitfalls in the interpretation of trypanothione reductase inhibition data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trypanothione (B104310) reductase (TryR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common pitfalls in the interpretation of TryR inhibition data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My dose-response curve is unusually steep (high Hill slope). What could be the cause?
A1: A steep dose-response curve, often with a Hill coefficient significantly greater than 1, is a common indicator of an artifactual inhibitor rather than a classic, well-behaved inhibitor.[1][2][3] Several mechanisms can lead to this observation:
-
Compound Aggregation: This is one of the most frequent causes of steep dose-response curves.[2][3] At a certain critical concentration, the inhibitor molecules may self-assemble into colloidal aggregates.[4] These aggregates can non-specifically inhibit the enzyme by sequestering it on their surface, effectively removing active enzyme from the solution.[1][2] This often leads to a sharp increase in inhibition over a narrow concentration range.
-
Stoichiometric Inhibition: If the inhibitor binds to the enzyme very tightly (with a dissociation constant, Kd, significantly lower than the enzyme concentration in the assay), the inhibition will be stoichiometric.[1][2] In this scenario, the IC50 value will be approximately half the enzyme concentration and will increase linearly with the enzyme concentration.[1][2] This can result in a steep curve because once the inhibitor concentration is sufficient to bind most of the enzyme, a small additional amount will inhibit the remaining enzyme.
-
Multi-site Binding: While less common for initial screening hits, cooperative binding of the inhibitor to multiple sites on the enzyme could also theoretically produce a steep dose-response curve.[1][2]
Troubleshooting Steps:
-
Perform a detergent counter-screen: Re-run the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. If the compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant reduction or complete loss of inhibitory activity.[5]
-
Vary the enzyme concentration: Determine the IC50 value at different enzyme concentrations. For a stoichiometric inhibitor, the IC50 will increase linearly with the enzyme concentration.[1][2] For a classic competitive or non-competitive inhibitor, the IC50 should remain relatively constant.
-
Visually inspect the assay solution: At higher concentrations, aggregating compounds may cause the solution to appear cloudy or show precipitate.
Q2: I've identified a potent inhibitor in my primary screen, but its activity is lost when I add detergent. What does this signify?
A2: The loss of inhibitory activity in the presence of a non-ionic detergent, such as 0.01% Triton X-100, is a strong indication that your compound is an aggregate-based inhibitor .[5][6]
Many organic small molecules form submicrometer aggregates at micromolar concentrations in aqueous solutions.[4] These aggregates can non-specifically inhibit enzymes by adsorbing the protein onto their large surface area, which can block the active site. This is a common source of false positives in high-throughput screening (HTS).[5]
Detergents, at concentrations above their critical micelle concentration, can disrupt these aggregates, thereby preventing enzyme sequestration and restoring enzyme activity.[5]
Next Steps:
-
Flag the compound as a probable aggregator: Such compounds are generally not considered good starting points for drug discovery due to their non-specific mechanism of action.
-
Perform orthogonal assays: To definitively confirm aggregation, you can use methods like dynamic light scattering (DLS) to detect particles in solution or transmission electron microscopy (TEM) to visualize the aggregates.[4]
Q3: My compound shows time-dependent inhibition. How can I differentiate between a genuine slow-binding inhibitor and an artifact?
A3: Time-dependent inhibition can be a characteristic of a desirable slow-binding or irreversible inhibitor. However, it can also be an artifact caused by mechanisms like redox cycling .
Redox cycling compounds (RCCs) can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the presence of reducing agents commonly found in assay buffers (like DTT).[7][8][9] This H₂O₂ can then progressively and irreversibly oxidize sensitive residues (like cysteine) in the enzyme, leading to time-dependent inactivation.[7][8][9]
Troubleshooting Steps:
-
Add catalase to the assay: Catalase is an enzyme that rapidly degrades H₂O₂. If the time-dependent inhibition is abolished or significantly reduced in the presence of catalase, it strongly suggests that the effect is mediated by H₂O₂ generated by a redox-cycling compound.[8]
-
Vary the reducing agent: The generation of H₂O₂ by RCCs is often dependent on strong reducing agents like DTT or TCEP.[8] Test your compound in the presence of weaker reducing agents like glutathione (B108866) (GSH) or β-mercaptoethanol. If the time-dependent inhibition is diminished with weaker reducing agents, redox cycling is a likely cause.[8]
-
Directly measure H₂O₂ production: Use a specific assay to detect H₂O₂ generation by your compound in the assay buffer. A common method is the horseradish peroxidase (HRP)-phenol red assay.[10]
Q4: How can I be sure that my inhibitor is selective for this compound Reductase and not the human homolog, Glutathione Reductase (GR)?
A4: Demonstrating selectivity for TryR over human GR is a critical step in the validation of any potential anti-trypanosomal drug candidate. The two enzymes have similar catalytic mechanisms, but there are structural differences that can be exploited for selective inhibition.[11][12]
Experimental Approach:
-
Perform a counter-screen against human GR: This is the most direct way to assess selectivity. The assay for GR is very similar to the TryR assay, also utilizing DTNB and NADPH. The main difference is the substrate, which is glutathione disulfide (GSSG) for GR.[13]
-
Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 value against human GR to the IC50 value against TryR.
SI = IC50 (human GR) / IC50 (TryR)
A higher SI value indicates greater selectivity for TryR. A commonly accepted threshold for a promising selective inhibitor is an SI > 10, though higher values are more desirable.
Data Presentation: Comparison of Inhibitor Types
The following table summarizes typical IC50 values for different classes of compounds in enzyme inhibition assays. Note that these are representative values and can vary depending on the specific enzyme and assay conditions.
| Compound Class | Example Compound | Target Enzyme | IC50 (without detergent) | IC50 (with 0.01% Triton X-100) | Probable Mechanism | Reference |
| Genuine Inhibitor | Clomipramine | T. brucei TryR | 1.8 µM | 1.9 µM | Specific Binding | [11] |
| Aggregate-Based Inhibitor | Tetraiodophenolphthalein | β-lactamase | ~5 µM | > 100 µM | Aggregation | [2] |
| Redox Cycler | Quinone derivatives | Various | µM range | µM range (activity may persist) | Redox Cycling | [7][8][9] |
| PAINS Compound | Rhodanine derivatives | Multiple | Varies | Often shows reduced activity | Various (reactivity, aggregation) | [14] |
Experimental Protocols
Standard this compound Reductase (DTNB-Coupled) Assay
This protocol is adapted from a high-throughput screening assay for T. cruzi TryR.[13]
Materials:
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, 0.01% BSA, 0.05% Tween 20, pH 7.5
-
TryR Enzyme: Recombinant this compound Reductase
-
This compound Disulfide (T[S]₂): Substrate
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)): Ellman's reagent
-
NADPH: Cofactor
-
Test Compounds: Dissolved in DMSO
-
384-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a solution containing TryR (e.g., 20 mU/mL), T[S]₂ (e.g., 12 µM), and DTNB (e.g., 200 µM).
-
Dispense Reagent Mix: Add 20 µL of the reagent mix to the wells of a 384-well plate.
-
Add Compounds: Add 0.4 µL of the test compound in DMSO to the test wells. For control wells, add 0.4 µL of DMSO.
-
Incubation: Incubate the plate for at least 15 minutes at room temperature.
-
Initiate Reaction: Add 20 µL of NADPH solution (e.g., 300 µM in assay buffer) to all wells to start the reaction.
-
Measure Absorbance: Immediately begin measuring the increase in absorbance at 410 nm kinetically over a period of 12.5 minutes at room temperature. The rate of increase in absorbance corresponds to the rate of TNB formation and is proportional to TryR activity.[13]
Counter-Screen for Aggregate-Based Inhibitors
This protocol is a modification of the standard assay to include a detergent.
Procedure:
-
Follow the standard TryR assay protocol as described above.
-
Prepare a parallel set of assay plates where the Assay Buffer is supplemented with 0.01% (v/v) Triton X-100 .
-
Compare the inhibition values obtained in the presence and absence of Triton X-100. A significant decrease in inhibition in the presence of the detergent suggests an aggregation-based mechanism.[5]
Counter-Screen for Redox Cycling Compounds
This protocol helps to identify inhibitors that act via H₂O₂ production.
Procedure:
-
Follow the standard TryR assay protocol.
-
Prepare a parallel set of assay plates where the Assay Buffer is supplemented with catalase (e.g., 100-200 units/mL).
-
Compare the inhibition values in the presence and absence of catalase. A significant reduction in inhibition in the presence of catalase indicates that the compound is likely a redox cycler.[8]
Visualizations
Experimental Workflow for Hit Validation
Caption: A decision-tree workflow for validating hits from a primary TryR inhibition screen.
Mechanism of Aggregate-Based Inhibition
Caption: How compound aggregation leads to false-positive inhibition and its reversal by detergent.
Redox Cycling Mechanism Leading to False Positives
Caption: The mechanism of enzyme inactivation by a redox cycling compound (RCC).
References
- 1. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.docking.org [files.docking.org]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical motifs that redox cycle and their associated toxicity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Improved tricyclic inhibitors of this compound reductase by screening and chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
Validation & Comparative
Validating Trypanothione Reductase as a Drug Target In Vivo: A Comparative Guide
An objective comparison of the in vivo validation of trypanothione (B104310) reductase against alternative drug targets in trypanosomatids, supported by experimental data.
The quest for novel therapeutics against trypanosomatid infections, including Chagas disease, human African trypanosomiasis, and leishmaniasis, has led researchers to explore unique biochemical pathways within these parasites. Among the most promising targets is the this compound redox system, which is essential for parasite survival and absent in their mammalian hosts. This guide provides a comparative analysis of the in vivo validation of a key enzyme in this system, this compound reductase (TryR), alongside two other potential drug targets: this compound synthetase (TryS) and trypanosome alternative oxidase (TAO).
Executive Summary
This compound reductase (TryR) stands out as a extensively studied and genetically validated drug target. The inability to create TryR knockout mutants underscores its essentiality for parasite viability. While numerous in vitro inhibitors of TryR have been identified, in vivo data is available for a limited number of compounds, with novel quinolines showing promise in animal models.
As an alternative, the trypanosome alternative oxidase (TAO), a crucial component of the parasite's respiratory chain and also absent in mammals, has been validated in vivo with inhibitors like ascofuranone (B1665194) demonstrating curative effects in mice.
This compound synthetase (TryS), responsible for the synthesis of this compound, is another genetically validated essential enzyme. However, despite the identification of potent in vitro inhibitors, there is a notable lack of published in vivo efficacy data for TryS-specific inhibitors in animal models of infection.
This guide will delve into the available in vivo experimental data for each of these targets, present detailed experimental protocols, and provide visual representations of their respective pathways to aid researchers in their drug development endeavors.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the available quantitative data from in vivo studies on inhibitors of TryR and TAO. A comparable table for TryS is not included due to the current absence of published in vivo efficacy data from animal infection models.
Table 1: In Vivo Efficacy of this compound Reductase Inhibitors
| Compound | Parasite | Animal Model | Dosing Regimen | Efficacy | Reference |
| DB2186 | T. brucei | Mouse | 25 mg/kg/day, i.p. for 4 days | 2 of 4 mice cured | [1] |
| T. cruzi | Mouse | 25 mg/kg/day, i.p. for 5 days | 70% reduction in parasitemia | [1] | |
| DB2217 | T. brucei | Mouse | 25 mg/kg/day, i.p. for 4 days | 4 of 4 mice cured | [1] |
Table 2: In Vivo Efficacy of Trypanosome Alternative Oxidase Inhibitors
| Compound | Parasite | Animal Model | Dosing Regimen | Efficacy | Reference |
| Ascofuranone | T. b. brucei | Mouse | 100 mg/kg/day, i.p. for 4 days | 100% cure rate | [2][3] |
| T. b. brucei | Mouse | 400 mg/kg/day, oral for 8 days | 100% cure rate | [2] |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the evaluation and replication of in vivo studies.
This compound Reductase Inhibitor In Vivo Protocol (Novel Quinolines)
-
Animal Model: Female Swiss Webster mice (20-25 g).[1]
-
Parasite and Infection:
-
For Trypanosoma brucei infection, mice are infected intraperitoneally (i.p.) with 1 x 10^5 bloodstream forms of T. b. rhodesiense (strain STIB900).
-
For Trypanosoma cruzi infection, mice are infected i.p. with 1 x 10^4 bloodstream trypomastigotes of the Y strain.[1]
-
-
Drug Administration:
-
The quinoline (B57606) derivatives (DB2186 or DB2217) are suspended in a vehicle of 7% Tween 80 and 3% ethanol (B145695) in sterile water.
-
Treatment is initiated 24 hours post-infection for T. brucei and 72 hours post-infection for T. cruzi.
-
The compounds are administered intraperitoneally at a dose of 25 mg/kg body weight daily for 4 consecutive days (T. brucei) or 5 consecutive days (T. cruzi).[1]
-
-
Efficacy Assessment:
-
For T. brucei, parasitemia is monitored daily by microscopic examination of tail vein blood. Mice are considered cured if no parasites are detected for up to 60 days post-treatment.[1]
-
For T. cruzi, parasitemia is monitored every other day. The percentage reduction in parasitemia is calculated by comparing the area under the curve of treated versus untreated control groups.[1]
-
Trypanosome Alternative Oxidase Inhibitor In Vivo Protocol (Ascofuranone)
-
Animal Model: Female C57BL/6 mice.[2]
-
Parasite and Infection: Mice are infected intraperitoneally with 1 x 10^4 bloodstream forms of Trypanosoma brucei brucei (strain GUTat 3.1).[2]
-
Drug Administration:
-
Efficacy Assessment:
-
Parasitemia is monitored by microscopic examination of tail blood.
-
Mice are considered cured if they become aparasitemic and survive for at least 30 days post-treatment.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The this compound redox pathway in trypanosomatids.
Caption: The role of TAO in the trypanosome electron transport chain.
Caption: A generalized workflow for in vivo drug efficacy studies.
Conclusion
The in vivo validation of drug targets is a critical step in the development of new therapies for trypanosomatid diseases. This compound reductase (TryR) and trypanosome alternative oxidase (TAO) have both been successfully validated in vivo, with specific inhibitors demonstrating the ability to reduce parasite burden and, in some cases, cure infections in animal models. While this compound synthetase (TryS) is a genetically validated essential enzyme, the lack of published in vivo efficacy data for its inhibitors highlights a gap in the current research landscape.
For researchers, scientists, and drug development professionals, the data and protocols presented in this guide offer a foundation for comparing these key targets. The promising in vivo results for inhibitors of TryR and TAO warrant further investigation and optimization. Future efforts should also focus on advancing TryS inhibitors into in vivo models to fully assess the therapeutic potential of targeting this essential enzyme. The continued exploration of these unique parasite-specific pathways holds the promise of delivering safer and more effective treatments for these devastating neglected diseases.
References
- 1. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. The efficacy of ascofuranone in a consecutive treatment on Trypanosoma brucei brucei in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Inhibitor Selectivity for Trypanothione Reductase vs. Human Glutathione Reductase
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for pathogen-specific enzymes is a cornerstone of modern chemotherapy. In the fight against parasitic diseases like leishmaniasis and African trypanosomiasis, trypanothione (B104310) reductase (TR) presents a compelling target. This enzyme is essential for the redox homeostasis of trypanosomatid parasites but is absent in their mammalian hosts.[1][2] The host's analogous enzyme, human glutathione (B108866) reductase (hGR), shares structural and functional similarities, making inhibitor selectivity a critical parameter in drug design to minimize off-target effects.[3] This guide provides an objective comparison of inhibitor selectivity for TR versus hGR, supported by experimental data and detailed methodologies.
Structural Basis for Selective Inhibition
The potential for selective inhibition of this compound reductase (TR) over human glutathione reductase (hGR) stems from significant differences in their active site architecture.[4] Both enzymes are flavoproteins that catalyze the NADPH-dependent reduction of their respective disulfide substrates: this compound disulfide (TS₂) for TR and glutathione disulfide (GSSG) for hGR.[3]
Key differences that enable selective targeting include:
-
Substrate Binding Site: The active site of TR is larger and more accommodating than that of hGR, primarily due to variations in the amino acid residues lining the cavity.[5] Notably, the spermidine (B129725) moiety of this compound imparts a positive charge, contrasting with the negatively charged GSSG.[2][3] This charge difference is a crucial factor for designing selective inhibitors.
-
Key Amino Acid Residues: Specific amino acid substitutions between TR and hGR alter the shape and electrostatic properties of their active sites. For instance, two arginine residues in hGR (Arg-37 and Arg-347), which are critical for binding the carboxylate groups of glutathione, are absent in TR.[6] Molecular modeling and site-directed mutagenesis studies have confirmed that these differences can be exploited to achieve inhibitor selectivity.[7][8]
Comparative Inhibitor Selectivity Data
The following table summarizes the inhibitory activity of various compounds against Trypanosoma cruzi TR (T.c. TR), Leishmania infantum TR (L.i. TR), and human GR (hGR). The data, presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, highlight the varying degrees of selectivity achieved.
| Compound Class | Compound | T.c. TR | L.i. TR | hGR | Selectivity (hGR/TR) | Reference(s) |
| Tricyclics | Clomipramine | Kᵢ: 6 µM | - | Not Inhibited | >167 | [9] |
| Aminopropanones | Compound 1 | - | IC₅₀: 7.5 µM | IC₅₀ > 85 µM | >11.3 | [10] |
| Compound 2b | - | IC₅₀: 65.0 µM | IC₅₀ > 150 µM | >2.3 | [10] | |
| Diaryl Sulfides | RDS 562 | - | Less effective than RDS 777 | Not Inhibited | - | [1] |
| Spiro Derivatives | Compound 1 | Inhibits | Inhibits | Inactive | - | [1] |
| Benzoyl-Peptides | Benzoyl-Leu-Arg-Arg-ß-naphthylamide | Kᵢ: 13.8 µM | - | Not Inhibited | High | [11] |
| Nitrosoureas | BCNU (Carmustine) | - | - | IC₅₀: 55.5 µM | - | [12] |
| Hydrazines | Cloretazine | - | - | IC₅₀: 54.6 µM | - | [12] |
Note: "-" indicates data not available in the cited sources. Selectivity is calculated as the ratio of hGR IC₅₀ to TR IC₅₀ where available.
Experimental Protocols
The determination of inhibitor selectivity relies on robust enzymatic assays. Below are generalized protocols for assessing the inhibition of TR and hGR.
This compound Reductase (TR) Inhibition Assay
This assay measures the decrease in NADPH concentration, which is consumed during the reduction of this compound disulfide (TS₂).
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.4-8.0), 1 mM EDTA, and the desired concentration of the test inhibitor dissolved in a suitable solvent (e.g., DMSO).[13]
-
Enzyme and Substrate Addition: Add a standardized amount of purified recombinant TR enzyme (e.g., 50 nM) to each well.[14] Initiate the reaction by adding TS₂ (e.g., 1-150 µM) and NADPH (e.g., 100-150 µM).[13][14]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader at a constant temperature (e.g., 25°C).[10][14] The rate of NADPH oxidation is proportional to TR activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curve. Determine the percent inhibition relative to a control reaction without the inhibitor. IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.
Human Glutathione Reductase (hGR) Inhibition Assay
The principle of this assay is similar to the TR assay, measuring NADPH consumption during the reduction of glutathione disulfide (GSSG).
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5) with 1 mM EDTA and the test inhibitor.[15]
-
Enzyme and Substrate Addition: Add a defined amount of purified hGR (e.g., 0.5 mU) to the wells.[16] Start the reaction by adding GSSG (e.g., 62.5 µM) and NADPH (e.g., 150 µM).[16]
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time at a controlled temperature (e.g., 25°C).[15]
-
Data Analysis: Determine the initial reaction rates and calculate the percent inhibition. IC₅₀ values are derived from the dose-response curves.
Alternatively, a colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) can be employed for both enzymes, where the formation of the colored product TNB is measured at 410-412 nm.[16]
Visualizing the Path to Selective Inhibition
The following diagrams illustrate key concepts in the selective targeting of TR.
Caption: Structural differences between TR and hGR active sites enabling inhibitor selectivity.
Caption: Generalized workflow for identifying selective TR inhibitors.
Conclusion
The distinct structural and electrostatic properties of the this compound reductase active site compared to its human homolog, glutathione reductase, provide a solid foundation for the rational design of selective inhibitors. As demonstrated by the compiled data, various chemical scaffolds have been identified that exhibit significant selectivity for the parasitic enzyme. The continued application of detailed enzymatic assays and structure-based drug design approaches holds great promise for the development of novel, safe, and effective therapies for trypanosomatid infections. The challenge remains to identify inhibitors with sub-micromolar IC₅₀ values, as it is estimated that TR activity must be reduced by at least 90% to significantly impact parasite viability.[14][17]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound reductase of Trypanosoma congolense: gene isolation, primary sequence determination, and comparison to glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Glutathione reductase turned into this compound reductase: structural analysis of an engineered change in substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Trypanothione Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The trypanothione (B104310) pathway is a unique and essential metabolic route in trypanosomatid parasites, responsible for maintaining redox balance and protecting against oxidative stress. Its absence in humans makes it an attractive target for the development of new anti-parasitic drugs. A key enzyme in this pathway is this compound reductase (TryR), which is functionally analogous to human glutathione (B108866) reductase (hGR). The development of selective TryR inhibitors that do not significantly affect the activity of the host's hGR is a critical aspect of drug discovery to minimize off-target effects and ensure patient safety. This guide provides a comparative analysis of the cross-reactivity of various this compound pathway inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of several compounds against this compound reductase from different trypanosomatid species and human glutathione reductase. The selectivity index (SI), calculated as the ratio of the IC50 or Ki for hGR to that for TryR, is a key indicator of an inhibitor's specificity for the parasite enzyme. A higher SI value indicates greater selectivity.
| Inhibitor Class | Compound | Target Enzyme | IC50 / Ki (µM) | Host Enzyme | IC50 / Ki (µM) | Selectivity Index (hGR/TryR) | Reference(s) |
| Tricyclic Antidepressant | Clomipramine | T. cruzi TryR | 6 (Ki) | Human GR | >100 | >16.7 | [1] |
| Phenothiazine | Chlorpromazine | T. cruzi TryR | 7.46 (IC50) | Human GR | >100 | >13.4 | [2] |
| Phenothiazine | Thioridazine | T. cruzi TryR | - | Human GR | - | - | [3] |
| Nitrothiophene-2-carboxamide | Compound A1/7 | L. infantum TryR | 0.52 (IC50) | Human GR | >26 | >50 | [4] |
| Diaryl Sulfide | RDS 562 | Leishmania TryR | - | Human GR | No Inhibition | - | [5] |
| Benzo[b]thiophene | BTCP (M9J) | T. brucei TryR | 0.073 (Ki) | Human GR | No Inhibition | - | [4] |
| Aminopropanone Derivative | Compound 2b | L. infantum TryR | 65.0 (IC50) | Human GR | >150 | >2.3 | [5] |
| Aurin Tricarboxylic Acid | - | T. brucei TryR | 0.176 (IC50) | Human GR | - | Not Selective | [2] |
Experimental Protocols
The evaluation of inhibitor cross-reactivity typically involves in vitro enzymatic assays for both the target parasite enzyme (TryR) and the corresponding host enzyme (hGR). The following is a generalized protocol for these assays.
Enzyme Preparation
Recombinant TryR from the desired trypanosomatid species (e.g., T. cruzi, T. brucei, L. infantum) and human GR are expressed and purified.
Standard Enzyme Assay
The activity of TryR and hGR is commonly measured by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[6][7]
-
Reaction Mixture:
-
EDTA (e.g., 1 mM)[9]
-
Substrate:
-
Inhibitor at various concentrations.
-
Enzyme (TryR or hGR) to initiate the reaction.
-
Procedure:
-
The reaction components, excluding the enzyme, are pre-incubated at a constant temperature (e.g., 25-27°C).[7][10]
-
The reaction is initiated by the addition of the enzyme.
-
The decrease in absorbance at 340 nm is monitored spectrophotometrically over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
DTNB-Coupled Assay
An alternative and more sensitive method involves a coupled assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[9][11] In this assay, the reduced this compound (T(SH)₂) or glutathione (GSH) produced by the reductase reacts with DTNB to form 2-nitro-5-thiobenzoate (TNB), a yellow product that can be monitored at 412 nm. This method allows for the recycling of the disulfide substrate.[11]
-
Additional Reagent:
-
DTNB (e.g., 100 µM)[9]
-
-
Procedure:
-
The setup is similar to the standard assay.
-
The increase in absorbance at 412 nm due to the formation of TNB is monitored.
-
Data Analysis
The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be determined through kinetic studies by measuring reaction rates at different substrate and inhibitor concentrations.
Mandatory Visualization
This compound Pathway and Inhibition
The following diagram illustrates the central role of this compound reductase in the this compound pathway and highlights it as a key target for inhibitors.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the typical workflow for screening and evaluating the cross-reactivity of potential this compound pathway inhibitors.
References
- 1. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance of this compound Reductase Inhibitors on Trypanosoma cruzi Infection: A Systematic Review, Meta-Analysis, and In Silico Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting this compound Metabolism in Trypanosomatids [mdpi.com]
- 6. Measurement of glutathione reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 9. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. researchgate.net [researchgate.net]
The Crucible of Survival: A Comparative Analysis of Trypanothione Metabolism in Leishmania Species
For researchers, scientists, and drug development professionals, understanding the nuances of the trypanothione-based redox system in Leishmania is paramount for the rational design of novel anti-leishmanial therapies. This guide provides a comparative analysis of this essential metabolic pathway across different Leishmania species, highlighting key enzymatic and metabolic differences that could be exploited for targeted drug development.
The This compound (B104310) system, unique to trypanosomatids and absent in their mammalian hosts, is the cornerstone of their defense against oxidative stress and a validated target for drug discovery.[1][2][3][4][5] This pathway is responsible for maintaining a reducing intracellular environment, crucial for parasite survival and proliferation within the hostile environment of the host macrophage.[6][7] This guide dissects the components of this pathway, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.
Core Pathway and Key Enzymatic Players
The this compound metabolism centers around the dithiol this compound (T(SH)₂), which is synthesized from glutathione (B108866) and spermidine.[3][8] The key enzymes in this pathway are this compound Synthetase (TryS) and this compound Reductase (TR). TryS catalyzes the synthesis of this compound, while TR, an NADPH-dependent flavoenzyme, is responsible for maintaining this compound in its reduced, active state.[3][5] Genetic disruption of the genes encoding these enzymes has proven to be lethal to the parasite, underscoring their essentiality.[1]
Below is a diagram illustrating the central this compound metabolic pathway.
References
- 1. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzymes of the this compound metabolism as targets for antitrypanosomal drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
Validating On-Target Activity of Trypanothione Inhibitors in Whole-Cell Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the on-target activity of trypanothione (B104310) reductase (TR) inhibitors in whole-cell assays. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.
This compound reductase (TR) is a validated drug target in trypanosomatids, the protozoan parasites responsible for diseases like leishmaniasis and trypanosomiasis. A critical step in the development of TR inhibitors is the confirmation that their anti-parasitic activity in whole-cell assays is a direct result of their interaction with the intended target. This guide explores the methodologies and data used to establish this crucial link between biochemical potency and cellular efficacy.
Data Presentation: Comparing Inhibitor Performance
A key aspect of validating on-target activity is comparing the biochemical potency of an inhibitor (typically measured as the half-maximal inhibitory concentration, IC50, against the isolated enzyme) with its whole-cell activity (measured as the half-maximal effective concentration, EC50, against the parasite). A strong correlation between these two values suggests that the inhibitor's primary mode of action in the cell is through the inhibition of TR.
Below are tables summarizing the performance of various classes of TR inhibitors against different trypanosomatid species.
| Inhibitor Class | Compound | Target Enzyme | Biochemical IC50 (µM) | Parasite Species | Whole-Cell EC50 (µM) | Selectivity Index (SI) vs. Human GR | Reference |
| Tricyclic Neuroleptics | Clomipramine | T. brucei TR | 3.8 | T. brucei | <15 | >9 | [1] |
| Trifluoperazine | T. brucei TR | 5.3 | T. brucei | <15 | >18 | [1] | |
| Quinoline-based | Compound 1 | T. brucei TR | Low µM | T. brucei | Low µM | - | [2] |
| Pyrimidinopyrazine-based | Compound 2 | T. brucei TR | Low µM | T. brucei | Low µM | - | [2] |
| Aminopropanone Derivatives | Compound 2b | L. infantum TR | 65.0 | L. infantum promastigotes | 12.44 | >2.3 | [3] |
| Paullones | Compound 1 | L. infantum TryS | 0.350 | L. infantum promastigotes | 112.3 | - | [4] |
| Compound 2 | L. infantum TryS | 0.150 | L. infantum promastigotes | 12.6 | - | [4] |
Note: The Selectivity Index (SI) is the ratio of the IC50 for the human homolog, glutathione (B108866) reductase (GR), to the IC50 for the parasite's TR. A higher SI indicates greater selectivity for the parasite enzyme. Data from various sources show that a direct correlation between IC50 and EC50 is not always observed, suggesting potential off-target effects or issues with compound uptake or metabolism within the cell.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are protocols for key experiments in validating TR inhibitors.
Biochemical Inhibition Assay for this compound Reductase
This assay measures the ability of a compound to inhibit the enzymatic activity of purified TR.
Principle: The activity of TR is measured by monitoring the reduction of this compound disulfide (TS2) by NADPH. The rate of NADPH oxidation is followed by the decrease in absorbance at 340 nm.[5]
Materials:
-
Purified recombinant TR from the target parasite species
-
NADPH
-
This compound disulfide (TS2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 40 mM NaCl)[5]
-
Test compounds dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TR enzyme (e.g., 50 nM), and the test compound at various concentrations.[5]
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a solution of NADPH (e.g., 100 µM) and TS2 (e.g., 150 µM).[5]
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-15 minutes).
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Whole-Cell Viability Assay using Alamar Blue (Resazurin)
This assay determines the effect of a compound on the viability of whole trypanosomatid parasites.
Principle: Resazurin (B115843), a non-fluorescent blue dye, is reduced to the highly fluorescent pink compound resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.[6][7]
Materials:
-
Trypanosomatid cell culture (e.g., Trypanosoma brucei bloodstream forms or Leishmania donovani promastigotes)
-
Appropriate cell culture medium (e.g., HMI-9 for T. brucei, M199 for L. donovani)
-
Test compounds dissolved in DMSO
-
Alamar Blue (Resazurin) solution
-
96- or 384-well microplates
-
Fluorescence microplate reader
Procedure for Trypanosoma brucei:
-
Seed T. brucei bloodstream forms into a 384-well plate at a density of approximately 2 x 10³ cells/mL in HMI-9 medium.[8]
-
Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., medium only, cells with DMSO, and a positive control inhibitor like pentamidine).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.[8]
-
Add Alamar Blue solution to each well to a final concentration of 10%.[8]
-
Incubate for an additional 24 hours.[8]
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of viability relative to the DMSO control and determine the EC50 value.
Procedure for Leishmania donovani Promastigotes:
-
Seed L. donovani promastigotes into a 96-well plate at a density of approximately 1 x 10⁶ cells/mL in M199 medium.
-
Add the test compounds at various concentrations.
-
Incubate the plates for 72 hours at 25°C.[9]
-
Add resazurin solution (e.g., 0.0125% w/v in PBS) to each well.[9]
-
Incubate for a further 4-24 hours.
-
Measure fluorescence as described above.
-
Calculate the EC50 value.
On-Target Validation using Genetically Modified Parasites
This method provides strong evidence for on-target activity by comparing the inhibitor's effect on wild-type parasites versus those with altered levels of the target enzyme.
Principle: If a compound's primary target is TR, parasites overexpressing TR should be less sensitive to the inhibitor (i.e., have a higher EC50) compared to wild-type parasites. Conversely, parasites with reduced TR levels (e.g., through RNA interference or gene knockout) should be more sensitive.
Procedure:
-
Generate parasite cell lines that overexpress TR or have reduced TR expression.
-
Perform whole-cell viability assays (as described above) in parallel with the wild-type and genetically modified cell lines.
-
Determine the EC50 values for the test compound in all cell lines.
-
A significant shift in the EC50 value in the genetically modified lines compared to the wild-type line provides strong evidence for on-target activity.
Mandatory Visualizations
This compound Biosynthetic and Redox Pathway
The following diagram illustrates the key enzymes and metabolites in the this compound pathway, which is the primary target of the inhibitors discussed.
Caption: The this compound pathway in trypanosomatids.
Experimental Workflow for Validating TR Inhibitors
This workflow outlines the key steps in validating a potential TR inhibitor, from initial screening to on-target confirmation.
Caption: Workflow for the validation of this compound reductase inhibitors.
References
- 1. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of this compound reductase as a drug target in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Leishmania infantum this compound Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 8. Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Phenothiazines as Thioredoxin Reductase Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the compelling world of phenothiazine (B1677639) derivatives, a class of compounds traditionally known for their antipsychotic properties, and explores their potent inhibitory effects on thioredoxin reductase (TR), a critical enzyme in cellular redox homeostasis. By dissecting their structure-activity relationships (SAR), we aim to provide a comprehensive resource to guide the rational design of novel and selective TR inhibitors for therapeutic applications, particularly in oncology.
The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TR), and NADPH, is a key player in maintaining a reducing intracellular environment, essential for DNA synthesis, antioxidant defense, and cell signaling.[1] However, in many cancer cells, this system is upregulated, contributing to tumor growth, survival, and resistance to therapy. This dependency makes TR a prime target for anticancer drug development.[2] Phenothiazines have emerged as a promising scaffold for the development of TR inhibitors, exhibiting potent activity against this vital enzyme.
Comparative Inhibitory Potency of Phenothiazine Derivatives
The inhibitory activity of a series of phenothiazine derivatives has been evaluated against trypanothione (B104310) reductase (TR), a closely related and functionally analogous enzyme to human thioredoxin reductase found in trypanosomes.[3][4] The data, presented in terms of IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant), reveal key structural features that govern their potency.
| Compound | R2 Substituent | Side Chain (R10) | IC50 (µM) | Ki (µM) |
| Promazine | H | -(CH2)3N(CH3)2 | >100 | - |
| Chlorpromazine | Cl | -(CH2)3N(CH3)2 | 1.9 | 0.6 |
| Trifluoperazine | CF3 | -(CH2)3-N-piperazine-N-CH3 | 0.7 | 0.2 |
| Thioridazine | SCH3 | -(CH2)2-piperidine-N-CH3 | 3.5 | - |
| Fluphenazine (B1673473) | CF3 | -(CH2)3-N-piperazine-N-(CH2)2OH | 0.6 | - |
| Perphenazine | Cl | -(CH2)3-N-piperazine-N-(CH2)2OH | 0.8 | - |
| Prochlorperazine | Cl | -(CH2)3-N-piperazine-N-CH3 | 1.2 | - |
Data sourced from Chan et al., 1998.[3]
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2-position of the phenothiazine ring is crucial for activity. Electron-withdrawing groups like chlorine (Cl) and trifluoromethyl (CF3) significantly enhance inhibitory potency compared to an unsubstituted ring (promazine).[3] The trifluoromethyl group generally confers greater activity than chlorine.[3]
-
The nature of the side chain at the 10-position profoundly influences inhibition. A three-carbon alkyl chain connecting the phenothiazine nitrogen to a terminal amine is a common feature among active compounds.[3]
-
A piperazine (B1678402) ring in the side chain is often associated with higher potency compared to a simple dimethylamino group.[3] The presence of a hydroxyethyl (B10761427) group on the piperazine, as seen in fluphenazine and perphenazine, further enhances activity.[3]
-
The phenothiazine nucleus itself is a key pharmacophore. These inhibitors have been shown to be reversible and competitive with the disulfide substrate (this compound), and noncompetitive with NADPH, indicating that they bind to the substrate-binding site of the enzyme.[3]
Experimental Protocols
A fundamental aspect of SAR studies is the reliability and reproducibility of the experimental data. The following outlines a typical protocol for determining the inhibitory activity of compounds against thioredoxin reductase.
Thioredoxin Reductase Inhibition Assay (DTNB Reduction Assay)
This assay measures the activity of TR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified mammalian thioredoxin reductase
-
NADPH
-
DTNB solution
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA)
-
Test compounds (phenothiazine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer, NADPH solution, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction: Add the purified thioredoxin reductase enzyme to each well to start the reaction.
-
Add DTNB: Immediately after adding the enzyme, add the DTNB solution to each well.
-
Monitor absorbance: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of TNB formation is proportional to the TR activity.
-
Calculate inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).
-
Determine IC50 values: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Molecular Landscape
To better understand the relationships and processes involved, graphical representations are invaluable.
Caption: The Thioredoxin Signaling Pathway and its Inhibition by Phenothiazines.
Caption: Experimental Workflow for SAR Studies of TR Inhibitors.
Conclusion
The structure-activity relationship studies of phenothiazine-based thioredoxin reductase inhibitors reveal a clear path for the optimization of this chemical scaffold. The potent and selective inhibition of TR by certain phenothiazine derivatives underscores their potential as anticancer agents. By leveraging the insights gained from SAR studies, researchers can rationally design and synthesize novel analogues with improved efficacy and reduced off-target effects, ultimately paving the way for new therapeutic strategies that exploit the redox vulnerabilities of cancer cells. Further investigation into the precise binding interactions through co-crystallization studies and computational modeling will undoubtedly accelerate the development of the next generation of phenothiazine-based TR inhibitors.
References
- 1. Inhibition of hepatic drug metabolism by phenothiazine tranquilizers: quantitative structure-activity relationships and selective inhibition of cytochrome P-450 isoform-specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Mammalian thioredoxin reductase by some flavonoids: implications for myricetin and quercetin anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenothiazine inhibitors of this compound reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Trypanothione and Glutathione Antioxidant Systems
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular defense against oxidative stress, two thiol-based systems stand out: the ubiquitous glutathione (B108866) system and the specialized trypanothione (B104310) system. While the former is a cornerstone of antioxidant defense in most eukaryotes, including humans, the latter is a unique adaptation found exclusively in parasitic protozoa of the order Kinetoplastida, such as Trypanosoma and Leishmania. This guide provides a detailed, objective comparison of the antioxidant capacities of these two vital systems, supported by experimental data and methodologies, to inform research and drug development efforts targeting these parasites.
At a Glance: Key Differences
| Feature | Glutathione System | This compound System |
| Primary Thiol | Glutathione (GSH) | This compound (T(SH)₂) |
| Structure | Tripeptide (γ-L-Glutamyl-L-cysteinylglycine) | Conjugate of two glutathione molecules linked by a spermidine (B129725) bridge |
| Key Reductase | Glutathione Reductase (GR) | This compound Reductase (TryR) |
| Distribution | Widespread in eukaryotes, including mammals | Restricted to Kinetoplastida (e.g., Trypanosoma, Leishmania) |
| Significance | Central to mammalian antioxidant defense and detoxification | Essential for parasite survival and virulence; a major drug target |
Deeper Dive: A Quantitative Comparison
The efficiency of these antioxidant systems is fundamentally linked to the chemical properties of their core thiols and the kinetic parameters of their respective reductases.
Thiol Reactivity
This compound's unique structure, featuring two thiol groups in proximity and a lower pKa value (around 7.4) compared to glutathione (around 8.7), makes it a more potent reducing agent at physiological pH.[1] This enhanced reactivity allows it to be a faster scavenger of reactive oxygen species (ROS).[1]
Enzyme Kinetics
The central enzymes, Glutathione Reductase (GR) and this compound Reductase (TryR), are both NADPH-dependent flavoproteins responsible for maintaining a reduced intracellular environment. However, they exhibit strict substrate specificity.[2][3][4] Human GR has negligible activity with this compound disulfide (TS₂), and conversely, TryR does not efficiently reduce glutathione disulfide (GSSG).[2][3] This mutual exclusivity is a cornerstone for the development of selective inhibitors against trypanosomatid parasites.[3][5]
Below is a summary of reported kinetic parameters for these enzymes from various sources. It is important to note that values can vary depending on the specific organism and experimental conditions.
| Enzyme | Organism | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |
| This compound Reductase (TryR) | Trypanosoma cruzi | This compound Disulfide (TS₂) | - | 4.63 x 106 | [6] |
| Trypanosoma cruzi | Glutathionylspermidine Disulfide | - | 2.65 x 106 | [6] | |
| Glutathione Reductase (GR) | Rat Kidney | Glutathione Disulfide (GSSG) | 53.1 ± 3.4 | 4.85 x 106 | [7] |
| Rat Kidney | NADPH | 15.3 ± 1.4 | 1.68 x 107 | [7] | |
| Human Erythrocytes | Glutathione Disulfide (GSSG) | 65 | - | [8] | |
| Human Erythrocytes | NADPH | 8.5 | - | [8] | |
| Yeast | NADPH | 3-6 | - | [9] | |
| Spinach | NADPH | 3-6 | - | [9] | |
| E. coli | NADPH | 3-6 | - | [9] |
Functional Pathways: A Visual Representation
The antioxidant activities of both systems are executed through distinct yet functionally analogous enzymatic cascades.
The Glutathione System
The glutathione system's primary role is to detoxify ROS, such as hydrogen peroxide, through the action of glutathione peroxidase (GPx). The resulting oxidized glutathione (GSSG) is then recycled back to its reduced form (GSH) by glutathione reductase (GR) at the expense of NADPH.
Caption: The Glutathione Antioxidant Cycle.
The this compound System
In trypanosomatids, which lack catalase and a conventional glutathione peroxidase, the this compound system performs a similar function.[10] this compound peroxidase (TryP), a member of the peroxiredoxin family, utilizes reduced this compound (T(SH)₂) to detoxify hydroperoxides. The resulting this compound disulfide (TS₂) is then reduced back to T(SH)₂ by the parasite-specific this compound reductase (TryR), also consuming NADPH.[10][11]
Caption: The this compound Antioxidant Cycle.
Experimental Protocols
Accurate measurement of the components and activities of these systems is crucial for research and drug development. Below are summaries of key experimental protocols.
Quantification of Intracellular Thiols
1. DTNB-Based Colorimetric Assay for Total Glutathione:
This method, also known as the Tietze assay, is a widely used, simple, and cost-effective method for measuring total glutathione (GSH + GSSG).
-
Principle: GSSG is reduced to GSH by glutathione reductase. The GSH then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the total glutathione concentration.
-
Sample Preparation: Cells or tissues are lysed, and proteins are precipitated using an acid like 5-sulfosalicylic acid (SSA). The supernatant is used for the assay.
-
Assay Mixture: The reaction mixture typically contains the sample supernatant, DTNB, NADPH, and glutathione reductase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Measurement: The change in absorbance at 412 nm is monitored over time. A standard curve is generated using known concentrations of GSH.
2. HPLC and LC-MS/MS for Glutathione and this compound:
These chromatographic methods offer higher specificity and sensitivity and can distinguish between the reduced and oxidized forms of the thiols.
-
Principle: The sample extract is separated by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The different forms of the thiols are identified and quantified based on their retention times and mass-to-charge ratios.
-
Sample Preparation: To prevent auto-oxidation of the reduced thiols, samples are typically treated with a derivatizing agent that blocks the free thiol groups, such as N-ethylmaleimide (NEM) for this compound.
-
Instrumentation: Requires an HPLC system with a suitable detector (e.g., UV, fluorescence, or a mass spectrometer).
-
Quantification: Concentration is determined by comparing the peak areas of the analytes to those of known standards.
Enzyme Activity Assays
1. Glutathione Reductase (GR) Activity Assay:
-
Principle: The activity of GR is determined by measuring the rate of NADPH oxidation, which is accompanied by a decrease in absorbance at 340 nm.
-
Assay Mixture: The reaction mixture contains the sample (e.g., cell lysate), GSSG, and NADPH in a suitable buffer.
-
Measurement: The decrease in absorbance at 340 nm is monitored spectrophotometrically. The rate of decrease is directly proportional to the GR activity in the sample.
2. This compound Reductase (TryR) Activity Assay:
-
Principle: Similar to the GR assay, TryR activity can be measured by monitoring the oxidation of NADPH at 340 nm in the presence of its specific substrate, this compound disulfide (TS₂).
-
Assay Mixture: The reaction mixture includes the enzyme source (e.g., parasite lysate or purified enzyme), TS₂, and NADPH in a buffer such as HEPES.
-
Measurement: The rate of decrease in absorbance at 340 nm is measured to determine TryR activity.
Conclusion and Future Directions
The this compound and glutathione systems represent a fascinating example of convergent evolution in antioxidant defense. While they employ structurally distinct thiols and reductases, their overall function in maintaining redox homeostasis is remarkably similar. The absolute dependence of trypanosomatid parasites on the this compound system, coupled with its absence in their mammalian hosts, makes it an exceptionally attractive target for the development of new and selective chemotherapeutic agents.
Future research should focus on obtaining more direct comparative data on the overall antioxidant capacity of these two systems in a cellular context. Such studies will provide a more complete understanding of their relative efficiencies and may reveal further subtleties in their mechanisms of action, ultimately aiding in the design of more effective anti-parasitic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering the substrate specificity of glutathione reductase toward that of this compound reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione reductase turned into this compound reductase: structural analysis of an engineered change in substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering the substrate specificity of glutathione reductase toward that of this compound reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases [mdpi.com]
- 6. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterisation of rat kidney glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oxfordbiomed.com [oxfordbiomed.com]
- 9. Glutathione reductase: comparison of steady-state and rapid reaction primary kinetic isotope effects exhibited by the yeast, spinach, and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting this compound Metabolism in Trypanosomatids [mdpi.com]
- 11. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Trypanothione Reductase from Trypanosoma brucei and Trypanosoma cruzi
A guide for researchers and drug development professionals.
Trypanothione (B104310) reductase (TR) is a crucial enzyme in the antioxidant defense system of trypanosomatid parasites, including Trypanosoma brucei and Trypanosoma cruzi, the causative agents of Human African Trypanosomiasis and Chagas disease, respectively.[1][2] This flavoenzyme is responsible for the NADPH-dependent reduction of this compound disulfide to its dithiol form, which is essential for detoxifying reactive oxygen species within the parasite.[3][4] As TR is absent in humans, it represents a prime target for the development of selective anti-trypanosomal drugs.[1][5] This guide provides a comparative overview of the kinetic properties of TR from T. brucei and T. cruzi, presenting key experimental data and methodologies to aid in research and drug discovery efforts.
Kinetic Parameter Comparison
A detailed comparison of the kinetic parameters for TR from T. brucei and T. cruzi reveals subtle but potentially significant differences that can be exploited in drug design. The Michaelis-Menten constant (Km) for this compound disulfide is notably lower for the T. brucei enzyme, suggesting a higher affinity for its substrate compared to the T. cruzi enzyme.[6][7]
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| T. brucei TR | This compound Disulfide | 11.2 | N/A | N/A | N/A | [6][7] |
| NADPH | 0.77 | N/A | N/A | N/A | [6][7] | |
| T. cruzi TR | This compound Disulfide | 49 | N/A | N/A | 4.63 x 106 | [6][7][8] |
| Glutathionylspermidine Disulfide | N/A | N/A | N/A | 2.65 x 106 | [8] | |
| NADPH | ~2.5 | N/A | N/A | N/A | [6][7] |
Note: N/A indicates data not available in the provided search results. The Km for T. brucei TR for this compound disulfide was found to be 4.4-fold lower than for T. cruzi TR.[6][7]
Inhibitor Sensitivity
While the overall structures of TR from both species are highly similar, slight variations in their kinetic behavior towards inhibitors have been observed. However, for a range of tested compounds, including CNS-active drugs, the relative IC50 values varied by no more than 3-fold, suggesting that many inhibitors will have comparable efficacy against both enzymes.[6][7] This high degree of similarity has led to the suggestion that the enzymes may be used interchangeably for high-throughput screening and structure-based inhibitor design.[6][7]
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Mepacrine (Quinacrine) | T. cruzi TR | N/A | 5 - 43 | Competitive | [9][10] |
| Nifurtimox | T. cruzi TR | 200 | N/A | N/A | [8] |
| Clomipramine | T. brucei & T. cruzi TR | Similar (≤ 3-fold difference) | N/A | N/A | [6][7] |
| Trifluoperazine | T. brucei & T. cruzi TR | Similar (≤ 3-fold difference) | N/A | N/A | [6][7] |
| Thioridazine | T. brucei & T. cruzi TR | Similar (≤ 3-fold difference) | N/A | N/A | [6][7] |
| Citalopram | T. brucei & T. cruzi TR | Similar (≤ 3-fold difference) | N/A | N/A | [6][7] |
Note: N/A indicates data not available in the provided search results.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate determination of kinetic parameters. Below is a typical methodology for a this compound reductase kinetic assay.
Enzymatic Assay for this compound Reductase
This protocol is based on the spectrophotometric monitoring of NADPH oxidation or the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Recombinant this compound Reductase (from T. brucei or T. cruzi)
-
HEPES buffer (40 mM, pH 7.5)
-
EDTA (1 mM)
-
NADPH
-
This compound Disulfide (TS2)
-
DTNB (for coupled assay)
-
Bovine Serum Albumin (BSA)
-
Pluronic F-68 (optional, to prevent droplet formation)
-
96-well or 384-well microplates
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm (for direct NADPH oxidation) or 412 nm (for DTNB reduction)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, EDTA, and BSA. For the DTNB-coupled assay, also include DTNB.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the reaction mixture, the enzyme (e.g., 5 mU/ml), and the test inhibitor at various concentrations.[11] Allow for a pre-incubation period of approximately 30 minutes at room temperature.[11]
-
Reaction Initiation: Initiate the reaction by adding a solution of the substrates, NADPH and this compound disulfide.[11] Final concentrations can be, for example, 300 µM NADPH and 150 µM TS2.[11]
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance.
-
Direct Assay: Measure the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
DTNB-Coupled Assay: Measure the increase in absorbance at 412 nm due to the formation of 2-nitro-5-thiobenzoate (TNB) as reduced this compound reacts with DTNB.[12]
-
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. For inhibitor studies, determine IC50 values and the mode of inhibition (e.g., competitive, non-competitive) using appropriate plots such as Lineweaver-Burk or Dixon plots.
Visualizations
Caption: Experimental workflow for kinetic analysis of this compound reductase.
Caption: Catalytic cycle of this compound reductase.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Insight into Privileged Heterocycles as Anti- Trypanosoma cruzi and brucei Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of this compound reductase as a drug target in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Trypanosoma cruzi this compound reductase by acridines: kinetic studies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Taming the Parasite: A Guide to the Synergistic Effects of Trypanothione Inhibitors with Existing Drugs
For researchers, scientists, and drug development professionals, the battle against trypanosomatid parasites, the causative agents of devastating neglected tropical diseases like Chagas disease, African sleeping sickness, and leishmaniasis, is a constant struggle against drug resistance and treatment toxicity. A promising strategy lies in targeting the parasite's unique trypanothione-based redox system. This guide provides a comprehensive comparison of the synergistic effects observed when This compound (B104310) inhibitors are combined with existing antiparasitic drugs, supported by experimental data and detailed methodologies.
The this compound redox system is essential for the survival of trypanosomatid parasites, protecting them from oxidative stress.[1][2] Unlike their mammalian hosts, who rely on a glutathione-based system, these parasites depend on the enzyme this compound reductase (TryR).[1][3] This unique metabolic pathway presents a prime target for selective drug development.[1][3] Inhibiting TryR can render the parasites more susceptible to existing drugs, potentially leading to lower required doses, reduced toxicity, and a decreased likelihood of resistance.[2][3] This guide explores the synergistic potential of combining TryR inhibitors with current therapeutic agents.
Synergistic Combinations: A Quantitative Overview
Several studies have demonstrated the enhanced efficacy of combining this compound inhibitors with established antiparasitic drugs. The following tables summarize the quantitative data from key in vitro and in vivo experiments.
| Drug Combination | Parasite | In Vitro Synergy (Combination Index - CI) | Key Findings | Reference(s) |
| Clomipramine + Benznidazole (B1666585) | Trypanosoma cruzi | 0.375 | Synergistic effect observed, leading to complete suppression of parasitemia in mice at lower benznidazole doses. | [4] |
| Nifurtimox + Eflornithine (B1671129) (NECT) | Trypanosoma brucei gambiense | Not explicitly calculated, but clinical trials show high efficacy | NECT is a highly effective combination therapy for second-stage sleeping sickness with a good safety profile.[5][6][7][8] | [5][6][7][8][9] |
| Nifuratel + Miltefosine | Leishmania spp. | Synergistic | Showed synergistic antileishmanial effects in both in vitro and in vivo models.[1] | [1] |
| Antimonials (SbIII) + this compound System Disruption | Leishmania spp. | Synergistic Action | Antimonials inhibit TryR and induce efflux of this compound, creating a synergistic lethal imbalance in the parasite's thiol homeostasis.[10][11] | [10][11] |
| Drug Combination | Animal Model | In Vivo Efficacy | Key Findings | Reference(s) |
| Clomipramine + Benznidazole | BALB/c mice (T. cruzi) | Complete suppression of parasitemia and reduced heart damage | The combination allowed for a lower dose of benznidazole, reducing toxicity while maintaining high efficacy.[4] | [4] |
| Nifurtimox + Eflornithine (NECT) | Human clinical trials (T. b. gambiense) | Cure rates >90% | NECT is easier to administer and has a better safety profile than eflornithine monotherapy.[6][7][9] | [6][7][9] |
| Buparvaquone (B1221023) + 4-Nitrobenzoate (B1230335) | Mice (Leishmania amazonensis) | 57% reduction in parasite burden | A topical formulation of this combination showed promising therapeutic potential.[12][13] | [12][13] |
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved, the following diagrams illustrate the this compound redox pathway, a general workflow for assessing drug synergy, and the logical relationship of synergistic drug interactions.
Caption: The this compound Redox Pathway in Trypanosomatids.
Caption: Experimental Workflow for Assessing Drug Synergy.
Caption: Logical Relationships in Synergistic Drug Interactions.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the assessment of synergistic drug effects.
In Vitro Synergy Analysis: Checkerboard Assay and Isobologram
This method is used to determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
Protocol:
-
Determine EC50: The half-maximal effective concentration (EC50) for each drug is first determined individually against the parasite culture (e.g., T. cruzi amastigotes).[14]
-
Checkerboard Setup: A 96-well plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.[14] This creates a matrix of different concentration combinations.
-
Parasite Culture: Parasites are added to each well and incubated under appropriate conditions for a set period (e.g., 5 days).[14]
-
Quantify Growth: Parasite growth is quantified using a colorimetric or fluorometric assay.[14][15]
-
Calculate Fractional Inhibitory Concentration (FIC): For each drug in a combination that produces a 50% reduction in growth, the FIC is calculated as: FIC = (EC50 of drug in combination) / (EC50 of drug alone).[14]
-
Calculate Combination Index (CI): The CI is the sum of the FICs for both drugs. CI = FIC of Drug A + FIC of Drug B.[4]
-
Isobologram Analysis: The data is plotted on an isobologram, where the x- and y-axes represent the concentrations of Drug A and Drug B, respectively. A line connecting the EC50 values of the individual drugs is drawn. Data points for synergistic combinations will fall below this line, additive combinations will fall on the line, and antagonistic combinations will fall above it.[14]
This compound Reductase (TryR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of TryR.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., 40 mM HEPES), EDTA, NADPH, and DTNB (Ellman's reagent).[16]
-
Enzyme Addition: Purified recombinant TryR is added to the mixture.[16]
-
Substrate Addition: The reaction is initiated by adding the substrate, this compound disulfide (TS2).[16]
-
Inhibitor Testing: To test for inhibition, the compound of interest is pre-incubated with the enzyme before the addition of the substrate.
-
Spectrophotometric Measurement: The rate of the reaction is measured by monitoring the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) from the reduction of DTNB by the product of the TryR reaction, this compound (T(SH)2).[16]
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
In Vivo Efficacy in a Murine Model of Chagas Disease
This protocol assesses the efficacy of drug combinations in a living organism.
Protocol:
-
Infection: BALB/c mice are infected with a virulent strain of Trypanosoma cruzi.[4]
-
Treatment Groups: Mice are divided into several groups: untreated control, treatment with Drug A alone, treatment with Drug B alone, and treatment with the combination of Drug A and B.[4]
-
Drug Administration: Drugs are administered at predetermined doses and schedules (e.g., daily for a specific number of days post-infection).[4]
-
Monitoring Parasitemia: Blood samples are taken at regular intervals to monitor the number of circulating parasites (parasitemia).[4]
-
Survival Analysis: The survival rate of the mice in each group is recorded.
-
Histopathology: At the end of the experiment (e.g., in the chronic phase), tissues such as the heart are collected for histopathological analysis to assess tissue damage and inflammation.[4]
-
Data Analysis: The efficacy of the treatments is evaluated by comparing the levels of parasitemia, survival rates, and tissue damage between the different treatment groups.
Conclusion
The strategy of combining this compound inhibitors with existing antiparasitic drugs holds significant promise for improving the treatment of trypanosomatid diseases. The synergistic interactions observed can lead to more effective and safer therapies, addressing the critical challenges of drug resistance and toxicity. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to developing novel and improved treatments for these devastating neglected diseases. Further investigation into novel TryR inhibitors and their synergistic potential with a broader range of existing and experimental drugs is crucial for advancing the field.
References
- 1. Targeting this compound Metabolism in Trypanosomatids [mdpi.com]
- 2. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clomipramine and Benznidazole Act Synergistically and Ameliorate the Outcome of Experimental Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Toxicity of Fexinidazole and Nifurtimox Plus Eflornithine in the Treatment of African Trypanosomiasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nifurtimox-eflornithine combination therapy for second-stage Trypanosoma brucei gambiense sleeping sickness: a randomized clinical trial in Congo. | Epicentre [epicentre.msf.org]
- 7. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of Nifurtimox Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial | DNDi [dndi.org]
- 10. Roles of this compound S-Transferase and Tryparedoxin Peroxidase in Resistance to Antimonials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo study of the inhibition of ubiquinone biosynthesis in Leishmania (Leishmania) amazonensis using the combination of buparvaquone and 4-nitrobenzoate as a strategy for the discovery of new therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergy Testing of FDA-Approved Drugs Identifies Potent Drug Combinations against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Validating the Trypanothione Synthetase Knockdown Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to validate the phenotype resulting from the knockdown of trypanothione (B104310) synthetase (TryS), a critical enzyme in the redox metabolism of trypanosomatid parasites and a promising drug target.[1][2][3][4] The validation of this phenotype is crucial for understanding the enzyme's function and for the development of novel therapeutics against diseases like African trypanosomiasis and leishmaniasis.
Comparison of Phenotypic Validation Strategies
The primary methods for validating the TryS knockdown phenotype involve comparing the genetically modified parasites (e.g., via RNA interference) with their wild-type counterparts or with parasites where TryS is inhibited chemically.
| Parameter | Genetic Knockdown (RNAi) of TryS | Chemical Inhibition of TryS | Alternative Target Knockdown (γ-GCS RNAi) |
| Effect on Parasite Growth | Significant reduction in proliferation rate (e.g., 2-fold decrease in T. brucei)[1][2][3][5]. | Inhibition of parasite growth in vitro[6]. | Cell death within 4-6 days post-induction in T. brucei[7]. |
| Thiol Metabolite Levels | >10-fold reduction in TryS protein, 5-10 fold decrease in this compound and glutathionylspermidine (B10777622), and up to a 14-fold increase in glutathione[1][2][3][5]. | Decrease in intracellular this compound levels to <10% of wild-type, with a corresponding 5-fold increase in glutathione[6]. | Depletion of both glutathione (B108866) and this compound pools[7]. |
| Sensitivity to Stress | Increased sensitivity to oxidative stress (e.g., H₂O₂ and tert-butyl hydroperoxide)[8]. | Not explicitly detailed in the provided results, but expected to be similar to genetic knockdown. | Not explicitly detailed, but depletion of the entire thiol pool suggests high sensitivity. |
| Drug Sensitivity | Increased sensitivity to arsenical, antimonial, and nitro drugs[1][2][3]. | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. |
| Specificity | Highly specific to the targeted TryS gene. | Dependent on the selectivity of the chemical inhibitor for TryS over other enzymes. | Specific to the γ-GCS gene, affecting the entire glutathione and this compound biosynthesis pathway. |
| Reversibility | Can be controlled by inducible systems (e.g., tetracycline), but "escape mutants" can arise after prolonged induction[1][2]. | Reversible or irreversible depending on the inhibitor's mechanism of action. | Can be controlled by inducible systems. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these validation studies.
Tetracycline-Inducible RNA Interference (RNAi) of this compound Synthetase
This protocol is a standard method for achieving conditional gene knockdown in Trypanosoma brucei.
-
Vector Construction: A fragment of the TryS gene is cloned into an RNAi vector, such as pZJM, which contains opposing T7 promoters under the control of tetracycline (B611298) operators[9].
-
Transfection: The resulting vector is linearized and transfected into procyclic or bloodstream form T. brucei expressing the T7 RNA polymerase and tetracycline repressor.
-
Induction of RNAi: Double-stranded RNA (dsRNA) expression is induced by the addition of tetracycline (e.g., 1 µg/mL) to the culture medium.
-
Phenotypic Analysis:
-
Growth Curve: Cell density is monitored daily using a hemocytometer to determine the effect on proliferation.
-
Thiol Analysis: Intracellular thiols (glutathione, glutathionylspermidine, this compound) are extracted and quantified by HPLC with fluorescence detection after derivatization with a fluorescent dye (e.g., monobromobimane).
-
Protein Expression: Western blot analysis is used to confirm the reduction of TryS protein levels using a specific antibody.
-
Drug Sensitivity Assays: The susceptibility of induced and non-induced parasites to various drugs is determined by calculating the EC₅₀ values.
-
Chemical Inhibition of this compound Synthetase
This protocol outlines the validation of a TryS inhibitor's on-target effect.
-
In Vitro Enzyme Assay: A high-throughput screen-compatible assay is used to identify and characterize inhibitors of recombinant TryS.
-
Parasite Growth Inhibition Assay: The effect of the inhibitor on the growth of wild-type, TryS single knock-out, and TryS-overexpressing cell lines is measured to confirm on-target activity.
-
Metabolite Profiling: Parasites are exposed to the inhibitor (e.g., at 2x EC₅₀ for 72 hours), and the intracellular levels of this compound and glutathione are measured by HPLC to confirm the expected metabolic changes[6].
Visualizing the Validation Workflow and Pathways
This compound Biosynthesis and the Impact of TryS Knockdown
The following diagram illustrates the central role of this compound Synthetase (TryS) in the biosynthesis of this compound and the metabolic consequences of its knockdown.
Caption: this compound biosynthesis pathway and the inhibitory effect of RNAi on TryS.
Experimental Workflow for Validating TryS Knockdown Phenotype
This diagram outlines the key steps involved in the experimental validation of a TryS knockdown.
Caption: Experimental workflow for the validation of TryS knockdown phenotype.
Logical Relationship in Target Validation
This diagram illustrates the logical flow from genetic or chemical perturbation to target validation.
Caption: Logical flow for the validation of this compound Synthetase as a drug target.
References
- 1. Phenotypic analysis of this compound synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic analysis of this compound synthetase knockdown in the African trypanosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Genetic and chemical analyses reveal that this compound synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gene knockdown of gamma-glutamylcysteine synthetase by RNAi in the parasitic protozoa Trypanosoma brucei demonstrates that it is an essential enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Trypanosoma brucei this compound synthetase as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Trypanosoma brucei gene expression by RNA interference using an integratable vector with opposing T7 promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of competitive vs allosteric inhibitors of trypanothione synthetase
A Comparative Guide for Researchers in Drug Development
Trypanothione synthetase (TryS), an essential enzyme in the redox metabolism of trypanosomatid parasites, stands as a critical target for the development of novel therapeutics against devastating diseases like African trypanosomiasis, Chagas disease, and leishmaniasis. The absence of this enzyme in humans makes it an attractive and specific target. Inhibition of TryS can be achieved through different mechanisms, primarily competitive and allosteric inhibition. This guide provides a comparative analysis of the efficacy of these two inhibitory modalities, supported by experimental data, to aid researchers in the strategic development of potent and effective TryS inhibitors.
At a Glance: Competitive vs. Allosteric Inhibition
The fundamental difference between competitive and allosteric inhibitors lies in their interaction with the enzyme. Competitive inhibitors bind to the active site, directly competing with the enzyme's natural substrates. In contrast, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. This mechanistic difference has significant implications for their efficacy and therapeutic potential.
Quantitative Comparison of this compound Synthetase Inhibitors
The following tables summarize key quantitative data for representative competitive and allosteric/non-competitive inhibitors of this compound Synthetase from various trypanosomatid species. It is important to note that direct comparison of potency (e.g., IC50 values) across different studies can be challenging due to variations in experimental conditions.
Table 1: Efficacy Data for Competitive Inhibitors of this compound Synthetase
| Compound | Target Organism | Inhibition Type | Ki | IC50 | EC50 (antiparasitic) | Reference |
| Analogue of this compound | T. cruzi | Competitive | 30 - 91 µM | - | - | [1] |
| Clomipramine | T. brucei | Competitive | - | 3.8 µM | < 3.8 µM | [2] |
| MOL2008 | L. infantum | Competitive | - | 150 nM | 4.3 µM (T. brucei) | [3] |
Table 2: Efficacy Data for Allosteric and Non-Competitive Inhibitors of this compound Synthetase
| Compound | Target Organism | Inhibition Type | Ki | IC50 | EC50 (antiparasitic) | Reference |
| Adamantane-containing singleton | T. brucei | Non-competitive | - | 1.2 µM | - | [4][5] |
| Ebselen | T. brucei | Slow-binding (irreversible) | - | 2.6 - 13.8 µM | - | [4][5] |
| Paullone derivatives | L. braziliensis, L. infantum | Non-competitive | - | - | 4.0 - 10.0 µM | [6] |
| DDD86243 | T. brucei | Mixed, uncompetitive, allosteric | - | (nanomolar potency) | 20.4 µM | [7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Mechanism of Competitive vs. Allosteric Inhibition of this compound Synthetase.
Caption: Experimental Workflow for Identifying and Characterizing this compound Synthetase Inhibitors.
Detailed Experimental Protocols
A common and robust method for measuring this compound Synthetase activity is the malachite green assay, which quantifies the release of inorganic phosphate (B84403) during the ATP-dependent synthesis of this compound.
Protocol: Malachite Green Assay for this compound Synthetase Activity
1. Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by TryS. The released Pi forms a complex with malachite green and molybdate (B1676688), which can be quantified by measuring the absorbance at approximately 620-640 nm[8][9][10].
2. Reagents and Buffers:
-
Assay Buffer: 100 mM HEPES (pH 7.0-8.0), 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT[7][11].
-
Substrates: ATP, Glutathione (GSH), and Spermidine, prepared as stock solutions in the assay buffer.
-
Enzyme: Purified recombinant this compound Synthetase.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate in sulfuric acid. Commercially available kits are recommended for consistency[8][9][10].
-
Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.
3. Assay Procedure (384-well plate format):
-
Prepare a reaction mixture containing assay buffer, GSH, and spermidine at desired concentrations (e.g., near their Km values)[12].
-
Add the test compound (inhibitor) at various concentrations to the wells. Include appropriate controls (e.g., no enzyme, no inhibitor).
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 10-60 minutes) at room temperature[12].
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C)[11].
-
Stop the reaction by adding the Malachite Green reagent.
-
Allow color to develop for 15-20 minutes.
-
Measure the absorbance at 630 nm using a plate reader[8].
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
4. Kinetic Analysis: To determine the mode of inhibition, the assay is performed with varying concentrations of one substrate while keeping the others constant, in the presence of different fixed concentrations of the inhibitor. The resulting data can be analyzed using Lineweaver-Burk, Dixon, or non-linear regression analysis to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed[7].
Discussion and Conclusion
The choice between targeting the active site with competitive inhibitors or an allosteric site with non-competitive inhibitors has significant implications for drug development.
Competitive inhibitors often mimic the structure of the natural substrates.
-
Advantages: They can be highly potent and specific, as seen with the nanomolar IC50 of MOL2008[3]. Their design can be guided by the known structure of the substrate.
-
Disadvantages: Their efficacy can be overcome by high intracellular concentrations of the natural substrate. This is a crucial consideration for TryS, as its substrates, particularly glutathione, are abundant in the parasite[13].
Allosteric (or non-competitive) inhibitors offer a potential solution to the challenge of high substrate concentrations.
-
Advantages: Their inhibitory effect is not diminished by high substrate levels, which could translate to better in vivo efficacy[13]. They may also offer opportunities for greater selectivity, as allosteric sites are often less conserved than active sites. The adamantane-containing compound, a non-competitive inhibitor, shows potent inhibition of T. brucei TryS[4][5].
-
Disadvantages: Identifying and characterizing allosteric binding sites can be more challenging than targeting the active site.
Recent studies have highlighted the promise of non-competitive and allosteric inhibitors. For instance, a potent inhibitor of T. brucei TryS was found to be non-competitive with respect to all substrates[4]. Furthermore, some compounds have been identified that exhibit mixed or uncompetitive inhibition patterns, suggesting complex interactions with the enzyme[7].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Evaluating the Potential for Drug Resistance Development Against Trypanothione Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the treatment of diseases caused by trypanosomatid parasites, including Leishmaniasis, Chagas disease, and Human African Trypanosomiasis. The unique trypanothione-based redox system of these parasites, absent in their mammalian hosts, presents a promising target for novel drug development. This guide provides a comparative analysis of This compound (B104310) inhibitors against current therapeutic options, with a focus on the potential for resistance development, supported by experimental data and detailed protocols.
The this compound Pathway: A Key Target
Trypanosomatids rely on the dithiol this compound [T(SH)₂] and the flavoenzyme this compound reductase (TR) to defend against oxidative stress.[1] This system is functionally analogous to the glutathione/glutathione reductase system in humans. The essential nature of this pathway for parasite survival makes its components, particularly this compound reductase and this compound synthetase (TryS), attractive targets for selective inhibitors.[2][3] Inhibition of this pathway disrupts the parasite's ability to neutralize reactive oxygen species, leading to cell death.[4]
Caption: The this compound biosynthesis and redox cycle in trypanosomatids.
Comparative Efficacy of this compound Inhibitors and Alternative Drugs
The following tables summarize the in vitro activity of various this compound reductase inhibitors, this compound synthetase inhibitors, and currently used alternative drugs against different trypanosomatid species. The half-maximal inhibitory concentration (IC50) against the enzyme or parasite, the half-maximal effective concentration (EC50) against the parasite, and the half-maximal cytotoxic concentration (CC50) against mammalian cell lines are presented to allow for a comparison of potency and selectivity.
Table 1: In Vitro Activity of this compound Reductase (TR) Inhibitors
| Compound Class | Compound | Target Organism | IC50 (µM) vs. TR | EC50 (µM) vs. Parasite | CC50 (µM) vs. Mammalian Cells | Selectivity Index (CC50/EC50) |
| Tricyclic | Clomipramine | T. brucei | 3.8 | 1.8 | >100 (L6 cells) | >55 |
| Prochlorperazine | T. brucei | 7.46 | 3.2 | >100 (L6 cells) | >31 | |
| Quinacrine Analog | Mepacrine | T. cruzi | - | 7.5 | - | - |
| Metal-Based | Auranofin | L. infantum | 0.008 | 0.2 | 0.3 (J774 cells) | 1.5 |
| Screening Hit | Compound 3 | L. infantum | 7.5 | 12.4 | >100 (HepG2 cells) | >8 |
| Screening Hit | GBR-12935 | T. brucei | 3.8 | 1.8 | >100 (L6 cells) | >55 |
Table 2: In Vitro Activity of this compound Synthetase (TryS) Inhibitors
| Compound Class | Compound | Target Organism | IC50 (µM) vs. TryS | EC50 (µM) vs. Parasite | CC50 (µM) vs. Mammalian Cells | Selectivity Index (CC50/EC50) |
| Paullone | MOL2008 | T. brucei | 0.35 | 4.3 | - | - |
| Screening Hit | DDD66604 | T. brucei | 1.2 | 5.0 | >50 (HEK293 cells) | >10 |
| Substrate Analog | N-acetyl-Gsp | L. major | 3.5 | - | - | - |
Table 3: In Vitro Activity of Alternative Drugs
| Drug | Mechanism of Action (Primary) | Target Organism | EC50 (µM) | CC50 (µM) vs. Mammalian Cells |
| Pentamidine | DNA/RNA synthesis inhibition | T. b. gambiense | 0.002 - 0.005 | 2.5 - 5 (various cell lines) |
| Suramin | Inhibition of various enzymes | T. b. rhodesiense | 0.05 - 0.2 | >100 (various cell lines) |
| Melarsoprol | Thiol metabolism disruption | T. brucei | 0.002 - 0.01 | 0.1 - 0.5 (various cell lines) |
| Eflornithine | Ornithine decarboxylase inhibition | T. b. gambiense | 10 - 50 | >1000 (various cell lines) |
| Benznidazole | Production of reactive metabolites | T. cruzi | 1 - 10 | 100 - 500 (various cell lines) |
| Amphotericin B | Binds to ergosterol (B1671047) in the cell membrane | Leishmania spp. | 0.05 - 0.2 | 1 - 5 (various cell lines) |
| Miltefosine | Disruption of lipid metabolism and signaling | Leishmania spp. | 0.5 - 5 | 10 - 50 (various cell lines) |
Potential for Drug Resistance Development
While this compound inhibitors are promising, the potential for resistance development must be carefully evaluated. To date, most research on drug resistance in trypanosomatids has focused on existing drugs. However, the general mechanisms of resistance can provide insights into how parasites might adapt to this compound inhibitors.
Known Mechanisms of Drug Resistance in Trypanosomatids:
-
Decreased Drug Uptake: Mutations in transporter proteins, such as aquaglyceroporins or amino acid transporters, can reduce the influx of drugs into the parasite.
-
Increased Drug Efflux: Overexpression of ABC (ATP-binding cassette) transporters can actively pump drugs out of the cell.
-
Drug Modification/Sequestration: Parasites can metabolize drugs into inactive forms or sequester them in cellular compartments.
-
Target Modification: Mutations in the target protein can reduce the binding affinity of the inhibitor.
-
Metabolic Bypass: Parasites may upregulate alternative pathways to compensate for the inhibited one.
Potential Resistance Mechanisms Against this compound Inhibitors:
Based on the known mechanisms, potential routes to resistance against this compound inhibitors include:
-
Upregulation of the Target Enzyme: Increased expression of TR or TryS could overcome the effects of a competitive inhibitor.
-
Mutations in TR or TryS: Alterations in the inhibitor binding site could decrease drug affinity.
-
Increased Production of this compound: Upregulation of the this compound biosynthesis pathway could compensate for the inhibition of TR.
-
Enhanced Drug Efflux: Overexpression of ABC transporters could reduce the intracellular concentration of the inhibitor.
Caption: Potential mechanisms of resistance to this compound inhibitors.
Experimental Protocols
This compound Reductase (TR) Inhibition Assay
This protocol describes a common spectrophotometric assay to measure the inhibition of TR activity.
References
- 1. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
A Guide to the Rational Design of Selective Trypanothione Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Trypanothione (B104310) reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, the causative agents of devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis.[1] Crucially, this enzyme is absent in humans, making it a prime target for the development of selective inhibitors with the potential for low host toxicity.[2] This guide provides a comparative overview of various classes of TR inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.
Comparative Performance of this compound Reductase Inhibitors
The rational design of TR inhibitors has led to the exploration of diverse chemical scaffolds. The following tables summarize the in vitro potency and selectivity of representative compounds from different classes. Selectivity is a critical parameter, indicating the inhibitor's preference for the parasite's TR over the host's analogous enzyme, human glutathione (B108866) reductase (hGR).
| Inhibitor Class | Compound | Organism | IC50 (TR) (µM) | Ki (TR) (µM) | IC50 (hGR) (µM) | Selectivity Index (IC50 hGR / IC50 TR) | Reference |
| Tricyclics (Phenothiazines) | Trifluoperazine | T. cruzi | 1.9 | - | >1000 | >526 | [3] |
| Thioridazine | T. cruzi | 3.6 | - | >1000 | >278 | [3] | |
| Tricyclics (Dibenzazepines) | Clomipramine | C. fasciculata | - | 6 | - | - | [4] |
| Acridines | Mepacrine (Quinacrine) | T. cruzi | - | Competitive | Not an inhibitor | - | [5][6] |
| 9-aminoacridine | T. cruzi | - | 5 - 43 | - | - | [6] | |
| Nitrofurans | Nifurtimox | T. cruzi | - | - | - | - | |
| Piperazines | 1-(2-(benzhydryloxy)ethyl)-4-(3-phenylpropyl)piperazine | T. brucei | 1.7 | - | 15.4 | 9 | [7] |
| 5-Nitrothiophene-2-carboxamides | Compound 6e | L. infantum | <0.5 | - | >10 | >20 | [8] |
| Compound 8 | L. infantum | <0.5 | - | >10 | >20 | [8] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are key indicators of an inhibitor's potency. A lower value signifies higher potency. The selectivity index is a crucial measure of a drug's potential therapeutic window.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used in the evaluation of TR inhibitors.
This compound Reductase Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of TR.
Principle: The activity of TR is typically measured by monitoring the oxidation of NADPH to NADP+ at 340 nm.[9] A common and more sensitive method is a coupled assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the product of the TR reaction, this compound (T(SH)₂), to produce the colored compound 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.[10][11]
Materials:
-
Recombinant this compound Reductase (from the target parasite species)
-
This compound disulfide (TS₂)
-
NADPH
-
DTNB (Ellman's reagent)
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA
-
Test compounds dissolved in DMSO
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, TR enzyme (e.g., 20 mU/mL), and DTNB (e.g., 100 µM).[12]
-
Add the test compound at various concentrations to the wells of the microplate. Include appropriate controls (no inhibitor and no enzyme).
-
Initiate the reaction by adding a solution of NADPH (e.g., 150 µM) and TS₂ (e.g., 6 µM).[12]
-
Immediately monitor the increase in absorbance at 412 nm over time (e.g., for 5-15 minutes) at a constant temperature.[10][12]
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Human Glutathione Reductase (hGR) Counter-Screening Assay
This assay is crucial for determining the selectivity of the inhibitors.
Principle: The assay is similar to the TR inhibition assay but uses human glutathione reductase and its substrate, glutathione disulfide (GSSG).[10]
Materials:
-
Human Glutathione Reductase
-
Glutathione disulfide (GSSG)
-
NADPH
-
DTNB
-
Assay Buffer (as for TR assay)
-
Test compounds dissolved in DMSO
Procedure:
-
The procedure is analogous to the TR inhibition assay, with the following modifications:
-
Calculate IC50 values as described for the TR assay.
-
Determine the selectivity index by dividing the IC50 for hGR by the IC50 for TR.
In Vitro Anti-Trypanosomal/Leishmanial Cell-Based Assay
This assay evaluates the efficacy of the inhibitors against the whole parasite.
Principle: The viability of parasites (e.g., Trypanosoma cruzi, Leishmania donovani) is assessed after incubation with the test compounds. Viability can be determined using various methods, such as metabolic assays (e.g., AlamarBlue) or direct counting.[2]
Materials:
-
Parasite culture (e.g., T. brucei bloodstream forms, L. donovani promastigotes or amastigotes)
-
Appropriate culture medium (e.g., HMI-9 for T. brucei)
-
Test compounds dissolved in DMSO
-
96-well culture plates
-
Incubator
-
Microplate reader (for metabolic assays) or microscope and hemocytometer (for direct counting)
Procedure:
-
Seed the parasites at a known density (e.g., 2500 cells/mL for T. brucei) into the wells of a 96-well plate.[13]
-
Add the test compounds at various concentrations. Include appropriate controls (no compound and a reference drug).
-
Incubate the plates under appropriate conditions (e.g., 37°C for T. brucei) for a set period (e.g., 48 or 72 hours).[13]
-
Assess parasite viability. For example, using a resazurin-based assay (AlamarBlue), add the reagent to the wells, incubate for a few hours, and then measure the fluorescence or absorbance.
-
Calculate the percent inhibition of parasite growth for each compound concentration.
-
Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.
Visualizing the Rationale for Selective Inhibition
Metabolic Pathway Comparison
The basis for the selective targeting of this compound reductase lies in the fundamental difference between the thiol-based antioxidant systems of the parasite and its human host.
Caption: A diagram comparing the this compound-based redox system in trypanosomes with the glutathione-based system in humans.
Experimental Workflow for Rational Inhibitor Design
The process of discovering and optimizing selective TR inhibitors follows a structured, multi-step workflow.
Caption: A flowchart illustrating the typical workflow for the rational design and development of this compound reductase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Trypanosoma cruzi this compound reductase by acridines: kinetic studies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 10. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Trypanothione
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. Trypanothione (B104310), a key molecule in the redox metabolism of trypanosomatids, requires careful management as a potentially hazardous chemical.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety and chemical handling best practices.
I. Hazard Assessment and Classification
Before handling, it is crucial to treat this compound as a hazardous chemical. While a specific Safety Data Sheet (SDS) for this compound was not found in the search, its chemical structure and intended biological research applications suggest it should be handled with care. General guidelines for laboratory chemical waste dictate that all chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed otherwise by a designated safety officer.[6] Spilled chemicals and any materials used for cleanup should also be disposed of as hazardous waste.[6]
Based on safety data for similarly classified research chemicals, this compound should be considered as potentially causing skin sensitization, being suspected of causing genetic defects and cancer, and being harmful to aquatic life. Therefore, release into the environment must be avoided.
II. Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and potential sensitization. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To avoid inhalation of dusts. |
Contaminated work clothing should not be allowed out of the laboratory. In case of skin contact, immediately wash the affected area with plenty of soap and water.
III. Storage of this compound Waste
Proper storage of chemical waste is a critical step in the disposal process.
-
Designated Area: Store chemical waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8]
-
Container Requirements: Use appropriate, chemically compatible containers for waste storage; plastic is often preferred.[7] Containers must be in good condition, with secure, leak-proof closures.[9] Food-grade containers are not permissible for hazardous waste storage.[8]
-
Labeling: All waste containers must be properly labeled with the words "Hazardous Waste," the chemical name (this compound), and the associated hazards.[7]
-
Segregation: Store this compound waste separately from incompatible chemicals to prevent violent reactions.[8][9] A general best practice is to store acids and bases separately, and oxidizing agents away from reducing agents and organic compounds.[8]
-
Closure: Keep waste containers closed at all times, except when adding or removing waste.[6][7]
IV. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: Before cleaning, don the full personal protective equipment outlined in the table above.
-
Contain the Spill: Use absorbent materials compatible with the chemical to contain the spill.
-
Clean the Spill: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[6]
V. Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6][10] The established protocol for hazardous chemical waste disposal must be followed.
-
Waste Collection: Collect all this compound waste, including pure chemical, solutions, and contaminated materials, in a properly labeled, sealed, and compatible hazardous waste container.
-
Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or equivalent office.[7] They are responsible for the proper management and disposal of chemical wastes in compliance with all federal, state, and local regulations.[7]
-
Documentation: Maintain accurate records of the waste generated, as required by regulations such as the Resource Conservation and Recovery Act (RCRA).[9]
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, deface the chemical label before disposing of the container as regular trash.[6]
VI. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting this compound metabolism in trypanosomatid human parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
